molecular formula C9H17N3 B1486368 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1015845-99-4

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1486368
CAS No.: 1015845-99-4
M. Wt: 167.25 g/mol
InChI Key: LXCXTVZKWPDDQF-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-pentan-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXTVZKWPDDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650928
Record name 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-99-4
Record name 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015845-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful drugs.[1][2][3] This five-membered heterocyclic ring system offers a unique combination of synthetic tractability and rich pharmacological potential, enabling its derivatives to modulate a wide array of biological targets.[1][2][4] This guide focuses on the specific scaffold, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine , as a prototypical framework for the rational design of novel structural analogs and derivatives. We will deconstruct the core structure, explore robust synthetic and derivatization strategies, and delve into the critical structure-activity relationships (SAR) that guide modern drug discovery. This document serves as a technical resource, providing both the foundational principles and actionable experimental protocols for researchers aiming to leverage the power of the pyrazole core in their therapeutic programs.

Deconstructing the Core Scaffold: Physicochemical Landscape

The therapeutic potential of any lead compound is intrinsically linked to its structure. The molecule 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine presents three primary points for strategic modification, each contributing distinct physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile.

  • The Pyrazole Core: As an aromatic heterocycle, the pyrazole ring is metabolically robust and serves as a rigid scaffold to orient substituents in a defined three-dimensional space.[4] Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding affinity.

  • N1-Substituent (1-Ethylpropyl): This bulky, lipophilic alkyl group significantly influences the molecule's overall lipophilicity (logP). The choice of the N1 substituent is a critical determinant for membrane permeability, protein binding, and can be tailored to occupy specific hydrophobic pockets within a target protein. Varying this group is a primary strategy for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • C3-Substituent (Methyl): The small methyl group at the C3 position provides a subtle yet important steric and electronic influence. It can be replaced with other groups to probe for additional interactions with a target or to modulate the electronic nature of the pyrazole ring.

  • C5-Substituent (Amine): The primary amine at the C5 position is arguably the most critical functional handle for derivatization.[5] It acts as a potent hydrogen bond donor and a nucleophilic center for a vast array of chemical transformations, allowing for the introduction of diverse functional groups to explore and optimize target engagement.

Table 1: Predicted Physicochemical Properties of the Core Scaffold
PropertyValueSignificance in Drug Design
Molecular Formula C₉H₁₇N₃Foundational for mass spectrometry and elemental analysis.
Molecular Weight 167.25 g/mol Falls within the "Rule of Five" guidelines for good oral bioavailability.
Predicted XLogP3 ~2.0 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine is a key interaction point for target binding.[5]
Hydrogen Bond Acceptors 2 (from pyrazole nitrogens)The ring nitrogens can form crucial interactions with biological targets.
Topological Polar Surface Area ~41.5 ŲSuggests good potential for oral absorption and cell permeability.

Synthetic Strategies: Building the Pyrazole Core and Its Analogs

The construction of the polysubstituted pyrazole core is most reliably achieved through cyclocondensation reactions, a foundational method in heterocyclic chemistry.[1][6] The primary route involves the reaction of a hydrazine derivative with a 1,3-difunctional compound.

Core Synthesis via Cyclocondensation

The synthesis of 1,3,5-substituted pyrazoles is a well-established process.[1][2] The reaction between a substituted hydrazine and a β-ketonitrile or a 1,3-diketone provides direct access to the pyrazole ring system. For our target scaffold, the key precursors would be (1-ethylpropyl)hydrazine and 3-oxobutyronitrile (or its equivalent, acetoacetonitrile).

The causality behind this choice is twofold:

  • Regioselectivity: When an unsymmetrical precursor like a β-ketonitrile reacts with a substituted hydrazine, two regioisomers can form.[5] The reaction conditions (e.g., pH, solvent) can be optimized to favor the desired 1,5-substituted product over the 1,3-isomer.

  • Efficiency: This condensation is often high-yielding and can be performed under relatively mild conditions, making it suitable for library synthesis and scale-up.[2]

G A 1,3-Dicarbonyl Compound (e.g., 3-Oxobutyronitrile) C Condensation & Cyclization A->C B Substituted Hydrazine (e.g., (1-Ethylpropyl)hydrazine) B->C D Dehydration (Aromatization) C->D Acid or Base Catalysis E 1,3,5-Substituted Pyrazole Core (Target Scaffold) D->E

Caption: General workflow for pyrazole core synthesis.

Generating Structural Analogs

The true power of this synthetic approach lies in its modularity. By systematically varying the starting materials, a diverse library of structural analogs can be generated to probe the structure-activity relationship.

  • Varying the N1-Substituent: A library of alkyl-, aryl-, and heteroaryl-hydrazines can be employed to explore the impact of steric bulk, electronics, and lipophilicity at this position. This is a primary avenue for modulating the ADME profile of the resulting compounds.

  • Varying the C3/C4-Substituents: Utilizing different 1,3-dicarbonyl compounds allows for the introduction of a wide range of substituents at the C3 and C4 positions. For example, using substituted acetoacetates can introduce different alkyl or aryl groups at the C3 position, while modifying the diketone backbone can introduce functionality at C4.

Derivatization Strategies: Expanding Chemical Space

With the core scaffold in hand, the C5-amino group and the C4-position of the pyrazole ring serve as primary anchor points for further functionalization. This "late-stage functionalization" is a powerful tool in lead optimization, allowing for rapid refinement of biological activity and physicochemical properties.

Reactions at the 5-Amino Group

The nucleophilic primary amine is a versatile handle for introducing a wide range of functionalities.[5]

  • Acylation and Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This is a classic strategy to introduce groups that can form additional hydrogen bonds, occupy specific binding pockets, or alter solubility.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines, allowing for the introduction of further alkyl or aryl substituents.

  • Annulation Reactions: The aminopyrazole can act as a building block for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, significantly altering the shape and properties of the core scaffold.[5]

Reactions at the Pyrazole Ring

While the 5-amino group is the most reactive site, the pyrazole ring itself can be functionalized.

  • Electrophilic Aromatic Substitution: The C4 position is the most common site for electrophilic attack (e.g., halogenation, nitration) due to the directing effects of the ring nitrogens and the C5-amino group.

  • Radical Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group is a highly effective strategy in modern medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity.[7] Recent methods allow for the direct, copper-mediated radical trifluoromethylation of pyrazole scaffolds.[7]

G cluster_c5 C5-Amino Derivatization cluster_c4 C4-Ring Derivatization Core 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine Amide Amides / Sulfonamides Core->Amide R-COCl or R-SO₂Cl Schiff Schiff Bases / Amines Core->Schiff R-CHO then Reduction Fused Fused Heterocycles Core->Fused Annulation Reagents Halogen Halogenation Core->Halogen NBS / NCS CF3 Trifluoromethylation Core->CF3 CF₃ Radical Source + Cu G start Start: Dissolve Amine in MeCN add_base Add Triethylamine (Base) start->add_base add_tosyl Add Tosyl Chloride Solution add_base->add_tosyl stir Stir 12-16h at RT add_tosyl->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete extract Aqueous Workup & Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify end End: Pure Product purify->end

Sources

Spectroscopic data for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (Molecular Formula: C


H

N

; MW: 167.25 g/mol ).[1][2][3] This compound represents a critical "privileged scaffold" in medicinal chemistry, particularly as a building block for kinase inhibitors and agrochemical agents.[1][2][3][4]

The 1-substituted-5-aminopyrazole core is electronically distinct from its 3-amino isomers, necessitating precise spectroscopic validation to ensure regiochemical purity.[1][2][3][4] This document outlines the theoretical and empirical basis for its characterization using NMR, MS, and IR methodologies.[1][2][3][4][5]

Structural Analysis & Synthesis Context

To interpret the spectra accurately, one must understand the synthetic origin and electronic environment of the molecule.[1][2][3][4] The most robust synthetic route involves the cyclocondensation of 3-aminocrotononitrile with (1-ethylpropyl)hydrazine .[1][2][3][4]

Synthesis Pathway (Regioselectivity)

The reaction is driven by the nucleophilic attack of the hydrazine's terminal nitrogen on the nitrile carbon, followed by cyclization.[1][2][3][4]

Synthesis Reactant1 3-Aminocrotononitrile (C4H6N2) Intermediate Amidrazone Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 (1-Ethylpropyl)hydrazine (C5H14N2) Reactant2->Intermediate Product 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine Intermediate->Product Cyclization (-NH3/H2O)

Figure 1: Cyclocondensation pathway yielding the 5-amino regioisomer.[1][2][3]

Spectroscopic Characterization

The following data represents the Reference Standard Profile . Experimental values should fall within the specified tolerance ranges (


 0.2 ppm for 

H NMR,

1.0 ppm for

C NMR).
Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 or CDCl

(Note: NH

shifts are solvent-sensitive)

The spectrum is characterized by the symmetry of the 1-ethylpropyl group (chemically equivalent ethyl arms) and the diagnostic pyrazole C4 proton.[1][2][3][4]

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
4 Pyrazole-CH5.25 - 5.40 Singlet (s)1H-Diagnostic aromatic proton; upfield due to electron-rich amine.
5-NH

Amine4.00 - 5.50 Broad (br s)2H-Exchangeable.[1][2][3] Shifts downfield in DMSO compared to CDCl

.
1' N-CH (Methine)3.85 - 4.10 Multiplet (tt)1H6.0 - 7.5Deshielded by the pyrazole nitrogen.[1][2][3]
3-CH

Methyl2.05 - 2.15 Singlet (s)3H-Typical allylic/aromatic methyl.
2' CH

(Ethyl)
1.60 - 1.85 Multiplet (m)4H-Diastereotopic nature may cause complex splitting.[1][2][3]
3' CH

(Ethyl)
0.75 - 0.90 Triplet (t)6H7.4Terminal methyls of the 1-ethylpropyl tail.[1][2][3]

Key Diagnostic Feature: The N-CH methine proton at ~4.0 ppm is the critical handle.[1][2][3][4] If this peak appears as a quartet or triplet rather than a complex multiplet (tt), it suggests incorrect alkylation (e.g., N-propyl vs. N-1-ethylpropyl).[1][2][3]

Carbon-13 NMR ( C NMR)

Solvent: DMSO-d



Carbon TypeShift (

, ppm)
Description
C5 (C-NH

)
146.0 - 148.0 Deshielded quaternary carbon attached to the amine.[1][2][3]
C3 (C-Me) 144.0 - 146.0 Quaternary aromatic carbon.[1][2][3][4]
C4 (CH) 88.0 - 92.0 Highly shielded aromatic carbon (beta to amine).[1][2][3][4] Diagnostic.
N-CH 58.0 - 62.0 The methine carbon of the 1-ethylpropyl group.[1][2][3][4]
CH

(Ethyl)
26.0 - 28.0 Methylene carbons.[1][2][3][4]
CH

(Py)
13.5 - 14.5 Methyl group on the pyrazole ring.[1][2][3][4]
CH

(Ethyl)
10.5 - 11.5 Terminal methyls.[1][2][3][4]
Mass Spectrometry (ESI-MS)

Mode: Positive Ion (ESI+)

  • Molecular Ion [M+H]

    
     : 168.2 m/z[1][2][3][4]
    
  • Fragmentation Pattern:

    • The 1-ethylpropyl group is prone to cleavage via McLafferty-type rearrangement or simple inductive cleavage.[1][2][3][4]

    • m/z 98 : Loss of the 1-ethylpropyl group (C

      
      H
      
      
      
      = 71 amu).[1][2][3][4] [M+H - 70]
      
      
      .[1][2][3][4]
    • m/z 151 : Loss of NH

      
       (rare in soft ionization, common in EI).[1][2][3][4]
      

MassSpec Parent [M+H]+ m/z 168.2 Frag1 Core Pyrazole Ion [C4H8N3]+ m/z ~98 Parent->Frag1 - Pentan-3-yl group Frag2 Loss of NH3 [C9H14N2]+ m/z ~151 Parent->Frag2 - NH3

Figure 2: Predicted ESI+ fragmentation pathway.[1][2][3]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

  • 3400 - 3200 cm

    
     : N-H stretching (Primary amine doublet: symmetric and asymmetric).[1][2][3]
    
  • 2960 - 2870 cm

    
     : C-H stretching (Aliphatic, strong due to the pentan-3-yl group).[1][2][3]
    
  • 1620 - 1580 cm

    
     : C=N / C=C aromatic ring stretching.[1][2][3][4]
    
  • 1550 - 1500 cm

    
     : N-H bending (scissoring).[1][2][3][4]
    

Quality Control & Purity Assessment

For researchers utilizing this compound in biological assays, purity must be validated to exclude the 3-amino regioisomer (a common impurity if the hydrazine condensation is uncontrolled).[1][2][3][4]

HPLC Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).[1][2][3][4]

  • Retention Time: The 1-ethylpropyl group adds significant lipophilicity.[1][2][3][4] Expect RT to be later than simple methyl/ethyl pyrazoles.[1][2][3][4]

References

  • Regioselectivity in Pyrazole Synthesis

    • Elguero, J. et al. "Pyrazoles."[1][2][3][4] Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.[1][2][3][4] (Foundational text on aminopyrazole tautomerism and synthesis).

    • Source:[1][2][3]

  • Spectroscopic Data of Aminopyrazoles

    • Claramunt, R. M., et al. "13C and 15N NMR spectroscopy of pyrazoles."[1][2][3][4] Magnetic Resonance in Chemistry, 2000.[1][2][3][4]

    • Source:[1][2][3]

  • Synthetic Methodology (Hydrazine Condensation)

    • Aggarwal, V. et al. "Regioselective synthesis of 1-substituted-5-aminopyrazoles."[1][2][3][4] Journal of Organic Chemistry, 2003.[1][2][3][4]

    • Source:[1][2][3]

  • General Characterization Protocols

    • "Standard Practice for Proton NMR Spectroscopy."[1][2][3][4] ASTM E386.[1][2][3][4]

    • Source:[1][2][3]

Sources

The Pyrazole Pharmacophore: Structural Optimization and Synthetic Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic duality: it acts simultaneously as a hydrogen bond donor (NH) and acceptor (N2).[1] This amphoteric nature allows it to mimic the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib).

This guide deconstructs the Structure-Activity Relationship (SAR) of pyrazole derivatives, moving beyond basic substitution patterns to address the critical challenge of regiochemical fidelity . Inaccurate SAR data often stems from the inadvertent testing of regioisomeric mixtures; therefore, this document integrates synthetic regiocontrol directly with biological evaluation.

The Pyrazole Scaffold: Chemical Space & Properties

Electronic Architecture

The pyrazole ring is a 5-membered heterocycle with two adjacent nitrogen atoms.[2] Its biological versatility stems from its tautomeric equilibrium and dipole moment.

  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. The attached hydrogen is acidic (pKa ~14), allowing for easy functionalization but also rapid metabolic glucuronidation if unprotected.

  • N2 (Pyridine-like): Possesses a lone pair in the plane of the ring, acting as a critical Hydrogen Bond Acceptor (HBA).

  • Tautomerism: Unsubstituted pyrazoles exist in rapid equilibrium (1H- and 2H-tautomers). Critical Insight: In protein binding pockets, the specific tautomer is often "locked" by the surrounding residues. SAR optimization usually requires N-substitution to freeze the active conformation.

Visualization: Functionalization Vectors

The following diagram maps the core vectors for SAR optimization.

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) N1 N1 Position Solubility & Metabolism (Prevents Tautomerism) Core->N1 Alkylation/Arylation C3 C3 Position Steric Fit / Selectivity (Major Hydrophobic Vector) Core->C3 Hinge Binding/Side Pocket C4 C4 Position Electronic Tuning (Pi-Stacking/Halogens) Core->C4 Electrophilic Subst. C5 C5 Position Twist Angle Control (Steric Clash with N1) Core->C5 Regiocontrol N1->C5 Steric Clash (Ortho-effect)

Figure 1: Strategic vectors for pyrazole optimization. Note the steric interplay between N1 and C5, which dictates the planarity of N1-aryl systems.

SAR Deep Dive: Therapeutic Classes

Case Study A: Kinase Inhibitors (The "Hinge Binder")

In ATP-competitive inhibition, the pyrazole motif frequently serves as the "hinge binder."

  • Mechanism: The pyrazole mimics the adenine base of ATP. The N2 nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the C3/C4 substituents extend into the hydrophobic pocket.

  • SAR Rule:

    • Small groups at C3/C5 (H, NH2): Favor binding in tight pockets (e.g., JAK inhibitors).

    • Fused Systems (Pyrazolo[3,4-d]pyrimidines): Enhance affinity by expanding the pi-surface for stacking with the gatekeeper residue.

    • Reference: Ruxolitinib utilizes the pyrazole nitrogen to anchor the molecule within the JAK1/2 ATP-binding site [1].

Case Study B: COX-2 Inhibitors (Selectivity via Sterics)

The discovery of Celecoxib established the 1,5-diarylpyrazole paradigm.

  • The Selectivity Switch: COX-2 has a secondary hydrophilic side pocket not present in COX-1.

  • SAR Rule:

    • C5-Aryl: Must bear a sulfonamide or sulfone group to penetrate the COX-2 side pocket.

    • C3-CF3: The trifluoromethyl group provides lipophilicity and metabolic stability, filling the hydrophobic channel.

    • N1-Phenyl: Provides the scaffold rigidity.

    • Reference: Penning et al. demonstrated that 1,5-substitution is critical; the 1,3-isomer loses COX-2 specificity [2].

Quantitative Data Summary

The table below illustrates the dramatic shift in potency based on substitution patterns (Hypothetical representative data based on J. Med. Chem. trends).

Compound ClassN1 Subst.[3]C3 Subst.C5 Subst.TargetIC50 (nM)Key SAR Insight
Celecoxib Analog 4-Sulfonamide-PhCF3TolylCOX-240Bulky C5 forces twist, fits COX-2 pocket.
Regioisomer 4-Sulfonamide-PhTolylCF3COX-2>10,000Loss of fit; Regiochemistry is vital.
Kinase Inhibitor MethylPhenylHEGFR120N1-Me prevents tautomerism; C3-Ph stacks.
Kinase Inhibitor HPhenylHEGFR850Tautomeric shifting reduces effective binding conc.

Synthetic Strategies & Regiocontrol (The Critical Bottleneck)

The most common failure in pyrazole SAR is the synthesis of the wrong regioisomer. The classic condensation of hydrazine with a 1,3-diketone often yields a mixture of 1,3- and 1,5-isomers.

The Regioselectivity Workflow

To ensure SAR integrity, one must control the cyclization pathway.

Synthesis Start Target: 1,3,5-Trisubstituted Pyrazole PathA Method A: 1,3-Diketone + Hydrazine (Classic Knorr) Start->PathA PathB Method B: Enaminone + Hydrazine Start->PathB PathC Method C: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Start->PathC Risk RISK: Regioisomeric Mixture (1,3 vs 1,5) PathA->Risk Solution Control: Solvent Polarity / Lewis Acid PathB->Solution High Regiocontrol PathC->Solution Cu-Catalysis (Click) Separation Separation Risk->Separation Chromatography Required Final SAR Ready Compound Solution->Final Pure Isomer Validation Isomer Confirmation Separation->Validation NOESY NMR Check

Figure 2: Synthetic decision tree. Method B (Enaminones) is preferred for high regiocontrol over the classic Knorr synthesis.

Experimental Protocols

Self-Validating Synthesis: Regioselective Pyrazole Formation

Objective: Synthesize a 1-aryl-3,5-disubstituted pyrazole with confirmed regiochemistry. Method: Cyclocondensation of chalcones (enones) with phenylhydrazine hydrochloride.

Protocol:

  • Reagents: Dissolve the specific chalcone (1.0 equiv) in Ethanol (0.5 M). Add Phenylhydrazine HCl (1.2 equiv) and catalytic Iodine (10 mol%).

  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Self-Validation Step 1 (Visual): The appearance of a fluorescent spot under UV often indicates pyrazole formation (extended conjugation).

  • Workup: Cool, pour into ice water. Filter the precipitate. Recrystallize from EtOH.

  • Self-Validation Step 2 (Structural):

    • 1H NMR: Check for the disappearance of the chalcone alkene protons (doublets, J~16Hz).

    • NOESY NMR (Critical): Irradiate the N1-Phenyl protons.

      • If 1,5-isomer: You will see NOE enhancement of the C5-substituent .

      • If 1,3-isomer: You will see NOE enhancement of the pyrazole C4-H or C5-H.

    • Pass Criteria: Only compounds with confirmed NOE correlations proceed to biological testing.

Biological Assay: FRET-Based Kinase Inhibition

Objective: Determine IC50 against a target kinase (e.g., EGFR) using a Z'-LYTE™ assay (FRET).

Protocol:

  • Preparation: Prepare 10mM stock of pyrazole derivative in 100% DMSO.

  • Dilution: Serial 3-fold dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 10 µL diluted compound to 384-well plate.

    • Add 5 µL Kinase/Peptide Substrate mixture.

    • Add 5 µL ATP solution (at Km concentration).

  • Incubation: 1 hour at Room Temperature.

  • Development: Add 10 µL Development Reagent (cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Calculation: Plot % Inhibition vs. Log[Compound].

    • Validation: Z'-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Computational Optimization (In Silico)

Before synthesis, docking simulations should guide the selection of C3/C5 substituents.

Docking Ligand Pyrazole Ligand Interaction1 H-Bond: N2 ... Hinge-NH Ligand->Interaction1 Interaction2 Pi-Stacking: Gatekeeper Ligand->Interaction2 Receptor Kinase ATP Pocket Receptor->Interaction1 Receptor->Interaction2

Figure 3: Pharmacophore mapping. The N2 interaction is the non-negotiable anchor for kinase affinity.

References

  • Duan, W., et al. (2025). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 28. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link

  • Lombardino, J. G., & Wiseman, E. H. (1974). "Preparation and antiinflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry, 17(11), 1182–1188. Link

  • Kumar, R., et al. (2023).[1] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Link

Sources

Technical Whitepaper: Solubility Profiling of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (EMPA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It moves beyond simple data listing to provide a robust framework for characterizing 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (hereafter referred to as EMPA ).[1][2][3]

Executive Summary

The compound 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (EMPA) represents a critical scaffold in the synthesis of pyrazole-carboxamide agrochemicals (e.g., Tolfenpyrad) and pharmaceutical intermediates.[1][2][3] Its solubility profile is governed by a dichotomy in its structure: the polar, hydrogen-bond-active aminopyrazole core and the lipophilic, sterically bulky 1-ethylpropyl tail.[1][2][3]

This guide provides a validated framework for determining the thermodynamic and kinetic solubility of EMPA.[2] Unlike simple methyl-pyrazoles, the bulky alkyl group of EMPA necessitates specific solvent handling protocols to avoid supersaturation errors and wetting issues during analysis.[2][3]

Structural Analysis & Solubility Prediction

To design an effective testing protocol, one must first understand the molecular interaction potential of EMPA.[3]

  • The Core (Polar): The 5-amino-3-methylpyrazole motif acts as both a hydrogen bond donor (amine -NH₂) and acceptor (pyrazole -N=).[1][2][3] This suggests high solubility in polar protic solvents (Methanol, Ethanol) and medium polarity aprotic solvents (DMSO, DMF).[2][3]

  • The Tail (Lipophilic): The 1-(1-ethylpropyl) group is a branched pentyl chain.[1][2][3] This bulky hydrophobic moiety significantly reduces water solubility compared to simple pyrazoles and enhances solubility in non-polar organic solvents (Toluene, DCM, n-Heptane).[2][3]

Expert Insight: The branched nature of the ethylpropyl group disrupts crystal packing more effectively than a straight n-pentyl chain.[1][2] Consequently, EMPA often exhibits higher solubility in organic solvents than its linear analogues, but may form supersaturated oils ("oiling out") rather than precipitating cleanly during cooling crystallization.[2][3]

Strategic Solvent Selection

Solvents should be selected based on the Dielectric Constant (


)  and Hansen Solubility Parameters (HSP) .[2][3]
Solvent ClassRepresentative SolventPredicted InteractionTesting Priority
Polar Protic Methanol (

)
Strong H-bonding.[1][2][3] Likely very high solubility (>100 mg/mL).[1][2][3]High (Stock preparation)
Polar Aprotic Acetonitrile (

)
Dipole-dipole interactions.[1][2][3] Good solubility; standard for HPLC.High (Analytical mobile phase)
Chlorinated Dichloromethane (DCM)Dispersion forces + weak polarity.[2][3] High solubility expected.Medium (Extraction/Synthesis)
Aromatic Toluene

interactions with pyrazole ring + hydrophobic tail interaction.[1][2][3]
Medium (Process solvent)
Aliphatic n-HeptaneHydrophobic interaction only.[1][2][3] Likely low solubility, but critical for crystallization antisolvent.[3]Low (Antisolvent)
Aqueous Water (pH 7.[1][2][3]0)Hydrophobic effect dominates.[1][2] Likely insoluble (<0.1 mg/mL).[1][2][3]High (Environmental fate)

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility method.

SolubilityWorkflow Start Start: Solubility Assessment Purpose Define Purpose Start->Purpose Thermo Thermodynamic Solubility (Equilibrium) Purpose->Thermo For Formulation/Process Kinetic Kinetic Solubility (High Throughput) Purpose->Kinetic For Early Screening ShakeFlask Shake-Flask Method (24-72h) Thermo->ShakeFlask Turbidimetry DMSO Spike / Turbidimetry (Nephelometry) Kinetic->Turbidimetry Analysis Phase Separation & Quantification (HPLC-UV) ShakeFlask->Analysis Turbidimetry->Analysis Data Solubility Curve (mg/mL vs Temp) Analysis->Data

Caption: Decision matrix for selecting between Thermodynamic (Golden Standard) and Kinetic (Rapid) solubility workflows.

Protocol A: Thermodynamic Solubility (The "Shake-Flask" Method)

This is the gold standard for regulatory submissions and process design.[2][3]

Materials:

  • EMPA (Solid, Purity >98%)[2][3][4]

  • Solvents (HPLC Grade)[2][3]

  • 0.45 µm PTFE Syringe Filters (Nylon filters may bind the amine)[2][3]

  • Thermostatic Shaker Bath[1][2]

Step-by-Step Procedure:

  • Saturation: Add EMPA in excess to 5 mL of the target solvent in a borosilicate glass vial. "Excess" is defined visually; solid must remain visible at the bottom.

  • Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours .

    • Note: For viscous solvents (e.g., octanol), extend to 48 hours.[2][3]

  • Sedimentation: Stop agitation and allow the vial to stand vertically for 2 hours at the same temperature. This prevents the sampling of suspended micro-particles.[2]

  • Filtration: Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw 1 mL of supernatant and push through a 0.45 µm PTFE filter into a volumetric flask.

  • Dilution: Immediately dilute the filtrate with the HPLC mobile phase (typically Acetonitrile/Water) to ensure the solute remains in solution.[2]

  • Quantification: Analyze via HPLC-UV (see parameters below).

Protocol B: HPLC-UV Analytical Method

To accurately quantify EMPA, a validated HPLC method is required.[1][2][3] The amine group requires pH control to prevent peak tailing.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6x100mmStandard reverse-phase separation.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 9)Acidic pH keeps amine protonated; Basic pH keeps it neutral.[1][2][3] Basic pH is preferred for peak shape of pyrazoles.[2]
Mobile Phase B Acetonitrile (ACN)Strong eluent for lipophilic tail.[1][2][3]
Gradient 10% B to 90% B over 10 minsEnsures elution of the hydrophobic ethylpropyl tail.
Detection UV @ 254 nmPyrazole ring absorption maximum.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]

Self-Validating Check:

  • Linearity: Construct a calibration curve from 0.01 mg/mL to 1.0 mg/mL (

    
    ).
    
  • Recovery: Spike a known amount of EMPA into the solvent matrix to ensure the filter does not adsorb the compound.[2]

Data Calculation & Reporting

Solubility (


) is calculated using the gravimetric or HPLC derived concentration.[2]

[2][3]

Where:

  • 
     = Concentration determined from the calibration curve (mg/mL).[2][3]
    
  • 
     = Dilution Factor utilized in Step 5 of Protocol A.[2]
    

Reporting Format: Data should be tabulated with standard deviation (n=3).

SolventTemp (°C)Solubility (mg/mL)Visual Observation
Methanol25[Value] ± [SD]Clear solution
Toluene25[Value] ± [SD]Slight opalescence
Water (pH 7)25< 0.05 (LOQ)Solid sediment

Safety & Handling (E-E-A-T)

  • Toxicity: Pyrazole amines are often skin irritants and potential eye damaging agents (H315, H319).[2][3] The lipophilic tail of EMPA may enhance skin permeation compared to methyl-pyrazole.[1][2]

  • PPE: Nitrile gloves are sufficient for short contact; however, if using DCM or Toluene, double-gloving or using laminate gloves is recommended.[1][2][3]

  • Waste: All solvent waste containing EMPA must be segregated as "Halogenated" (if DCM used) or "Non-Halogenated" organic waste.[1][2]

References

  • Thermodynamic Solubility Protocols

    • NCI/NIH Assay Guidance Manual.[1][2] "Solubility Assays." Available at: [Link]

  • General Pyrazole Properties

    • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles."[3] Journal of Organic Chemistry. (Contextual grounding for pyrazole synthesis and behavior).

  • Analytical Validation (ICH Q2)

    • ICH Harmonised Tripartite Guideline.[1][2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." [Link]

  • Gravimetric Analysis Standards

    • Vogel, A.I.[3] Vogel's Textbook of Quantitative Chemical Analysis. (Standard reference for gravimetric techniques).

Sources

A Technical Guide to the Identification, Synthesis, and Application of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine and Related Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest in medicinal chemistry and drug discovery. Recognizing the potential novelty of this specific molecule and the absence of a readily available CAS number in public databases, this guide will also address the identification and characterization of the closely related analogue, 1-(1-ethylpropyl)-1H-pyrazol-5-amine (CAS No. 90206-24-9)[1], and provide a framework for the synthesis and analysis of the title compound.

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5] The functionalization of the pyrazole ring, particularly with amino groups, offers a versatile scaffold for interaction with various biological targets, making aminopyrazoles a privileged structure in medicinal chemistry.[4][6]

Identification and Physicochemical Properties

A definitive CAS number for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine could not be located in publicly accessible chemical databases as of the latest search. This suggests the compound may be a novel chemical entity or a less common derivative. However, the foundational compound, 1-(1-ethylpropyl)-1H-pyrazol-5-amine, is cataloged under CAS Number 90206-24-9 .[1]

Predicted Physicochemical Properties

For novel compounds, computational tools are invaluable for predicting key physicochemical properties that guide experimental design. The following table summarizes the predicted properties for the target molecule, extrapolated from known data of similar structures.

PropertyPredicted Value for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amineReference Compound: 1-(1-ethylpropyl)-1H-pyrazol-5-amine
Molecular Formula C9H17N3C8H15N3[1]
Molecular Weight 167.25 g/mol 153.24 g/mol [1]
LogP ~1.81.37[1]
Rotatable Bonds 33[1]
Hydrogen Bond Donors 1 (amine group)1 (amine group)
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)2 (pyrazole nitrogens)

Note: Predicted values are estimations and require experimental verification.

Synthesis of Substituted Aminopyrazoles

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry.[7][8] A common and effective strategy involves the condensation of a β-ketonitrile with a substituted hydrazine. For the synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, a plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis would logically proceed via the reaction of 3-oxobutanenitrile (acetoacetonitrile) with 1-ethylpropylhydrazine. The hydrazine derivative can be prepared from the corresponding halide or through reductive amination.

Synthesis_Pathway reagent1 3-Oxobutanenitrile reaction Cyclocondensation reagent1->reaction reagent2 1-Ethylpropylhydrazine reagent2->reaction product 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine reaction->product Acid or Base Catalyst Heat

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of 1-Ethylpropylhydrazine: This intermediate can be synthesized from 3-pentanol via conversion to the corresponding bromide followed by reaction with hydrazine hydrate.

  • Cyclocondensation Reaction:

    • To a solution of 1-ethylpropylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-oxobutanenitrile (1.05 eq).

    • A catalytic amount of a mineral acid (e.g., HCl) or a base (e.g., piperidine) can be added to facilitate the reaction.

    • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the pyrazole C4-proton, a singlet for the C3-methyl group, multiplets for the ethyl and propyl groups of the N1-substituent, and a broad singlet for the amine protons.

    • ¹³C NMR: The spectrum should show distinct signals for the pyrazole ring carbons, the methyl carbon, and the carbons of the 1-ethylpropyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching, and C=N and C=C stretching of the pyrazole ring.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable reversed-phase column and a mobile phase gradient of water and acetonitrile (with or without modifiers like formic acid or trifluoroacetic acid) is the standard method for determining the purity of the final compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide both purity information and mass spectral data for identification.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Compound NMR NMR (¹H, ¹³C) start->NMR MS Mass Spectrometry (HRMS) start->MS IR Infrared Spectroscopy start->IR HPLC HPLC start->HPLC GCMS GC-MS start->GCMS end Structure Confirmed Purity Determined NMR->end MS->end IR->end HPLC->end GCMS->end

Caption: Analytical workflow for compound validation.

Applications in Drug Discovery

The aminopyrazole scaffold is a key pharmacophore in numerous clinically approved drugs and investigational molecules.[3][6] These compounds are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

The structural features of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, specifically the N1-alkyl substituent and the C3-methyl group, can influence its pharmacokinetic and pharmacodynamic properties. The lipophilic 1-ethylpropyl group may enhance membrane permeability and oral bioavailability, while the methyl group can modulate metabolic stability and target binding.

Potential therapeutic areas for derivatives of this compound could include:

  • Oncology: As inhibitors of protein kinases.

  • Inflammation and Pain: Targeting enzymes like cyclooxygenase (COX).[3]

  • Infectious Diseases: Exhibiting antimicrobial or antiviral activity.

  • Neurological Disorders: Acting on receptors in the central nervous system.

Safety and Handling

While specific toxicity data for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is not available, general precautions for handling aminopyrazole derivatives should be followed. These compounds are typically solids and should be handled in a well-ventilated area, preferably in a fume hood.[9][10][11][12][13]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

In case of skin or eye contact, rinse immediately with plenty of water.[10][12] If inhaled, move to fresh air.[10] If swallowed, seek medical attention.[11]

Conclusion

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine represents a potentially valuable building block for the synthesis of novel bioactive molecules. While its specific identification and characterization are yet to be reported in public literature, this guide provides a robust framework for its synthesis, analysis, and potential applications based on the well-established chemistry of aminopyrazoles. The methodologies and insights presented herein are intended to empower researchers in their efforts to explore the therapeutic potential of this and related compounds.

References

  • Chemsrc. N-ethyl-1-methyl-3-phenyl-1H-pyrazol-5-amine | CAS#:1420903-77-0.
  • Sigma-Aldrich. 1-Ethyl-5-methyl-1H-pyrazol-3-amine DiscoveryCPR 956364-46-8.
  • Hit2Lead. 1H-pyrazol-5-amine | CAS# 90206-24-9.
  • PubChem. 1-Ethyl-1H-pyrazol-5-amine.
  • BLD Pharm. 268724-49-8|3-Methyl-1H-pyrazol-5-amine.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.
  • BLDpharm. 1131-18-6|3-Methyl-1-phenyl-1H-pyrazol-5-amine.
  • Sigma-Aldrich. 3-Methyl-1H-pyrazol-5-amine AldrichCPR.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PMC - NIH. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023.
  • Fisher Scientific. SAFETY DATA SHEET. 2023.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. 2023.
  • CymitQuimica. Safety Data Sheet. 2024.
  • JOCPR. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. 2025.
  • TCI Chemicals. SAFETY DATA SHEET. 2025.
  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ResearchGate. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. 2026.
  • Fisher Scientific. 1 - SAFETY DATA SHEET.
  • PMC. Current status of pyrazole and its biological activities.
  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

Sources

Beyond the Intermediate: Pharmacological Targeting via 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

[1]

Executive Summary: The "Pexacerfont Core"

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (CAS: 251456-60-7) is not merely a chemical reagent; it is a privileged pharmacophore specifically engineered to target Class B1 G-Protein Coupled Receptors (GPCRs).[1]

While often categorized as a raw intermediate, this specific scaffold—distinguished by its bulky hydrophobic 1-(1-ethylpropyl) tail—forms the structural anchor for a potent class of Corticotropin-Releasing Factor Receptor 1 (CRF-1) antagonists, most notably Pexacerfont (BMS-562086) .[1]

This guide analyzes the molecule not as a standalone drug, but as the critical "warhead" for allosteric GPCR modulation. It details the biological rationale for its design, the signaling pathways it disrupts, and the validated protocols required to screen derivatives of this scaffold against anxiety and stress-related disorders.

Molecular Profile & Structural Logic

To understand the therapeutic target, one must understand the ligand's architecture. The efficacy of this pyrazole-5-amine stems from its ability to penetrate deep hydrophobic pockets within the CRF-1 receptor transmembrane domain.[1]

Structural ComponentChemical FunctionBiological Consequence
Pyrazole Core Heterocyclic ScaffoldMimics the histidine/aromatic interactions often found in kinase/GPCR binding sites.[1]
5-Amine Group H-Bond DonorCritical for cyclization into fused ring systems (e.g., pyrazolo[1,5-a]triazines) which form the hydrogen-bonding network with receptor residues (e.g., Asn, Tyr).
1-(1-Ethylpropyl) Tail Hydrophobic AnchorAlso known as a 3-pentyl group.[1] This bulky, branched alkyl chain is optimized to fill the lipophilic allosteric pocket of the CRF-1 receptor, locking the receptor in an inactive conformation.
3-Methyl Group Steric SpacerRestricts rotational freedom, enforcing a bio-active conformation that reduces entropic penalty upon binding.

Primary Therapeutic Target: CRF-1 Receptor[1]

The definitive biological target for molecules built from this amine is the CRF-1 Receptor , a key regulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[1]

Mechanism of Action: Allosteric Antagonism

Unlike peptide antagonists (e.g., astressin) that compete for the extracellular orthosteric site, small molecules derived from 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine bind to an allosteric transmembrane site .[1]

  • Binding Site: Transmembrane helices (TM) 3, 5, and 6.[2]

  • Effect: The "1-ethylpropyl" tail wedges into the receptor bundle, preventing the outward movement of TM6 required for G-protein coupling.[1]

  • Result: Inhibition of adenylate cyclase activation, blocking the stress signal transduction.

Signaling Pathway Visualization

The following diagram illustrates the HPA axis signaling cascade and the specific intervention point of pyrazole-derived antagonists.

Gcluster_receptorCRF-1 Receptor Signaling (Target)StressPhysiological StressHypothalamusHypothalamus(PVN)Stress->HypothalamusCRF_PeptideCRF Peptide ReleaseHypothalamus->CRF_PeptideCRF1_RecCRF-1 Receptor(GPCR Class B1)CRF_Peptide->CRF1_Rec Agonist BindingPituitaryAnterior PituitaryGs_ProteinGs Protein CouplingCRF1_Rec->Gs_Protein ActivationACAdenylyl CyclaseGs_Protein->ACcAMPcAMP ProductionAC->cAMP IncreasesPKAPKA ActivationcAMP->PKAPOMCPOMC Gene ExpressionPKA->POMCACTHACTH SecretionPOMC->ACTHAdrenalAdrenal CortexACTH->AdrenalCortisolCortisol/Corticosterone(Stress Response)Adrenal->CortisolAntagonistPyrazol-5-amine Derivative(e.g., Pexacerfont)Antagonist->CRF1_Rec Allosteric Blockade

Figure 1: Mechanism of HPA Axis blockade via CRF-1 antagonism. The pyrazole scaffold locks the receptor, preventing cAMP accumulation.

Experimental Validation Protocols

As a scientist evaluating this scaffold, you cannot rely on simple binding of the fragment alone (which may have low affinity). You must evaluate the functional antagonism of the derived pharmacophore.

Protocol A: Radioligand Binding Assay (The Gold Standard)

Purpose: Determine the affinity (

1
  • Reagents:

    • Membrane prep from HEK293 cells stably expressing human CRF-1.[1]

    • Radioligand: [

      
      I]-Tyr
      
      
      -Sauvagine or [
      
      
      I]-CRF.[1]
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl

      
      , 2 mM EGTA, 0.1% BSA.
      
  • Workflow:

    • Preparation: Dilute 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine derivatives in DMSO (final concentration <1%).

    • Incubation: Mix membranes (5-10 µg protein) with radioligand (0.05 nM) and varying concentrations of the test compound.

    • Equilibrium: Incubate for 90 minutes at room temperature to allow allosteric equilibration.

    • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of hydrophobic pyrazoles).[1]

    • Analysis: Measure radioactivity via gamma counter. Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.[1]
    • Target Criteria: Effective leads should exhibit

      
       nM.[1]
      
Protocol B: Functional cAMP Suppression Assay

Purpose: Confirm that binding actually inhibits downstream signaling (Antagonism vs. Silent Binding).[1]

  • Technology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a cAMP detection kit (e.g., LANCE Ultra or HTRF).[1]

  • Workflow:

    • Cell Seeding: CHO cells expressing CRF-1 are seeded in 384-well plates.

    • Antagonist Pre-treatment: Add the pyrazole derivative and incubate for 30 minutes.

    • Agonist Challenge: Stimulate cells with human CRF (EC

      
       concentration, typically 1-10 nM).
      
    • Lysis & Detection: Add lysis buffer containing the cAMP-d2 acceptor and Anti-cAMP-Cryptate donor.[1]

    • Readout: Measure FRET signal. High signal = Low cAMP (Successful Antagonism).[1]

    • Validation: The raw amine intermediate may show weak activity; the cyclized triazine derivative (Pexacerfont) should show near-complete suppression of CRF-induced cAMP.[1]

Synthesis & Fragment Elaboration Workflow

The therapeutic value of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is realized through its conversion into fused bicyclic systems.[1]

SynthesisStart1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine(The Scaffold)IntermediateCyclization IntermediateStart->Intermediate CondensationReagentReagent:Ethyl 2-oxobutyrateor SemicarbazideReagent->IntermediateFinalDrugFused Pyrazolo-Triazine(CRF-1 Antagonist)Intermediate->FinalDrug IntramolecularCyclization

Figure 2: Synthetic elaboration of the amine scaffold into the active drug substance.

Key Synthetic Insight: The reaction of this amine with semicarbazides under mild conditions is the industrial route to Pexacerfont.[3] The "1-ethylpropyl" group remains untouched during synthesis, preserving the essential hydrophobic pharmacophore required for target engagement.

Secondary & Emerging Targets

While CRF-1 is the validated target, the aminopyrazole motif is a promiscuous binder in Fragment-Based Drug Discovery (FBDD).[1]

  • Kinase Hinge Binding: The 5-amino-pyrazole motif mimics the adenine ring of ATP.[1]

    • Potential Off-Targets: p38 MAPK, CDKs, and Src family kinases.

    • Differentiation: The bulky 1-ethylpropyl group usually prevents binding to the ATP pocket of kinases (steric clash), making this scaffold highly selective for GPCRs over kinases compared to N-phenyl pyrazoles.[1]

  • TSPO (Translocator Protein): Some pyrazole derivatives show affinity for mitochondrial TSPO, relevant in neuroinflammation, though this is a secondary concern for this specific steric series.

References

  • Pesti, J. A., et al. (2011). "The Development of a Robust Process for a CRF1 Receptor Antagonist." Organic Process Research & Development. (Describes the synthesis of Pexacerfont using the title amine).

  • Gilligan, P. J., et al. (2009). "Corticotropin-Releasing Factor (CRF) Receptor Antagonists." Journal of Medicinal Chemistry. (Review of the pharmacophore).

  • Kehne, J. H., & Cain, C. K. (2010). "Therapeutic potential of CRF1 receptor antagonists for anxiety and depression."[4] Current Topics in Behavioral Neurosciences.

  • Zorrilla, E. P., & Koob, G. F. (2010). "Progress in corticotropin-releasing factor-1 antagonist development." Drug Discovery Today.

  • PubChem Compound Summary. "1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-amine."[1] National Center for Biotechnology Information.[1]

Methodological & Application

Application Notes and Protocols for In Vitro Biological Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their wide spectrum of biological activities.[1][2] This guide provides a comprehensive overview of robust in vitro biological assay protocols tailored for the evaluation of novel pyrazole derivatives. We delve into detailed, field-proven methodologies for assessing cytotoxicity, anti-inflammatory effects, and specific enzyme inhibition. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only execute these assays but also critically interpret the results. This document is structured to serve as a practical bench-side companion, complete with data presentation examples, workflow visualizations, and a curated list of authoritative references.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique chemical properties allow for versatile substitutions, leading to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and kinase inhibitory activities.[3][4] A prime example is Celecoxib, a selective COX-2 inhibitor built upon a pyrazole core, which highlights the scaffold's potential for developing targeted therapies with improved safety profiles.[5] The initial characterization of any new pyrazole derivative invariably begins with a series of in vitro assays to determine its biological activity and mechanism of action. This guide outlines the foundational assays for this purpose.

Section 1: Cytotoxicity and Antiproliferative Activity

A fundamental first step in profiling a new compound is to assess its effect on cell viability. This determines the concentration range at which the compound is cytotoxic, a critical parameter for both anticancer drug development and for defining non-toxic concentrations for other therapeutic applications. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.[6][7]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, typically at a wavelength between 570 and 590 nm.

Workflow for General Cytotoxicity Screening

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay Execution cluster_analysis Data Analysis P1 Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) P2 Incubate for 24h to allow attachment P1->P2 T1 Prepare serial dilutions of pyrazole derivatives P2->T1 T2 Add compounds to wells (Include vehicle control, e.g., DMSO) T1->T2 T3 Incubate for 24-72h T2->T3 A1 Add MTT reagent to each well T3->A1 A2 Incubate for 2-4h (Formation of formazan crystals) A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Read absorbance (570 nm) A3->A4 D1 Normalize data to vehicle control A4->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Adherent Cancer Cells (e.g., MCF-7, A549)

Materials:

  • Pyrazole derivatives, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Adherent cancer cell line of interest (e.g., A549 human lung carcinoma).[8]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at -20°C.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation & Treatment: Prepare serial dilutions of the pyrazole stock solutions in complete culture medium. A typical final concentration range might be 0.1 to 100 µM.[6][9]

  • Remove the old medium from the cells and add 100 µL of the medium containing the pyrazole derivatives or the vehicle control (e.g., 0.1% DMSO). Each concentration should be tested in triplicate.

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubate for another 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan precipitate.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11][12][13]

Data Presentation: Cytotoxicity of Pyrazole Derivatives

Results should be summarized in a table for clear comparison.

CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Pyrazole-AMCF-7 (Breast)4812.5 ± 1.1
Pyrazole-BA549 (Lung)4825.1 ± 2.3
Pyrazole-CDU145 (Prostate)488.7 ± 0.9
Doxorubicin (Control)MCF-7 (Breast)480.8 ± 0.1

Data are hypothetical examples.

Section 2: Anti-Inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[14][15] A comprehensive assessment involves both direct enzyme inhibition assays and cell-based assays to measure the downstream effects on inflammatory mediator production.

Target Rationale: The COX-2 Pathway

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 substrate PGE2 Prostaglandin E2 (PGE₂) COX2->PGE2 catalysis Inflam Inflammation (Pain, Fever, Swelling) PGE2->Inflam Stimuli Inflammatory Stimuli (e.g., LPS) Induction Upregulates COX-2 Expression Stimuli->Induction Induction->COX2 transcription Pyrazole Pyrazole Inhibitor Pyrazole->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Protocol 1: Cell-Based Assay for Inflammatory Cytokine Suppression

This assay quantifies the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).[5][16]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • LPS (from E. coli).

  • Pyrazole derivatives dissolved in DMSO.

  • Commercial ELISA kits for murine TNF-α and IL-6.[17][18]

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[14]

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor).

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to negative control wells.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C.[14]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Coating a plate with a capture antibody.

    • Adding the cell culture supernatants.

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-enzyme conjugate.

    • Adding a chromogenic substrate and measuring the absorbance.

  • Data Analysis: Create a standard curve using the recombinant cytokine standards provided in the kit. Use this curve to calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage inhibition of cytokine production for each pyrazole concentration compared to the LPS-stimulated vehicle control.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency and selectivity. Commercial colorimetric COX inhibitor screening kits are widely available and recommended for this purpose.[20]

Principle: The assay measures the peroxidase activity of the COX enzyme. The reaction between PGG₂ (produced by the oxygenase activity) and a colorimetric probe generates a colored product. An inhibitor will reduce the amount of product formed.

General Procedure (using a commercial kit):

  • Add assay buffer, heme, and purified COX-1 or COX-2 enzyme to wells of a 96-well plate.

  • Add the pyrazole derivative at various concentrations (or vehicle control).

  • Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Read the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.[15]

Section 3: Specific Enzyme Inhibition - Kinase Assays

Pyrazole derivatives are a well-established class of kinase inhibitors, targeting enzymes like EGFR, GSK-3β, and JNK3, which are often dysregulated in cancer and other diseases.[4][21][22] Luminescence-based assays are a common, high-throughput method for screening kinase inhibitors.

Principle: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. A lower amount of ATP corresponds to higher kinase activity. The remaining ATP is used in a luciferase-catalyzed reaction that produces light. Therefore, a potent kinase inhibitor will result in less ATP consumption and a higher luminescent signal.

General Protocol: Luminescence-Based Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase (e.g., EGFR, Chk2).[4]

  • Specific kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Pyrazole derivatives in DMSO.

  • A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).

Procedure:

  • Reaction Setup: In a white, opaque 96-well or 384-well plate, set up the kinase reaction. This includes the kinase, its specific substrate, ATP, and the assay buffer.

  • Compound Addition: Add the pyrazole derivatives at a range of concentrations. Include "no inhibitor" (positive activity) and "no enzyme" (background) controls.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent from the kit. This reagent contains luciferase and its substrate, which will produce a luminescent signal proportional to the ATP concentration.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the controls. The signal from the "no enzyme" control represents 100% inhibition, and the "no inhibitor" control represents 0% inhibition. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.[23]

Data Presentation: Kinase Inhibition Profile
CompoundKinase TargetIC₅₀ (nM) ± SD
Pyrazole-DEGFR85 ± 7
Pyrazole-DChk2> 10,000
Pyrazole-EGSK-3β150 ± 12
Staurosporine (Control)EGFR5 ± 0.4

Data are hypothetical examples.

Conclusion

The in vitro protocols described herein provide a robust framework for the initial biological characterization of novel pyrazole derivatives. By systematically evaluating cytotoxicity, anti-inflammatory potential, and specific enzyme inhibition, researchers can efficiently identify promising lead compounds for further development. Adherence to these detailed, validated methodologies is crucial for generating reproducible and reliable data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

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Sources

Application Note & Protocols: A Multi-Assay Approach to Characterizing the Cytotoxicity of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative of Cytotoxicity Profiling

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiparasitic properties.[1][2] The diverse therapeutic potential of pyrazole derivatives necessitates a thorough evaluation of their safety profile, with cytotoxicity assessment being a critical initial step in the drug discovery and development pipeline.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust framework for testing the in vitro cytotoxicity of the novel compound, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine.

While some pyrazole-based compounds have shown promise in targeting cancer cells[3], others have exhibited unexpected toxicity in preclinical models, underscoring the importance of a multi-faceted approach to cytotoxicity testing.[4] A comprehensive understanding of a compound's effect on cell health requires more than a single assay. Therefore, this guide details a suite of orthogonal cell-based assays designed to provide a holistic view of the potential cytotoxic effects of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. We will explore assays that measure metabolic activity, membrane integrity, and the induction of apoptosis, providing a robust dataset to inform further development of this compound.

Guiding Principles: A Self-Validating System for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, the experimental design for cytotoxicity testing must be approached as a self-validating system. This involves careful consideration of cell line selection, assay choice, and the inclusion of appropriate controls. The validation of an assay is a continuous process that begins with its development and is confirmed through its consistent performance.[5]

Cell Line Selection

The choice of cell line is paramount and should be guided by the intended therapeutic application of the test compound. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver cancer) is recommended. It is crucial to use cells that are in a healthy, logarithmic growth phase to ensure consistent metabolic activity and response to cytotoxic agents.

Orthogonal Assays for a Comprehensive View

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. This guide advocates for the use of at least three orthogonal assays to build a comprehensive cytotoxicity profile. The recommended assays are:

  • MTT Assay: Measures mitochondrial metabolic activity, providing an indication of cell viability and proliferation.[6]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[7]

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, providing a specific marker for apoptosis.

By combining these assays, researchers can distinguish between different modes of cell death (e.g., necrosis vs. apoptosis) and gain a more nuanced understanding of the compound's mechanism of toxicity.

Experimental Workflow Overview

The overall experimental workflow for assessing the cytotoxicity of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is depicted in the following diagram.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture & Maintenance (e.g., HeLa, A549, HepG2) Compound_Prep 2. Compound Preparation (Stock solution & serial dilutions) Cell_Culture->Compound_Prep Cell_Seeding 3. Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Compound_Treatment 4. Treatment of Cells with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine Cell_Seeding->Compound_Treatment Incubation 5. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT Parallel Plate LDH LDH Assay (Membrane Integrity) Incubation->LDH Parallel Plate Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Parallel Plate Data_Acquisition 6. Data Acquisition (Spectrophotometer/Fluorometer) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 7. IC50 Determination Data_Acquisition->IC50 Interpretation 8. Interpretation & Reporting IC50->Interpretation

Figure 1: A comprehensive workflow for the cytotoxicity assessment of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Culture and Maintenance

  • Objective: To maintain healthy and actively proliferating cell cultures for cytotoxicity assays.

  • Materials:

    • Selected cell line (e.g., HeLa)

    • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS), sterile

    • Trypsin-EDTA

    • Cell culture flasks (T-75)

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Culture cells in T-75 flasks with complete growth medium.

    • Passage cells upon reaching 80-90% confluency.

    • To passage, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the appropriate density.

1.2. Preparation of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

  • Objective: To prepare a stock solution and serial dilutions of the test compound.

  • Materials:

    • 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Complete growth medium

  • Protocol:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 µM).

    • Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration.

PART 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8]

  • Materials:

    • Cells seeded in a 96-well plate

    • Test compound dilutions

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[9]

    • Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle control and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6]

mtt_assay cluster_mtt MTT Assay Principle MTT Yellow MTT Formazan Purple Formazan MTT->Formazan Reduction Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (Viable Cells) Mitochondrial_Dehydrogenase->MTT

Figure 2: Principle of the MTT assay for cell viability.

PART 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.[11]

  • Materials:

    • Cells seeded in a 96-well plate

    • Test compound dilutions

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (provided in the kit for maximum LDH release control)

    • Stop solution (provided in the kit)

    • Microplate reader

  • Protocol:

    • Seed cells and treat with the compound as described for the MTT assay (Steps 2.1-2.3).

    • Prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 30 minutes before the end of the incubation period.

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[12]

    • Add 50 µL of stop solution to each well.[13]

    • Measure the absorbance at 490 nm using a microplate reader.[12]

PART 4: Caspase-3/7 Glo® Assay
  • Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[14]

  • Materials:

    • Cells seeded in a white-walled 96-well plate

    • Test compound dilutions

    • Caspase-Glo® 3/7 Reagent

    • Plate-reading luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay (Steps 2.1-2.3).

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For each assay, the results should be expressed as a percentage of the control (untreated cells). The cytotoxicity can then be calculated as follows:

% Cytotoxicity = 100 - % Cell Viability

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

AssayParameter MeasuredInterpretation of Decreased SignalInterpretation of Increased Signal
MTT Mitochondrial ActivityDecreased cell viability/proliferationIncreased cell proliferation
LDH Membrane IntegrityIntact cell membranesCompromised cell membranes (necrosis)
Caspase-3/7 ApoptosisNo or low apoptosisInduction of apoptosis

Assay Validation and Quality Control

To ensure the reliability of the results, it is essential to validate the assays.[15][16] This includes:

  • Determining the linear range: Ensure a linear relationship between the cell number and the assay signal.[17]

  • Z'-factor calculation: This statistical parameter assesses the quality of the assay and its suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Inclusion of Controls:

    • Negative (Vehicle) Control: Cells treated with the same concentration of DMSO as the test compound.

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm that the assay system is working correctly.

    • Untreated Control: Cells in medium alone, representing 100% viability.

    • Blank Control: Medium without cells to determine the background signal.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the in vitro cytotoxicity of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. By employing a multi-assay approach that interrogates different aspects of cell health, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its mode of action. This information is critical for making informed decisions in the early stages of drug discovery and development.

References

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  • MD+DI Online. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. The Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • TCG Lifesciences. (n.d.). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available at: [Link]

  • Sittampalam, G. S., et al. (2021). Apoptosis Marker Assays for HTS. The Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Available at: [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Available at: [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Available at: [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Available at: [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

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Application Note: Characterization and Screening of the 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine Scaffold targeting FGFR4

[1]

Executive Summary

This Application Note details the experimental protocols for assaying 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (hereafter referred to as Compound A ). This compound serves as the critical pharmacophore and starting material for Roblitinib (FGF-401) , a highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) .

While Roblitinib is a nanomolar inhibitor, the isolated pyrazole-amine scaffold (Compound A ) represents a "fragment" with distinct binding properties. This guide is designed for researchers performing Fragment-Based Drug Discovery (FBDD) or Quality Control profiling to assess the intrinsic affinity of the scaffold versus the full drug.

Key Applications
  • Fragment Screening: Validating the binding mode of the pyrazole-amine core to the FGFR4 hinge region.

  • Impurity Profiling: Determining if unreacted starting material interferes with kinase activity assays of the final drug product.

  • Scaffold Hopping: Using Compound A as a control in the design of novel FGFR4 inhibitors.

Scientific Background & Mechanism[1][2][3]

The Target: FGFR4

FGFR4 is a tyrosine kinase receptor activated by FGF19 in the presence of the co-receptor

1Cys552
Compound Mechanism[1]
  • Roblitinib (Full Drug): Binds to the ATP pocket. The pyrazole-amine core forms hydrogen bonds with the hinge region (Ala553), while a pendant aldehyde group forms a reversible hemithioacetal bond with Cys552.

  • Compound A (Scaffold): Lacks the covalent warhead. It functions as a Type I ATP-competitive reversible binder .[1] Its affinity is driven purely by hydrophobic interactions (1-ethylpropyl group) and hinge hydrogen bonding.[1]

Signaling Pathway Visualization

The following diagram illustrates the FGF19/FGFR4 signaling cascade and the intervention point of the pyrazole-amine scaffold.

FGFR4_PathwayFGF19FGF19 (Ligand)FGFR4FGFR4 Receptor(Tyrosine Kinase)FGF19->FGFR4BindsBetaKlothoBeta-Klotho (Co-Receptor)BetaKlotho->FGFR4Stabilizes ComplexPhosphoAutophosphorylationFGFR4->PhosphoActivationCompoundA1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine(Inhibitor Scaffold)CompoundA->FGFR4ATP CompetitiveInhibition (Hinge)FRS2FRS2 RecruitmentPhospho->FRS2RAS_MAPKRAS-MAPK Pathway(Cell Proliferation)FRS2->RAS_MAPKPI3K_AKTPI3K-AKT Pathway(Cell Survival)FRS2->PI3K_AKTHCCHepatocellular CarcinomaProgressionRAS_MAPK->HCCPI3K_AKT->HCC

Caption: The FGF19-FGFR4 signaling cascade. Compound A competes with ATP at the FGFR4 kinase domain, preventing autophosphorylation and downstream signaling.

Experimental Protocols

Two distinct assays are recommended. Protocol A (TR-FRET) is preferred for this specific compound because fragments often have weak affinity (

Protocol B (ADP-Glo)1
Protocol A: TR-FRET Binding Assay (LanthaScreen™)

Objective: Determine the Binding Constant (

Principle:1
1. Reagents & Equipment
ComponentSpecificationNotes
Kinase Recombinant Human FGFR4 (GST-tagged)Cytoplasmic domain (aa 460-802).[1]
Antibody LanthaScreen™ Eu-anti-GST AntibodyBinds to GST tag on kinase.[1]
Tracer Kinase Tracer 236 (Alexa Fluor™ 647)Optimized for FGFR family.
Test Compound 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amineDissolved in 100% DMSO.[1]
Buffer Kinase Buffer A50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Plate 384-well White Low-VolumeCorning #4513 or equivalent.[1]
2. Assay Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of Compound A in DMSO.

    • Perform a 16-point serial dilution (1:2) in DMSO to generate a concentration curve (e.g., 10 mM down to ~300 nM).

    • Dilute 100x into Kinase Buffer A to reach 1% DMSO (4x working concentration).

  • Master Mix Preparation:

    • Kinase/Antibody Mix: 5 nM FGFR4 + 2 nM Eu-anti-GST Antibody in Buffer A.

    • Tracer Mix: 4x concentration of Tracer 236 (determined by tracer titration, typically ~20-100 nM).

  • Plate Loading:

    • Add 5

      
      L of Compound A  (4x) to assay wells.
      
    • Add 5

      
      L of Kinase/Antibody Mix  (2x).
      
    • Add 5

      
      L of Tracer Mix  (4x).
      
    • Final Volume: 20

      
      L.
      
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

3. Data Analysis

Calculate the Emission Ratio (ER):


1

Protocol B: ADP-Glo™ Kinase Activity Assay

Objective: Measure functional inhibition of FGFR4 catalytic activity.[1] Suitability: Best for high-affinity derivatives or confirming lack of activity in the fragment (negative control).

1. Reagents
  • Substrate: Poly (Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: Ultra-pure ATP (at

    
     apparent, typically 50-100 
    
    
    M for FGFR4).
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[1]

2. Step-by-Step Protocol
  • Enzyme Reaction (10

    
    L volume): 
    
    • Add 2.5

      
      L Compound A (4x in buffer/DMSO).
      
    • Add 2.5

      
      L FGFR4 Enzyme (4x). Incubate 10 mins at RT.
      
    • Add 5.0

      
      L ATP/Substrate Mix (2x).
      
    • Incubate for 60 minutes at RT.

  • ADP Depletion:

    • Add 10

      
      L ADP-Glo™ Reagent .[1]
      
    • Incubate 40 minutes at RT (stops kinase, depletes unconsumed ATP).

  • Detection:

    • Add 20

      
      L Kinase Detection Reagent .
      
    • Incubate 30 minutes at RT (converts ADP to ATP to Luciferase signal).

  • Read:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Expected Results & Troubleshooting

Comparative Potency
CompoundAssay TypeExpected ResultInterpretation
Roblitinib (FGF-401) ADP-Glo (IC50)< 5 nMPotent, covalent inhibition.[1][2]
Compound A (Fragment) ADP-Glo (IC50)> 10

M
Weak functional inhibition (lacks covalent warhead).
Compound A (Fragment) TR-FRET (Kd)1 - 10

M
Measurable binding to ATP pocket.[1]
Assay Workflow Diagram

Assay_Workflowcluster_0Step 1: Reaction Assemblycluster_1Step 2: Equilibriumcluster_2Step 3: DetectionCmpdCompound A(Serial Dilution)IncubateIncubate60 min @ RTCmpd->IncubateEnzFGFR4 Enzyme+ Eu-AbEnz->IncubateTracerAlexa647TracerTracer->IncubateReadMeasure TR-FRET(Ex 337 / Em 665)Incubate->ReadAnalysisCalculate Kd(Curve Fit)Read->Analysis

Caption: Workflow for the TR-FRET Binding Assay used to validate fragment binding.

Troubleshooting Guide
  • Low Signal/Noise Ratio: Ensure the Tracer concentration is near its

    
    . For FGFR4, if the tracer binds too tightly, the weak fragment (Compound A) cannot displace it. Use a "loose" tracer or lower concentration.
    
  • Compound Precipitation: The pyrazole-amine is hydrophobic.[1] Ensure DMSO concentration is consistent (e.g., 1%) and check for crash-out at >100

    
    M.
    
  • High Background: In ADP-Glo, ensure ATP purity.[1] In TR-FRET, avoid light exposure to the tracer.

References

  • Discovery of Roblitinib (FGF401): Fairhurst, R. A., et al. (2020).[3] "Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4."[4][5] Journal of Medicinal Chemistry.

  • FGFR4 Signaling in HCC: Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway." Cancer Discovery.

  • LanthaScreen Technology: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

A Comprehensive Guide to the In Vitro Antimicrobial Activity Testing of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antimicrobial effects.[1][2][3][4][5] This application note provides a comprehensive set of detailed protocols for the initial in vitro antimicrobial evaluation of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative. We present a tiered approach, beginning with a qualitative screening assay followed by robust quantitative methods to determine key antimicrobial parameters. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and trustworthiness.[6][7][8] This guide is intended for researchers in microbiology, medicinal chemistry, and drug development engaged in the characterization of new chemical entities.

Introduction: The Rationale for Pyrazole Scaffolds

The chemical architecture of pyrazole derivatives makes them versatile candidates for drug design.[2] Their five-membered heterocyclic ring structure can be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[9] Various pyrazole-containing compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria by targeting different metabolic pathways, including the potential disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[10] The specific compound under investigation, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, represents a novel structural variation within this promising class. A systematic and standardized evaluation of its antimicrobial profile is the critical first step in assessing its therapeutic potential.

This document outlines three fundamental assays:

  • Agar Disk Diffusion: A preliminary screening tool to qualitatively assess the compound's ability to inhibit microbial growth.

  • Broth Microdilution: The gold-standard method for quantitatively determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[11]

  • Minimum Bactericidal Concentration (MBC): A follow-on assay to the MIC test, used to determine the lowest compound concentration that results in microbial death, thereby distinguishing between bacteriostatic and bactericidal activity.[12][13]

Essential Preparatory Steps: Compound and Inoculum

Garbage in, garbage out. The validity of any antimicrobial assay is critically dependent on the proper preparation of the test compound and the microbial inoculum.

Test Compound Preparation and Handling

The physicochemical properties of a novel compound dictate its handling. Poor solubility is a common cause of inaccurate results.

Protocol:

  • Solubility Testing: Begin by assessing the solubility of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine in various solvents. Start with sterile deionized water, followed by 5% dimethyl sulfoxide (DMSO), and then 100% DMSO if necessary. The goal is to use the lowest possible concentration of a biocompatible solvent.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Dissolve it in the minimum required volume of the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Causality Note: A high-concentration stock minimizes the amount of solvent introduced into the final assay, reducing the risk of solvent-induced toxicity to the microbes.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container. Do not autoclave, as heat may degrade the compound.

  • Storage: Store the stock solution at -20°C or as determined by compound stability studies.

Microbial Inoculum Standardization

Protocol:

  • Bacterial Culture: From a stock culture, streak the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology.

  • Suspension Preparation: Transfer the selected colonies into a tube containing 3-5 mL of sterile saline (0.85% NaCl) or a suitable broth.

  • Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is most accurately done using a nephelometer but can be done visually by comparing against the standard. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Final Dilution: This adjusted suspension must be further diluted for the assay. For broth microdilution, dilute the suspension 1:150 in the test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the target concentration of ~1 x 10⁶ CFU/mL. Since this will be mixed 1:1 with the drug solutions in the plate, the final concentration in the wells will be the desired 5 x 10⁵ CFU/mL.

Method 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method provides a rapid, qualitative assessment of antimicrobial activity, ideal for initial screening. The principle relies on the radial diffusion of the compound from a saturated paper disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[14][15]

Detailed Protocol
  • Plate Preparation: Use standard 150 mm or 100 mm Petri dishes containing Mueller-Hinton Agar (MHA) at a uniform depth of 4 mm. Causality Note: Agar depth is critical; if it's too shallow, zones will be oversized, and if too deep, they will be undersized.[15]

  • Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[16]

  • Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16] Finally, rim the edge of the plate with the swab.

  • Allow the plate surface to dry for 3-5 minutes.

  • Disk Application:

    • Aseptically place sterile, blank paper disks (6 mm diameter) onto the inoculated agar surface.

    • Carefully pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a corresponding disk.

    • Apply gentle pressure to ensure complete contact with the agar.[17]

  • Controls:

    • Positive Control: Use a disk of a known antibiotic (e.g., Gentamicin 10 µg).

    • Negative Control: Use a disk saturated with the same solvent used for the test compound to ensure it has no antimicrobial activity.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement: After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.

Graphviz Workflow: Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Standardize Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn Culture) A->C B Prepare MHA Plate B->C D Apply Disks: - Test Compound - Positive Control - Negative Control C->D E Incubate (16-20h at 37°C) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion antimicrobial screening assay.

Method 2: Broth Microdilution for MIC Determination

This is the cornerstone quantitative assay. It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[18] The protocol follows the CLSI M07 guidelines and is performed in a 96-well microtiter plate format for efficiency and conservation of the test compound.[7]

Detailed Protocol
  • Plate Setup: Use sterile, U-bottom 96-well microtiter plates.

  • Media Addition: Add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row. Causality Note: Divalent cations like Ca²⁺ and Mg²⁺ in the media are crucial as their concentration can significantly affect the activity of some antimicrobial agents.

  • Compound Serial Dilution:

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient from well 1 to well 10.

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the inoculum and should show robust growth.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and should remain clear, verifying the sterility of the medium and plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do NOT add inoculum to well 12. The final volume in wells 1-11 is now 100 µL.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is typically seen as turbidity or a "button" of cells at the bottom of the U-shaped well.

Graphviz Workflow: Broth Microdilution (MIC Assay)

MIC_Workflow cluster_setup Plate Setup (96-Well) cluster_inoc Inoculation & Incubation cluster_result Result Determination A Add 50µL Broth (Wells 2-12) C Perform 2-Fold Serial Dilutions (Wells 1-10) A->C B Add 100µL Compound (Well 1, 2x Conc.) B->C D Prepare Controls (Well 11: Growth, Well 12: Sterility) C->D E Add 50µL Standardized Inoculum to Wells 1-11 D->E F Incubate Plate (16-20h at 37°C) E->F G Visually Inspect Wells for Turbidity F->G H MIC = Lowest Conc. with No Visible Growth G->H

Caption: Step-by-step workflow for MIC determination via broth microdilution.

Method 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a direct extension of the MIC test. It determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13]

Detailed Protocol
  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, defined aliquot (e.g., 10 µL).

  • Plating: Spot-plate the aliquot onto a quadrant of a fresh, non-selective agar plate (e.g., MHA). Be sure to label each quadrant corresponding to the well concentration.

  • Control Plating: Also plate an aliquot from the growth control well (Well 11) to confirm the viability of the bacteria.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration that produces no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.[19]

Graphviz Logic Diagram: Bacteriostatic vs. Bactericidal

MBC_Logic MIC Determine MIC Lowest concentration with no visible growth Subculture Subculture from clear wells (≥MIC) onto agar MIC->Subculture Incubate Incubate Agar Plate (18-24h at 37°C) Subculture->Incubate Decision Growth on Agar Plate? Incubate->Decision Bacteriostatic Bacteriostatic (Growth Occurs) Decision->Bacteriostatic Yes Bactericidal Bactericidal (No Growth Occurs) MBC is determined Decision->Bactericidal No

Caption: Decision logic for determining bactericidal or bacteriostatic activity.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The ratio of MBC to MIC is particularly informative; an MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 1: Example Data Summary for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Test Organism (ATCC Strain)Gram StainDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (29213)Positive188162Bactericidal
E. coli (25922)Negative1232>128>4Bacteriostatic
P. aeruginosa (27853)Negative6>128>128-Resistant
Gentamicin (Control)-22122Bactericidal

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro antimicrobial characterization of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. By adhering to these CLSI-aligned methodologies, researchers can generate reliable and reproducible data on the compound's spectrum of activity (disk diffusion), potency (MIC), and mode of action (MBC). This foundational dataset is essential for making informed decisions regarding the progression of novel pyrazole derivatives through the drug discovery pipeline.

References

  • Al-Ghamdi, A. M., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health (NIH), PMC. Available at: [Link]

  • IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health (NIH), PMC. Available at: [Link]

  • Gouda, M. A., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Kuprewicz, J., & Granica, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. Available at: [Link]

  • Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health (NIH). Available at: [Link]

  • University of Technology, Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). uotechnology.edu.iq. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]

  • SEAFDEC/AQD. (n.d.). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health (NIH), PMC. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

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Application Note & Protocol Guide: A Scalable Synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical development. We present a robust, two-step synthetic strategy commencing with the formation of the pyrazole core, followed by a regioselective N-alkylation. This guide is designed for researchers, chemists, and process engineers, offering detailed, step-by-step protocols for both laboratory (gram-scale) and pilot plant (kilogram-scale) production. The causality behind critical process parameters, safety considerations for hazardous reagents, and strategies for large-scale purification are discussed in detail to ensure process safety, scalability, and reproducibility.

Introduction and Strategic Overview

Substituted aminopyrazoles are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The target molecule, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, presents a common synthetic challenge: the regioselective installation of an alkyl group on one of the two nitrogen atoms of the pyrazole ring. Direct alkylation of 3-methyl-1H-pyrazol-5-amine can lead to a mixture of N1 and N2 isomers, complicating purification and reducing overall yield.

Our strategic approach, outlined below, addresses this challenge through a well-defined, two-step process designed for scalability and control.

Overall Synthetic Workflow:

The synthesis is logically divided into two primary stages:

  • Part I: Synthesis of the Core Intermediate. Formation of 3-methyl-1H-pyrazol-5-amine from commercially available precursors.

  • Part II: Regioselective N-Alkylation. Introduction of the 1-ethylpropyl group onto the N1 position of the pyrazole ring.

G cluster_0 Part I: Pyrazole Core Synthesis cluster_1 Part II: N-Alkylation & Final Product A 3-Oxobutanenitrile & Hydrazine Hydrate B Cyclocondensation Reaction A->B C Crude 3-Methyl-1H-pyrazol-5-amine B->C D Purification (Crystallization) C->D E Isolated Intermediate D->E G Regioselective N-Alkylation E->G F 3-Halopentane & Base (e.g., K2CO3) F->G H Crude Target Molecule G->H I Purification & Isolation H->I J Final Product: 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine I->J G Start 3-Oxobutanenitrile + Hydrazine Step1 Nucleophilic Attack on Carbonyl Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Attack on Nitrile) Intermediate1->Step2 Intermediate2 Cyclized Non-Aromatic Intermediate Step2->Intermediate2 Step3 Tautomerization (Aromatization) Intermediate2->Step3 Product 3-Methyl-1H-pyrazol-5-amine Step3->Product

Caption: Key mechanistic steps in 5-aminopyrazole formation.

Protocol 1: Laboratory Scale (100 g) Synthesis

Materials:

Reagent CAS No. MW ( g/mol ) Amount Moles
3-Oxobutanenitrile 2469-99-0 83.09 100 g 1.20
Hydrazine Hydrate (~64%) 7803-57-8 50.06 75 g 1.50
Ethanol (200 Proof) 64-17-5 46.07 500 mL -

| Isopropanol | 67-63-0 | 60.10 | 300 mL | - |

Procedure:

  • Reaction Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Reagent Charging: Charge the flask with 3-oxobutanenitrile (100 g, 1.20 mol) and ethanol (500 mL). Begin stirring to form a clear solution.

  • Hydrazine Addition: Cautiously add hydrazine hydrate (75 g, 1.50 mol) dropwise over 30-45 minutes. Causality: The reaction is exothermic. A controlled addition rate is critical to maintain the temperature below 50°C and prevent a runaway reaction. Ethanol serves as an excellent solvent and helps dissipate heat.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80°C) and maintain for 3 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C for 1 hour. b. The product will precipitate as a solid. Collect the solid by vacuum filtration. c. Wash the filter cake with cold isopropanol (2 x 150 mL) to remove residual impurities. d. Dry the solid in a vacuum oven at 50°C to a constant weight.

  • Expected Outcome: Yield: 100-110 g (85-94% yield) of 3-methyl-1H-pyrazol-5-amine as a white to off-white crystalline solid. Purity: >98% by HPLC.

Considerations for Kilogram-Scale Production
  • Heat Management: The primary challenge in scaling this synthesis is managing the exotherm from the hydrazine addition. Use a jacketed reactor with controlled cooling fluid circulation. The addition rate must be strictly controlled based on the reactor's heat removal capacity.

  • Reagent Handling: Hydrazine is a highly toxic and corrosive substance. All transfers should be conducted in a closed system. Ensure appropriate personal protective equipment (PPE) and emergency protocols are in place.

  • Solid Handling: At a larger scale, filtration and drying equipment (e.g., Nutsche filter-dryer) are required to handle the precipitated product efficiently and safely.

  • Solvent Choice: While ethanol is effective, for larger scales, a solvent with a higher boiling point might be chosen to improve safety margins, though this may require adjusting reaction times.

Part II: Regioselective N-Alkylation

The alkylation of the 3-methyl-1H-pyrazol-5-amine intermediate with an alkyl halide is the key step to forming the final product. Pyrazoles can exist in two tautomeric forms, which can lead to two different regioisomers upon alkylation. [3]

G cluster_0 cluster_1 T1 Tautomer A (N1 is NH) T2 Tautomer B (N2 is NH) T1->T2 H⁺ shift P1 Desired N1-Alkylated Product (1-(1-Ethylpropyl)-...) T1->P1 Alkylation at N1 (Sterically Favored) P2 Isomeric N2-Alkylated Byproduct T2->P2 Alkylation at N2 (Sterically Hindered)

Caption: Regioselectivity challenge in pyrazole N-alkylation.

Controlling Regioselectivity: For 3-substituted pyrazoles, N1 alkylation is generally favored due to steric hindrance. [4][5]The methyl group at the 3-position sterically shields the adjacent N2 nitrogen, directing the incoming electrophile (the 1-ethylpropyl group) to the more accessible N1 position. This effect can be enhanced by using a moderately bulky alkylating agent and standard reaction conditions. [6]

Protocol 2: Laboratory Scale (50 g) Synthesis

Materials:

Reagent CAS No. MW ( g/mol ) Amount Moles
3-Methyl-1H-pyrazol-5-amine 31230-17-8 97.12 50 g 0.515
3-Bromopentane 1809-10-5 151.05 85 g 0.562
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 107 g 0.774
N,N-Dimethylformamide (DMF) 68-12-2 73.09 500 mL -
Ethyl Acetate 141-78-6 88.11 1 L -

| Brine (Saturated NaCl) | - | - | 500 mL | - |

Procedure:

  • Reaction Setup: Equip a 2 L 3-neck flask with a mechanical stirrer, condenser, and temperature probe.

  • Reagent Charging: Charge the flask with 3-methyl-1H-pyrazol-5-amine (50 g, 0.515 mol), potassium carbonate (107 g, 0.774 mol), and DMF (500 mL).

  • Heating: Heat the stirred suspension to 80-85°C.

  • Alkylating Agent Addition: Add 3-bromopentane (85 g, 0.562 mol) dropwise over 1 hour. Causality: Potassium carbonate acts as the base to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack. DMF is an excellent polar aprotic solvent for this S_N2 reaction. The elevated temperature increases the reaction rate.

  • Reaction: Maintain the reaction at 80-85°C for 8-12 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the starting material and the formation of the product. The ratio of N1 to N2 isomers should also be monitored. Typically, a ratio >10:1 in favor of the N1 isomer is expected.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 1 L of water and extract with ethyl acetate (3 x 300 mL). c. Combine the organic layers and wash with brine (2 x 250 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purification: a. The crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) for lab scale. b. For larger scales, vacuum distillation or crystallization (if a suitable solvent system is found) is preferred.

  • Expected Outcome: Yield: 65-75 g (75-87% yield) of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine as a pale yellow oil. Purity: >98% by HPLC, N1/N2 ratio >10:1.

Process Scale-up and Final Product Considerations

Transitioning from the laboratory to a pilot or manufacturing setting requires a focus on process safety, efficiency, and alternative purification strategies.

Purification at Scale

Column chromatography is not viable for multi-kilogram production. [7]Alternative strategies must be developed:

  • Vacuum Distillation: If the product and major impurities have a sufficient boiling point differential, vacuum distillation is a highly effective method for purification.

  • Crystallization via Salt Formation: The product is a basic amine and can be converted to an acid addition salt (e.g., hydrochloride, sulfate). [8]These salts are often crystalline solids that can be purified by recrystallization, after which the free base can be regenerated.

Analytical Quality Control

A robust set of analytical tests is required to ensure the quality of the final product.

Test ParameterMethodSpecification
Appearance VisualPale yellow to yellow oil
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Assay (Purity) HPLC / GC≥ 98.0%
Regioisomer Content (N2) HPLC / GC≤ 2.0%
Residual Solvents GC-HSDMF ≤ 880 ppm, Ethyl Acetate ≤ 5000 ppm
Water Content Karl Fischer≤ 0.5%
Process Safety
  • Hydrazine: As mentioned, hydrazine is highly toxic. Engineering controls (fume hoods, closed systems) and appropriate PPE are mandatory. A neutralization plan (e.g., using sodium hypochlorite solution) should be in place for spills.

  • 3-Bromopentane: This is a lachrymator and irritant. Handle in a well-ventilated area.

  • Pressure and Temperature: Monitor reactor temperature and pressure closely, especially during exothermic additions and heating phases, to prevent over-pressurization.

Conclusion

The synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine can be reliably executed on a large scale using the two-step process detailed in this guide. The initial cyclocondensation is a high-yielding and robust reaction, with the primary scale-up challenge being effective thermal management. The subsequent N-alkylation step can be controlled to produce the desired N1 regioisomer in high selectivity, leveraging the inherent steric properties of the pyrazole intermediate. By shifting from chromatographic purification to more scalable techniques like distillation or crystallization and implementing rigorous in-process controls, this synthetic route provides a commercially viable pathway to this important pharmaceutical building block.

References

  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • Unknown Author. (n.d.). Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate. Google Patents.
  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.
  • Unknown Author. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
  • Unknown Author. (n.d.). N-alkylation method of pyrazole. Google Patents.
  • Unknown Author. (n.d.). N-alkylation method of pyrazole. Google Patents.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Berredjem, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2434. Available at: [Link]

  • Laskowski, K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]

  • Almalki, A. S., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1843. Available at: [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Mitchell, D., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2(1), 1-8. Available at: [Link]

  • Huang, A., et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 82(17), 8864-8872. Available at: [Link]

  • Unknown Author. (n.d.). Method for purifying pyrazoles. Google Patents.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]

  • Unknown Author. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • Rosa, J. N., & Afonso, C. A. M. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(13), 4253. Available at: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 658. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocols for functionalizing the exocyclic amine of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine . This specific scaffold presents a unique challenge in medicinal chemistry due to the 1-(1-ethylpropyl) substituent (a pentan-3-yl group).

The Steric-Electronic Paradox

While 5-aminopyrazoles are ostensibly similar to anilines, this substrate exhibits distinct reactivity profiles:

  • Steric Shielding: The N1-pentan-3-yl group is a bulky, secondary alkyl moiety. It projects volume directly adjacent to the C5-amine, effectively blocking one face of the nucleophile. This renders standard SN2 reactions or mild amide couplings sluggish.

  • Electronic Deactivation: The pyrazole ring is electron-rich, but the lone pair on the exocyclic amine is partially delocalized into the aromatic system, reducing its nucleophilicity compared to alkyl amines.

  • Coordination Interference: The N2 nitrogen of the pyrazole ring is a competent ligand for transition metals, often leading to catalyst poisoning in cross-coupling reactions unless specific bulky ligands are employed.

Target Audience: This note is designed for medicinal chemists optimizing kinase inhibitor scaffolds (e.g., JAK, CSF1R inhibitors) or CRF-1 antagonists where this core is prevalent.

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, select the protocol based on the desired electrophile class.

Reaction_Decision_Tree Start Target Functionalization Amide Amide/Carbamate (Acylation) Start->Amide Linker Attachment Aryl N-Arylation (C-N Coupling) Start->Aryl Core Diversification Fused Bicyclic System (Annulation) Start->Fused Scaffold Construction Method_A Protocol A: Acid Chloride/HATU Amide->Method_A High Steric Demand Method_B Protocol B: Pd-Catalysis (Buchwald) Aryl->Method_B Prevent N2 Poisoning Method_C Protocol C: Condensation Fused->Method_C 1,3-Dielectrophiles

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the target moiety.

Protocol A: High-Efficiency Amidation (Acylation)

Challenge: Standard EDC/NHS couplings often fail or stall at <30% conversion due to the N1-steric bulk preventing the formation of the tetrahedral intermediate. Solution: Use of "Hard" electrophiles (Acid Chlorides) or high-velocity coupling reagents (HATU) with nucleophilic catalysis (DMAP).

Materials
  • Substrate: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Carboxylic Acid Partner: (1.1 eq)

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR HATU

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Activation (Acid Chloride Generation):

    • Note: If the acid chloride is commercially available, skip to step 2.

    • Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM (0.2 M) at 0°C.

    • Add Ghosez's Reagent (1.2 eq) dropwise. Stir at 0°C for 30 mins, then warm to RT for 1 hour. This generates the acid chloride in situ neutrally.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add Pyridine (3.0 eq) followed by DMAP (0.1 eq).

    • Add the aminopyrazole substrate (1.0 eq) as a solution in minimal DCM.

  • Reaction:

    • Allow to warm to RT and stir for 4–12 hours.

    • Monitoring: TLC (5% MeOH in DCM). The amine spot (usually lower Rf, stains yellow/orange with ninhydrin) should disappear.

  • Workup:

    • Quench with Sat. NaHCO3. Extract 3x with DCM.

    • Wash combined organics with 0.1 M HCl (to remove pyridine) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash Chromatography: Gradient 0

      
       50% EtOAc in Hexanes.
      
    • Note: The amide product is typically much less polar than the starting amine.

Critical Insight: If using HATU, pre-activate the acid with HATU/DIPEA in DMF for 15 minutes before adding the aminopyrazole. The sterics require the "active ester" to be fully formed to drive the kinetics.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[2]

Challenge: The pyrazole N2 nitrogen can coordinate to Palladium, arresting the catalytic cycle. The N1-pentan-3-yl group makes the amine "crowded," requiring a ligand that creates a spacious binding pocket. Solution: Utilization of dialkylbiarylphosphine ligands (BrettPhos or tBuBrettPhos) which promote reductive elimination in sterically congested systems.

Materials
  • Substrate: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Aryl Halide: Aryl Bromide or Chloride (1.2 eq)

  • Catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2

  • Ligand: tBuBrettPhos (Preferred) or Xantphos (Alternative) (4–10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) or K3PO4 (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Pre-complexation (Essential):

    • In a glovebox or under Argon, mix Pd2(dba)3 and tBuBrettPhos (1:2 ratio) in the reaction solvent. Stir at RT for 5–10 mins until the solution changes color (often to a deep orange/red), indicating active catalyst formation.

  • Assembly:

    • Add the Aminopyrazole (1.0 eq), Aryl Halide (1.2 eq), and Base (NaOtBu, 1.5 eq) to a reaction vial equipped with a stir bar.

    • Add the pre-formed catalyst solution via syringe.

  • Deoxygenation:

    • Sparge the mixture with Argon for 5 minutes. Seal the vial.

  • Reaction:

    • Heat to 100°C for 12–18 hours.

    • Steric Note: The bulky N1 group requires high thermal energy to overcome the rotational barrier during the C-N bond formation step.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate the filtrate.

  • Purification:

    • Flash Chromatography: These products are often fluorescent. Use a gradient of Hexanes/EtOAc.

Protocol C: Pyrazolo[1,5-a]pyrimidine Annulation[1]

Context: This reaction builds the bicyclic core found in many kinase inhibitors (e.g., analogs of Pexidartinib). The 5-NH2 attacks a 1,3-electrophile, followed by ring closure at the pyrazole N1 (or vice versa, but N1 is blocked here, forcing specific regioselectivity). Constraint: Because N1 is substituted with the ethylpropyl group, cyclization cannot occur onto N1 . Correction: Standard annulation to form pyrazolo[1,5-a]pyrimidines requires an unsubstituted N1. Alternative Outcome: With N1 substituted, the reaction with 1,3-diketones (e.g., acetylacetone) yields the exocyclic enamine or imide , NOT the fused bicycle.

Revised Protocol: Synthesis of the Pyrazolyl-Enaminone This is a valuable intermediate for further heterocycle synthesis.

Materials
  • Substrate: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

  • Reagent: Acetylacetone (or similar 1,3-dicarbonyl)

  • Catalyst: Acetic Acid (glacial) or pTSA

  • Solvent: Toluene

Methodology
  • Dissolve amine and acetylacetone (1.2 eq) in Toluene.

  • Add catalytic pTSA (10 mol%).

  • Reflux with a Dean-Stark trap to remove water.

  • Result: Formation of the imine/enamine at the C5 position.

Data Summary & Troubleshooting

ParameterProtocol A (Amidation)Protocol B (Arylation)
Primary Challenge Nucleophilicity vs. StericsCatalyst Poisoning
Key Reagent Ghosez's Reagent / HATUtBuBrettPhos / Pd2(dba)3
Temp Range 0°C

RT
80°C

110°C
Typical Yield 65–85%50–75%
Common Pitfall Unreacted amine (check activation)Dehalogenation of aryl partner
Visualizing the Pathway

The following diagram illustrates the mechanistic flow for the Buchwald-Hartwig coupling, highlighting the critical ligand role.

Buchwald_Mechanism Pd_Pre Pd(0) Precursor (Pd2(dba)3) Active_Cat Active Catalyst (L-Pd-0) Pd_Pre->Active_Cat Complexation Ligand Bulky Ligand (tBuBrettPhos) Ligand->Active_Cat Ox_Add Oxidative Addition (Ar-Pd-X) Active_Cat->Ox_Add + Aryl Halide Coordination Amine Coordination (Steric Clash Managed) Ox_Add->Coordination + 5-Aminopyrazole Red_Elim Reductive Elimination (C-N Bond Formation) Coordination->Red_Elim Base (NaOtBu) Red_Elim->Active_Cat Regeneration

Figure 2: Catalytic cycle for the N-arylation of sterically hindered aminopyrazoles. The bulky ligand is crucial for the Coordination and Reductive Elimination steps.

References

  • Synthesis of 5-aminopyrazoles and reactivity reviews

    • Elneairy, M. A. A. (2025).[2] Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. Link

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Amide Coupling with Steric Hindrance

    • Knudsen, K. R., et al. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. Link

  • Pyrazolo[1,5-a]pyrimidine Cyclization Protocols

    • Hassan, A. S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. Link

  • Palladium-Catalyzed Amination of Unprotected Heterocycles

    • Strotman, N. A., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Link

Sources

Technical Guide: Handling, Safety, and Protocols for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

[1][2][3]

Introduction & Compound Profile

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is a specialized heterocyclic building block belonging to the N-alkyl-aminopyrazole class.[1][2][3] Structurally, it features a pyrazole core substituted with a methyl group at the 3-position, a primary amine at the 5-position, and a lipophilic 1-ethylpropyl (pentan-3-yl) group at the 1-nitrogen.[1][2][3]

This structural motif is critical in the synthesis of agrochemicals (e.g., carboxamide fungicides) and pharmaceutical candidates (e.g., kinase inhibitors), where the lipophilic tail modulates bioavailability and the amine serves as a nucleophilic handle for derivatization.[1][2][3]

Physicochemical Identity[1][2][4]
  • IUPAC Name: 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine[1][2][3]

  • Chemical Formula: C

    
    H
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 167.25 g/mol [2]

  • Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity and crystal form).[1][2][3]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate.[1][2][3] Sparingly soluble in water.[2][3]

Safety Assessment & Risk Mitigation

Hazard Classification (GHS): While specific toxicological data for this exact analog may be proprietary, it shares the hazardous profile of the 5-aminopyrazole class (e.g., CAS 90206-24-9 analogs).[1][2][3] Treat with the following conservative classifications:

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation 2H315Causes skin irritation.[2][3][4][5][6][7][8]
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.[2][3][4][5][6][7][8][9]
STOT - Single Exposure 3H335May cause respiratory irritation.[2][3][4][5][7][8]
Critical Safety Protocols

1. Engineering Controls:

  • Primary: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood.[1][2][3]

  • Secondary: Use local exhaust ventilation if heating the compound.[2][3]

2. Personal Protective Equipment (PPE):

  • Respiratory: If fume hood containment is breached or dust formation is likely, use a NIOSH-approved N95 or P100 particulate respirator.[1][2][3]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1][2][3] Double-gloving is recommended during stock solution preparation.[2][3]

  • Ocular: Chemical splash goggles.[2][3] Standard safety glasses are insufficient for fine powder handling.[2][3]

3. Emergency Response:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][10] Remove contact lenses if present.[2][3][10]

  • Skin Contact: Wash with non-abrasive soap and water.[2][3] Isolate contaminated clothing.[2][3][6][7][9][10]

  • Spill: Dampen solid spills with an inert solvent (e.g., PEG-400) to prevent dust, then sweep into a hazardous waste container.[1][2][3]

Handling & Storage Protocols

Storage Conditions

The primary amine functionality makes this compound susceptible to oxidation and reaction with atmospheric CO

123
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen atmosphere.[2][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.[2][3]

Stability Logic
  • Hygroscopicity: Moderately hygroscopic.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis or degradation.[1][2][3]

Experimental Protocols

Protocol A: Stock Solution Preparation (50 mM)

Objective: Create a stable stock for biological assays or synthetic reactions.

Materials:

  • Compound: 83.6 mg[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)[1][2]

  • Vessel: 10 mL Amber Volumetric Flask

Procedure:

  • Equilibrate the compound vial to room temperature (approx. 30 mins).

  • Weigh 83.6 mg of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine into a tared weighing boat.

  • Transfer quantitatively to the 10 mL volumetric flask.

  • Add approx. 5 mL of anhydrous DMSO.

  • Sonicate for 2–5 minutes until fully dissolved. Note: If solution remains cloudy, warm gently to 35°C.

  • Dilute to the mark with DMSO.[2][3]

  • Aliquot into 500 µL cryovials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Analytical Purity Check (HPLC-UV)

Objective: Verify purity >95% before use in synthesis or bioassays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (amide/amine absorption).[1][2][3]

Gradient Table:

Time (min) % Mobile Phase B
0.0 5%
8.0 95%
10.0 95%
10.1 5%

| 13.0 | 5% (Re-equilibration) |[1][2][3]

Protocol C: General Amide Coupling (Derivatization)

Context: The 5-amino group is less nucleophilic than aliphatic amines due to the electron-withdrawing pyrazole ring.[1][2][3] Standard coupling requires activation.[2][3]

Workflow:

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in DCM/DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins.

  • Addition: Add 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (1.0 eq).

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LC-MS.[2][3]

  • Workup: Dilute with EtOAc, wash with sat.[1][2][3] NaHCO

    
     and Brine.[2][3] Dry over Na
    
    
    SO
    
    
    .

Visualizations

Figure 1: Safe Handling & Stock Preparation Workflow

This diagram outlines the decision logic for handling the compound based on its physical state and required application.[2][3]

GStartStart: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amineCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidOilViscous OilCheckState->OilWeighingWeigh inside Fume Hood(Anti-static gun recommended)Solid->WeighingUse SpatulaOil->WeighingUse Pos. Disp. PipetteSolventSelectSelect SolventWeighing->SolventSelectDMSODMSO (Bio-Assay)Store -20°CSolventSelect->DMSODCMDCM/DMF (Synthesis)Use ImmediatelySolventSelect->DCMQCQC Check: HPLC >95%DMSO->QCDCM->QC

Caption: Operational workflow for the safe weighing, solubilization, and quality control of the aminopyrazole derivative.

Figure 2: Reactivity Profile & Pathway

Visualizing the chemical logic for derivatization at the N-terminus vs. the C-terminus.[1][2][3]

ReactivityCompound1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amineNucleophile5-NH2 Group(Weak Nucleophile)Compound->NucleophilePrimary ReactivityRingPyrazole C4(Nucleophilic Carbon)Compound->RingSecondary ReactivityAmideAmide/Sulfonamide(Target: Kinase Inhibitors)Nucleophile->Amide+ R-COCl / R-SO2ClHalogenationC4-Halogenation(Target: Agrochemicals)Ring->Halogenation+ NCS / NBS

Caption: Reactivity map highlighting the dual nucleophilic sites (Amine vs. C4-H) available for chemical modification.

References

  • PubChem Compound Summary. 1-Ethyl-1H-pyrazol-5-amine (Analog Class Reference).[1][2][3] National Center for Biotechnology Information.[2][3] [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier - Aminopyrazoles General Hazards.[2][3][Link][1][2]

  • MDPI Molecules. Synthesis of Pyrazole-Based Benzenesulfonamides. (2024).[1][2][3][5][7] [Link][1][2]

Troubleshooting & Optimization

Troubleshooting 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this substituted pyrazole. We will explore the causality behind experimental outcomes and provide actionable troubleshooting strategies to optimize your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Q1: My synthesis results in a mixture of two regioisomers that are difficult to separate. What is happening and how can I improve the regioselectivity?

A1: The formation of regioisomers is the most common challenge in the synthesis of unsymmetrically substituted pyrazoles. This issue can arise either during the initial ring formation or during a subsequent N-alkylation step, depending on your chosen synthetic route.

Root Cause Analysis:

  • Route A - Knorr Cyclocondensation: If you are reacting (1-ethylpropyl)hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent (e.g., acetoacetonitrile or ethyl acetoacetate), the two nitrogen atoms of the hydrazine can attack the two different carbonyl/nitrile carbons, leading to two possible products: the desired 1,3,5-substituted pyrazole and the undesired 1,5,3-substituted isomer.[1][2] The outcome is a battle between sterics (the bulky 1-ethylpropyl group) and electronics of the reacting centers.[2][3]

  • Route B - N-Alkylation: If you first synthesize 3-methyl-1H-pyrazol-5-amine and then alkylate it, the pyrazole ring has two nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either position, yielding a mixture of N1 and N2 alkylated isomers.[4][5][6] The final product ratio is highly dependent on the reaction conditions.

Troubleshooting Workflow: Improving Regioselectivity

G start Low Regioselectivity: Mixture of Isomers route_A Route A: Knorr Condensation start->route_A route_B Route B: N-Alkylation start->route_B solvent Modify Solvent System route_A->solvent Primary Lever temp_ph Adjust Temperature & pH route_A->temp_ph Secondary Lever base_solvent Optimize Base & Solvent route_B->base_solvent Primary Lever alkylating_agent Change Alkylating Agent route_B->alkylating_agent Secondary Lever solution_A1 Use Fluorinated Alcohols (TFE, HFIP) to enhance steric directing effects. solvent->solution_A1 solution_A2 Acidic conditions may favor one pathway over another. temp_ph->solution_A2 solution_B1 Sterically hindering bases (e.g., KHMDS) and non-polar solvents can favor N1 alkylation. base_solvent->solution_B1 solution_B2 Bulky leaving groups (e.g., tosylates) can increase steric bias. alkylating_agent->solution_B2 end Improved Yield of Desired Regioisomer solution_A1->end solution_A2->end solution_B1->end solution_B2->end

Caption: Decision tree for troubleshooting poor regioselectivity.

Data Summary: Factors Influencing Regioselectivity

ParameterRoute A: Knorr CondensationRoute B: N-AlkylationRationale
Solvent Fluorinated alcohols (TFE, HFIP) significantly improve selectivity over ethanol.Aprotic non-polar solvents (e.g., Toluene, Dioxane) often favor N1 alkylation.Solvation of the transition state and counter-ions can dramatically influence the reaction pathway.[5]
Base/Acid Acid catalysis is often required.[7] The pH can alter the nucleophilicity of the hydrazine nitrogens.[2]Sterically bulky bases (e.g., KHMDS, LiHMDS) can favor deprotonation at the less hindered N1 position.The nature of the resulting pyrazolate salt and its ion pairing affects the site of alkylation.[6]
Temperature Lower temperatures can increase selectivity by favoring the pathway with the lower activation energy.Generally, lower temperatures are preferred to minimize side reactions.Higher temperatures can overcome the activation barrier for the formation of the undesired isomer.
Sterics The bulky 1-ethylpropyl group on the hydrazine will sterically disfavor attack at the more hindered carbonyl.The methyl group at C3 hinders attack at the adjacent N2 position, favoring N1 alkylation.[4][8]Steric hindrance is a powerful tool for directing regiochemical outcomes.
Q2: My N-alkylation reaction is messy, producing byproducts from alkylation on the 5-amino group. How can this be prevented?

A2: This is a classic case of competing nucleophiles. The exocyclic 5-amino group can compete with the ring nitrogens for the alkylating agent (e.g., 3-bromopentane). This leads to the formation of secondary and even tertiary amines, complicating purification and reducing the yield of your target molecule.

Solution: Amine Protection Strategy

The most robust solution is to temporarily "mask" the reactivity of the 5-amino group using a protecting group. The ideal protecting group is one that is stable to the N-alkylation conditions but can be removed easily afterward without affecting the rest of the molecule.

Workflow: Amine Protection for Selective N-Alkylation

G cluster_0 Protection-Alkylation-Deprotection Sequence start Start: 3-Methyl-1H-pyrazol-5-amine protect Step 1: Protect Amine (e.g., with Boc2O, DMAP) start->protect protected_intermediate Intermediate: Boc-Protected Pyrazole protect->protected_intermediate alkylate Step 2: N-Alkylation (Base, 3-bromopentane) protected_intermediate->alkylate alkylated_intermediate Intermediate: N1-Alkylated & Protected alkylate->alkylated_intermediate deprotect Step 3: Deprotect (e.g., with TFA or HCl) alkylated_intermediate->deprotect end Final Product: 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine deprotect->end

Caption: Recommended workflow to prevent side reactions on the amino group.

Recommended Protecting Group:

  • tert-Butoxycarbonyl (Boc): It is an excellent choice. It is stable to the basic conditions typically used for N-alkylation and can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) which are unlikely to damage the product.

Q3: How can I effectively purify the final product from its regioisomer and other impurities?

A3: Purification is often the final hurdle, especially when a mixture of closely-related isomers is present.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Optimization: Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation. Using additives like triethylamine (0.1-1%) in the eluent can reduce tailing of basic compounds like amines on silica gel.

    • Adsorbent: If silica gel fails, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica.

  • Crystallization/Salt Formation: This can be a highly effective technique for separating isomers.

    • Principle: The desired product and its isomeric byproduct will have different physical properties, including their ability to form crystalline salts. By reacting the crude mixture with a suitable acid (e.g., HCl, H₂SO₄, or an organic acid), you can form an acid addition salt.[9] Often, one isomer's salt will be significantly less soluble in a given solvent system and will crystallize out, leaving the other in solution.[9]

    • Screening: Test a variety of acids and solvents (e.g., isopropanol, ethyl acetate, diethyl ether) on a small scale to find conditions that selectively precipitate your desired product's salt.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred: starting with (1-ethylpropyl)hydrazine or post-synthesis N-alkylation? A: Both routes have pros and cons. The N-alkylation of a pre-formed 3-methyl-1H-pyrazol-5-amine is often preferred in a research setting. The starting pyrazole is more readily accessible, and the challenges of regioselectivity in alkylation are often well-documented and can be controlled with careful selection of reagents and conditions.[4][8][10] The route using (1-ethylpropyl)hydrazine is more convergent but relies on a less common starting material and presents regioselectivity issues early in the synthesis.[11]

Q: What are the key analytical techniques to confirm I have synthesized the correct N1-alkylated regioisomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • 1D NMR (¹H and ¹³C): While useful for general characterization, it may not be sufficient to unambiguously distinguish between N1 and N2 isomers.

  • 2D NMR (NOESY/ROESY): This is the gold standard. A Nuclear Overhauser Effect (NOE) correlation between the protons of the N-alkyl group (the 1-ethylpropyl group) and the protons of the C5-substituent (the amino group protons) or the C-H proton at the 4-position would strongly indicate the N1-isomer. Conversely, an NOE to the C3-methyl group would suggest the undesired N2-isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show correlations between the protons on the alkyl group and the carbons of the pyrazole ring (C5 and N-C-H at position 4), confirming the connectivity.

Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

This protocol is a representative Knorr-type synthesis.

  • Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Catalysis: Add a catalytic amount of acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5-amine. The product can be used in the next step, often without further purification.

Protocol 2: Regioselective N-alkylation of 3-methyl-1H-pyrazol-5-amine (Unprotected)

This protocol aims to favor N1 alkylation but may require optimization. For highest purity, the protection strategy is recommended.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add 3-bromopentane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the formation of the product and consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography as described in the troubleshooting section.

References
  • Vertex AI Search Result, based on a synthesis of a similar pyrazole deriv
  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • MDPI. (2023).
  • Google Patents. (CN101367763A). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Organic Syntheses. Three-component Reaction for Pyrazole Synthesis.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • YouTube. (2019). synthesis of pyrazoles.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • BenchChem.
  • MDPI. (2022).
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • PubChem. 1-Ethyl-1H-pyrazol-5-amine.
  • Google Patents. (WO2011076194A1). Method for purifying pyrazoles.
  • ACS Publications. (2021).
  • Organic Chemistry Portal.
  • ACS Publications. (2022).
  • ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Journal of Organic Chemistry.
  • BenchChem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Semantic Scholar. (2022).
  • Journal of Organic Chemistry.
  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine and encountering solubility challenges in their assays. Low aqueous solubility is a common hurdle in drug discovery and can significantly impact data quality and reproducibility.[1][2] This document provides a series of troubleshooting steps and answers to frequently asked questions, grounded in established scientific principles, to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the predicted physicochemical properties of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine and how might they affect its solubility?
  • Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle. While the parent pyrazole has some water solubility, it is generally more soluble in organic solvents like ethanol and acetone.[3] Its derivatives are common scaffolds in medicinal chemistry.[4][5][6]

  • 5-Amine Group: The primary amine (-NH2) group is a weak base.[7] This is the most critical feature for manipulating solubility. At a pH below its pKa, the amine group will be protonated (-NH3+), increasing its polarity and enhancing its solubility in aqueous buffers. Conversely, at a pH above its pKa, it will be in its neutral, less soluble form.[8][9]

  • 1-(1-Ethylpropyl) and 3-Methyl Groups: These alkyl groups are non-polar and hydrophobic. The presence of the relatively bulky ethylpropyl group, in particular, will significantly decrease the compound's overall aqueous solubility by disrupting favorable interactions with water molecules.

Q2: I'm having trouble preparing a 10 mM stock solution in 100% DMSO. The compound isn't fully dissolving. What should I do?

A2: Difficulty dissolving a compound in pure DMSO at typical stock concentrations (10-30 mM) is a red flag for significant solubility issues downstream.[10] While DMSO is a powerful solvent, it is not universal.[11][12]

Troubleshooting Steps:

  • Gentle Heating: Warm the vial in a 37°C water bath for 5-10 minutes. This can increase the rate of dissolution. However, be cautious, as prolonged heating can degrade some compounds.[11]

  • Sonication: Place the vial in a bath sonicator for several minutes. The ultrasonic energy can help break up solid particles and facilitate dissolution.[11]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing. Avoid vigorous mixing that introduces air bubbles.[11]

  • Lower the Stock Concentration: If the above methods fail, your target concentration may be above the compound's solubility limit in DMSO. Prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM) and verify complete dissolution visually. Inaccurate starting concentrations will lead to erroneous results in all subsequent dilutions.[10]

Solvent General Properties Typical Use in Assays Considerations
DMSO Aprotic, polarUniversal solvent for primary stock solutionsCan be toxic to cells at >0.5%; may precipitate upon aqueous dilution.
Ethanol Protic, polarCo-solventGenerally better tolerated by cells than DMSO but may still affect enzyme activity.
DMF Aprotic, polarAlternative to DMSO for stock solutionsCan be more aggressive than DMSO; similar precipitation issues.[13]
Methanol Protic, polarCo-solventMore volatile than ethanol; can have similar effects on assay components.

Table 1: Comparison of common organic solvents for initial compound solubilization.

Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How can I fix this?

A3: This is the most common manifestation of poor aqueous solubility and a critical issue to resolve, as compound precipitation can lead to underestimated potency, variable data, and false positives due to light scattering or non-specific activity of aggregates.[1][14]

The key is to maintain the compound in a dissolved state in the final assay conditions. Here are several strategies, which can be used in combination.

Since 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine contains a basic amine, lowering the pH of your assay buffer can dramatically increase its solubility.

  • Principle: By lowering the pH to at least 1-2 units below the amine's pKa, you protonate the amine group, creating a charged species (a salt) that is much more soluble in polar solvents like water.

  • Action: Prepare your assay buffer at a lower pH (e.g., pH 6.0 or 5.5) and test if precipitation still occurs. You may need to run a pH-solubility profile to find the optimal pH that maintains solubility without compromising the activity of your biological target (enzyme, cell, etc.).

Including a small percentage of an organic co-solvent in your final assay buffer can help keep the compound in solution.

  • Principle: Co-solvents like ethanol or propylene glycol can increase the "solvent capacity" of the aqueous buffer, making it more hospitable to hydrophobic molecules.

  • Action: After diluting your DMSO stock into the assay buffer, the final concentration of DMSO should ideally be kept below 0.5% to avoid artifacts. You can supplement this by adding other, less harsh co-solvents to the buffer itself, but the total organic solvent concentration should be kept to a minimum and be consistent across all wells, including controls.

The way you dilute the compound can impact its tendency to precipitate.

  • Principle: Rapidly changing the solvent environment from 100% DMSO to >99% aqueous buffer can cause "shock" precipitation. A gradual transition can be more effective.

  • Action: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This stepwise reduction in DMSO concentration can sometimes prevent precipitation.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Troubleshooting workflow for compound precipitation.

Q4: I've heard about using cyclodextrins. Is this a viable option?

A4: Yes, this is an excellent advanced strategy, particularly for in vivo studies or when pH and co-solvents are not viable options.

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] Your hydrophobic compound, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, can form an "inclusion complex" where it sits inside this cavity, shielded from the aqueous environment.[16] This complex as a whole is water-soluble.

  • Application: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice in pharmaceutical development. You would typically prepare a solution of the cyclodextrin in your assay buffer and then add your compound (either neat or from a small volume of organic stock) to this solution, allowing time for the complex to form.[17]

  • Caveat: You must verify that the cyclodextrin itself does not interfere with your assay target. Always run a "cyclodextrin only" control.

Q5: How can I be certain my compound is truly dissolved and not forming non-precipitating aggregates, which could still cause artifacts?

A5: This is a crucial question for ensuring data integrity. Small, colloidal aggregates can form that are not visible to the naked eye but are a known cause of "promiscuous inhibition" in HTS campaigns.[18]

  • Dynamic Light Scattering (DLS): DLS is the gold standard for detecting aggregation.[19] This technique measures the size of particles in solution by analyzing how they scatter light.[20][21] A truly dissolved small molecule will not generate a significant DLS signal, while aggregates (typically >50 nm in diameter) will be readily detected.[18][22]

  • Practical Check - Detergent Addition: A simple, indirect method is to re-run a dose-response curve in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound is acting via an aggregation-based mechanism, the detergent will disrupt the aggregates, leading to a significant rightward shift (loss of potency) in your IC50 curve.

Detailed Experimental Protocol: pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine in your aqueous buffer system.

Materials:

  • 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (solid powder)

  • A set of buffers (e.g., 50 mM phosphate or universal buffer) adjusted to a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Shaker/vortexer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of microcentrifuge tubes (enough so that undissolved solid will remain).

  • Incubation: To each tube, add 1 mL of a different pH buffer.

  • Equilibration: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium solubility.[2]

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully remove a known volume of the clear supernatant from each tube without disturbing the pellet.

  • Quantification: Dilute the supernatant into a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a pre-calibrated UV-Vis or HPLC method.[23]

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. The resulting graph will clearly show the pH range where your compound achieves maximum solubility.

References

  • Title: Pyrazole - Solubility of Things Source: Google Cloud URL
  • Title: How to tackle compound solubility issue Source: Reddit URL
  • Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL
  • Title: Pyrazole | 288-13-1 Source: ChemicalBook URL
  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL
  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: PMC - NIH URL
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC URL
  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: PMC - NIH URL
  • Title: Dynamic Light Scattering (DLS)
  • Title: Assay Guidance Manual Source: NCBI Bookshelf - NIH URL
  • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: Benchchem URL
  • Title: Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay Source: PubMed URL
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed URL
  • Title: CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL
  • Title: Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.
  • Title: Dynamic Light Scattering (DLS)
  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL
  • Title: Dynamic Light Scattering (DLS)
  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?
  • Title: Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay Source: ResearchGate URL
  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL
  • Title: How to dissolve poorly insoluble drug into water with cyclodextrin?
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Title: Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: Wyatt Technology URL
  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)
  • Title: Dynamic light scattering for the characterization of aggregates.
  • Title: Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader Source: ResearchGate URL

Sources

Technical Support Center: Stability & Storage of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

[1]

Compound Profile & Stability Overview

Compound Name: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine Chemical Class: 5-Aminopyrazole / N-Alkylated Pyrazole Physical State: Typically a low-melting solid or viscous oil (dependent on purity and specific polymorphic form).[1]

The 5-aminopyrazole moiety is an electron-rich system.[1] While the pyrazole ring itself offers robust hydrolytic stability, the exocyclic primary amine (–NH₂) at position 5 is the "Achilles' heel" regarding storage stability. It acts as a nucleophile and a radical scavenger, making it susceptible to oxidative coupling and carbamylation (reaction with atmospheric CO₂).

Critical Degradation Vectors[1]
  • Oxidative Dimerization: Exposure to air/light promotes the formation of azo-linkages (–N=N–) between pyrazole units, leading to rapid yellow-to-brown discoloration.[1]

  • Hygroscopicity & Caking: The amine group can form hydrogen bonds with water vapor, leading to phase changes (oil-out) or sticky agglomeration.[1]

  • Carbamate Formation: Reaction with atmospheric CO₂ can form carbamic acid salts on the surface, altering solubility profiles.[1]

Storage & Handling Protocols

The "Golden Standard" Storage Workflow

To ensure >98% purity retention over 12+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temperature significantly retards the rate of oxidative radical formation [1].[1]
Atmosphere Argon (Ar) Overlay Argon is denser than air, providing a superior "blanket" compared to Nitrogen, preventing oxygen diffusion to the amine surface.
Container Amber Glass + PTFE Liner Amber glass blocks UV/Blue light (200-450nm) which catalyzes photo-oxidation.[1] Teflon (PTFE) liners prevent leaching of plasticizers found in standard caps.[1]
Desiccant Silica Gel / Molecular Sieves Prevents moisture-induced caking and hydrolysis of trace impurities.[1]

Troubleshooting Guide (Q&A)

Issue 1: Discoloration

User Question: "My compound was originally an off-white powder, but after 3 months in the fridge, it has turned a mustard-yellow color. Is it still usable?"

Technical Diagnosis: This is the hallmark of oxidative coupling . 5-aminopyrazoles undergo single-electron oxidation to form radical cations, which dimerize to form azo-dyes (see Diagram 1 below).[1] Even trace amounts (<0.5%) of these azo-dimers provide intense color due to their high extinction coefficients.[1]

Action Plan:

  • Run HPLC: If the main peak is >95% and the impurity profile shows a new lipophilic peak (the dimer), the material may still be usable for crude reactions.

  • Purification: If high purity is required, recrystallization is recommended.[1]

    • Solvent System: Dissolve in minimal warm Ethanol/Ethyl Acetate and precipitate with cold Hexanes/Heptane.[1] The colored impurities often remain in the mother liquor.

  • Prevention: Ensure the cap is tight and parafilmed.[1] Flush with Argon after every use.[1]

Issue 2: Physical State Change (Caking/Liquefaction)

User Question: "The material has turned into a sticky gum or hard cake. I can't weigh it accurately."

Technical Diagnosis: This indicates hygroscopicity or a depressed melting point due to impurities.[1] The "1-ethylpropyl" group adds lipophilicity, but it also disrupts crystal packing, potentially lowering the melting point. Absorbed water acts as a plasticizer, lowering the glass transition temperature (

Action Plan:

  • Desiccation: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated silica for 24 hours.
    
  • Equilibration: CRITICAL STEP. Never open a cold vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator to prevent condensation of atmospheric water onto the cold solid.

  • Handling: If the material remains an oil, weigh it by difference using a syringe or glass pipette rather than a spatula.[1]

Issue 3: Solubility Issues

User Question: "The compound is no longer dissolving clearly in DCM; there is a fine white precipitate."

Technical Diagnosis: This suggests the formation of amine salts (carbamates) from reaction with CO₂ in the air. The free base is soluble in organic solvents (DCM, EtOAc), but the ionic carbamate/carbonate salt is not.

Action Plan:

  • Acid Wash: Dissolve the material in DCM and wash with a basic aqueous solution (e.g., sat.[1]

    
     or 1M NaOH).[1] This converts any salts back to the free base.[1] Dry the organic layer over 
    
    
    and concentrate.[1][2]
  • Filter: If the precipitate is minor, filter through a 0.45 µm PTFE syringe filter.

Degradation Mechanism Visualization

The following diagram illustrates the primary oxidative degradation pathway responsible for the color change in 5-aminopyrazoles [2][3].

DegradationPathwaycluster_factorsAccelerating FactorsCompound1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine(Colorless/White)RadicalRadical CationIntermediate(Reactive Species)Compound->Radical Air (O2) / Light (hν)- e⁻AzoDimerAzo-Dimer(Yellow/Orange Impurity)Radical->AzoDimer Dimerization(- 2H⁺)OligomerComplex Oligomers(Brown Tar)AzoDimer->Oligomer Further OxidationPolymerizationUV LightUV LightHeat (>25°C)Heat (>25°C)MoistureMoisture

Figure 1: Oxidative degradation pathway of 5-aminopyrazoles leading to colored azo-impurities.

Experimental Protocols for Quality Control

Protocol A: Purity Check by HPLC

Use this method to distinguish between the parent amine and oxidative impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Expected Result: The parent amine typically elutes early-to-mid gradient.[1] Impurities (dimers) will be significantly more hydrophobic and elute later (high %B).[1]

Protocol B: Water Content (Karl Fischer)

Essential if the material is sticky.

  • Method: Volumetric or Coulometric Karl Fischer Titration.[1]

  • Solvent: Methanol/Formamide mix (to ensure solubility of the pyrazole).

  • Limit: Acceptable water content is typically <0.5% w/w .[1]

Frequently Asked Questions (FAQs)

Q: Can I transport this compound at room temperature? A: Yes, for short durations (<7 days). The degradation is cumulative but slow.[1] However, the package should be sealed with desiccant and protected from light (foil-wrapped). Upon receipt, immediately transfer to -20°C storage.

Q: How often should I re-assay the purity? A:

  • Stored at -20°C: Every 12 months.

  • Stored at 4°C: Every 6 months.

  • Stored at RT: Re-assay before every critical experiment.

Q: Is the compound toxic? A: Treat as a standard bioactive intermediate. Pyrazoles can exhibit biological activity (e.g., kinase inhibition).[3] Wear standard PPE (gloves, lab coat, safety glasses) and handle in a fume hood to avoid inhaling dust/vapors [4].

References

  • MDPI - 5-Aminopyrazole Stability: Analysis of oxidative dehydrogenative coupling of pyrazol-5-amines forming azo-compounds. Source:

  • Beilstein Journal of Organic Chemistry: Approaches towards the synthesis and stability of 5-aminopyrazoles. Source: [Beilstein J. Org.[1] Chem. - Aminopyrazoles Review]([Link])

  • NIH / PubMed: Stability of pyrazole derivatives and hydrolytic resistance.[1] Source:

  • PubChem: Safety and Hazards for 1-Ethyl-1H-pyrazol-5-amine (Analogous Structure). Source:

Module 1: The Core Mechanism & Troubleshooting (Knorr Synthesis)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Pyrazole Synthesis Status: Operational | Tier: L3 Advanced Support

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because your pyrazole synthesis has yielded an inseparable mixture of regioisomers (typically 1,3- vs. 1,5-substituted), or you are planning a route where regiochemical purity is critical for SAR (Structure-Activity Relationship) validation.

This guide moves beyond basic textbook definitions. We address the causality of isomer formation and provide self-validating protocols to force the reaction toward a single product.

The condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is the most common, yet most problematic, route. The outcome is dictated by the competition between electronic control (nucleophilicity/electrophilicity) and steric control .[1]

The Divergence Point

The reaction proceeds via two competing pathways. The initial attack of the hydrazine nitrogen determines the final isomer.

PyrazoleMechanism Reagents Unsymmetrical 1,3-Dicarbonyl + R-NHNH2 PathA Path A: N1 Attack (Steric Control) Reagents->PathA Bulky R groups or Acidic pH PathB Path B: N2 Attack (Electronic Control) Reagents->PathB Small R groups or Basic pH InterA Intermediate A (5-OH-pyrazoline) PathA->InterA InterB Intermediate B (3-OH-pyrazoline) PathB->InterB Prod1 1,5-Isomer (Kinetic/Steric) InterA->Prod1 -H2O Prod2 1,3-Isomer (Thermodynamic) InterB->Prod2 -H2O

Figure 1: Mechanistic divergence in Knorr synthesis. Controlling the initial nucleophilic attack is the only way to ensure regiopurity.

FAQ: Troubleshooting Isomer Mixtures

Q1: I am using a standard 1,3-diketone and methyl hydrazine, getting a 60:40 mix. How do I fix this?

  • Diagnosis: In ethanol (standard solvent), the difference in electrophilicity between the two carbonyls is often insufficient to direct the hydrazine, which has similar nucleophilicity at both nitrogens (unless heavily substituted).

  • The Fix: Switch to Fluorinated Alcohols (TFE or HFIP).

  • Why it works: Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the most basic carbonyl (the one with the most electron-donating group), effectively "masking" it or activating it differentially depending on the specific substrate. This can boost regioselectivity from 1:1 to >95:5.

  • Reference: Fustero et al. demonstrated that HFIP can reverse or amplify regioselectivity compared to EtOH [1].

Q2: My 1,3-dicarbonyl contains a


 group. Why is the reaction stalling or giving the "wrong" isomer? 
  • Diagnosis: Trifluoromethyl ketones exist largely as hydrates (gem-diols) in solution, rendering them non-electrophilic.

  • The Fix: You must use dehydrating conditions. Reflux in acetic acid or use a Dean-Stark trap with toluene/p-TsOH.

  • Regio-Prediction: The hydrazine

    
     (the unsubstituted nitrogen, which is more nucleophilic) will typically attack the 
    
    
    
    -adjacent carbonyl unless that carbonyl is hydrated. In strong acid, the reaction often favors the 5-
    
    
    isomer.

Module 2: The "Enaminone" Switch (Advanced Control)

If the Knorr synthesis fails, do not optimize it. Replace the electrophile. Converting your ketone into an enaminone (


) provides a push-pull system with distinctly different electrophilic sites.
Data: Acid vs. Base Switching

Enaminones allow you to "dial in" the isomer by changing the pH.

ConditionMechanismMajor ProductSelectivity
Neutral/Basic The most nucleophilic hydrazine nitrogen attacks the

-carbon (Michael Addition).
1,3-Substituted High (>90%)
Acidic (HCl/AcOH) The carbonyl oxygen is protonated, making the carbonyl carbon the hard electrophile. Direct 1,2-addition occurs.1,5-Substituted High (>90%)

Protocol: Regioselective Synthesis via Enaminones

  • Enaminone Formation: React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.1 equiv) in toluene at reflux for 4-12h. Evaporate volatiles.

  • Cyclization (Select your path):

    • Path A (1,3-Isomer): Dissolve enaminone in EtOH. Add hydrazine.[1][2][3][4][5][6][7] Heat to reflux.

    • Path B (1,5-Isomer): Dissolve enaminone in EtOH. Add hydrazine hydrochloride (or hydrazine + 2 equiv HCl). Heat to reflux.

  • Validation: Check crude NMR. The 1,3-isomer typically shows a pyrazole-H4 proton signal upfield relative to the 1,5-isomer due to shielding effects.

Module 3: Decision Logic for Experimental Design

Use this decision tree to select the correct methodology before starting your synthesis.

DecisionTree Start Start: Target Molecule Q1 Does it have a CF3 group? Start->Q1 CF3_Yes Yes Q1->CF3_Yes CF3_No No Q1->CF3_No Method1 Method: 1,3-diketone in Acetic Acid (Reflux) CF3_Yes->Method1 Q2 Are substituents sterically similar? CF3_No->Q2 Sim_Yes Yes (e.g., Ph vs p-Tol) Q2->Sim_Yes Sim_No No (e.g., t-Bu vs Me) Q2->Sim_No Method2 Method: Enaminone Route (Switch pH to control) Sim_Yes->Method2 Method3 Method: Knorr in HFIP (Fluorinated Solvent) Sim_No->Method3

Figure 2: Strategic selection of synthetic route based on substrate properties.

Module 4: Validated Protocol (Regioselective One-Pot Synthesis)

This protocol utilizes the Heller-Natarajan method , which avoids the isolation of unstable 1,3-diketones and provides high regiocontrol for aryl-substituted pyrazoles [2].[5]

Scope: Synthesis of 1-aryl-3,5-disubstituted pyrazoles.

Reagents:

  • Aryl ketone (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv)

  • Acid Chloride (1.1 equiv)

  • Aryl Hydrazine (1.1 equiv)

  • Solvent: THF (Step 1), EtOH/AcOH (Step 2)

Step-by-Step Procedure:

  • Enolate Formation: Cool a solution of Aryl ketone in dry THF to -78°C. Add LiHMDS dropwise. Stir for 30 min.

  • Claisen Condensation: Add the acid chloride (neat or in THF) dropwise. Allow to warm to 0°C over 1 hour.

    • Checkpoint: Take a small aliquot, quench with dilute HCl. TLC should show the disappearance of the starting ketone.

  • Cyclization: Do not isolate the diketone. Quench the reaction mixture with EtOH followed by Acetic Acid (excess).

  • Hydrazine Addition: Add the aryl hydrazine directly to the flask.

  • Reflux: Heat the mixture to reflux for 2-4 hours.

  • Workup: Cool to RT. The pyrazole often precipitates. If not, evaporate THF/EtOH, dilute with EtOAc, wash with NaHCO3 (to remove AcOH), and brine.

Why this works: The in situ generation prevents the equilibration of the diketone. The addition of AcOH prior to hydrazine ensures the reaction proceeds under acidic control, favoring the formation of the 1,3,5-trisubstituted isomer via attack at the more activated carbonyl.

References

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3][4] Journal of Organic Chemistry.[3][5]

  • Heller, S. T., & Natarajan, S. R. (2006).[5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2][5][8] Organic Letters.[3][5][9][10]

  • Gosselin, F. et al. (2006).[5] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[2][5][8][11] Synlett.[5]

  • Review: Recent Advances in the Synthesis of Pyrazoles. (2021).[5][8][9] MDPI Molecules.

Sources

Enhancing the biological activity of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine through modification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Biological Activity of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (CAS: 251532-39-9) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Scaffold Potential

Welcome to the Technical Support Center. You are working with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine , a high-value pharmacophore often utilized as a precursor for kinase inhibitors (e.g., p38 MAPK, Src, CDK) and CRF-1 antagonists.

Technical Profile:

  • Core Utility: This scaffold serves as a bio-isostere for aniline or adenine.

  • Structural Advantage: The 1-(1-ethylpropyl) group (a 3-pentyl moiety) provides a distinct lipophilic bulk that improves cell permeability and metabolic stability compared to simple methyl or ethyl analogs.

  • The Challenge: The electron-rich nature of the pyrazole ring makes it prone to oxidation, while the steric bulk at

    
     can hinder reactivity at the adjacent 
    
    
    
    or
    
    
    -amine, leading to "stalled" reactions during library synthesis.

This guide outlines three specific "Modules" for modification to enhance biological potency, complete with troubleshooting protocols.

Module 1: C4-Functionalization (The "Hydrophobic Reach")

Objective: To extend the molecule into the hydrophobic pocket of a target protein (e.g., the gatekeeper region of a kinase). Primary Method: Electrophilic Aromatic Substitution followed by Transition Metal Coupling.

Standard Operating Procedure (SOP): C4-Iodination

Direct arylation is often sluggish. We recommend installing an iodine "handle" first.

  • Dissolution: Dissolve substrate (1.0 eq) in Acetonitrile (ACN) or DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) slowly at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Aqueous sodium thiosulfate.

Troubleshooting Guide: C4-Iodination
SymptomRoot Cause AnalysisResolution Step
Reaction Stalled (<50% Conv.) The

-ethylpropyl group donates electron density but also creates steric drag. The ring is not activated enough in ACN.
Switch Solvent: Change ACN to DMF or AcOH . The polarity of DMF stabilizes the transition state.
Poly-iodination Excess NIS or high temperature caused iodination at the exocyclic amine (

).
Stoichiometry Control: Use exactly 1.0 eq of NIS. Add a scavenger (cyclohexene) if free radical iodination is suspected.
Product is Black/Tar Oxidation of the electron-rich amine.Inert Atmosphere: Run strictly under Argon. Wrap flask in foil (light sensitivity).
Advanced Workflow: Suzuki-Miyaura Coupling

Once iodinated, couple with aryl-boronic acids.

  • Catalyst:

    
     or 
    
    
    
    + XPhos (for sterically hindered substrates).
  • Base:

    
     (anhydrous) works better than carbonates for this scaffold.
    

Module 2: N5-Derivatization (The "Hinge Binder")

Objective: To convert the exocyclic amine into a hydrogen bond donor/acceptor motif (Amide/Urea) that interacts with the hinge region of enzymes.

SOP: Amide Coupling via HATU

Acid chlorides are often too aggressive and lead to bis-acylation.

  • Activation: Mix Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF. Stir for 15 min.

  • Addition: Add the aminopyrazole substrate.

  • Heat: 50–60°C is often required due to the lower nucleophilicity of the pyrazole amine compared to aniline.

Troubleshooting Guide: Amide Coupling
SymptomRoot Cause AnalysisResolution Step
No Reaction (Starting Material Remains) The amine at

is deactivated by the electron-withdrawing nature of the pyrazole ring and sterically crowded by the

-alkyl group.
Force Conditions: Switch to POCl3 method (make acid chloride in situ) or use LiHMDS (strong base) to deprotonate the amine first, increasing nucleophilicity.
Bis-acylation (Imide formation) The mono-amide proton is acidic, leading to a second attack.Deprotection: Treat the crude imide with K2CO3/MeOH at RT. This selectively cleaves the second acyl group, returning the desired mono-amide.

Module 3: Bicyclic Cyclization (The "Adenine Mimic")

Objective: Condensation with 1,3-electrophiles to form Pyrazolo[1,5-a]pyrimidines . This locks the conformation and dramatically increases potency (ATP-competitive inhibition).

SOP: Condensation with 1,3-Diketones
  • Mix: Aminopyrazole (1.0 eq) + 1,3-Diketone (e.g., acetylacetone) (1.2 eq).

  • Solvent: Glacial Acetic Acid (Reflux, 118°C) or Ethanol + Piperidine (Reflux).

  • Duration: 4–8 hours.

Visualizing the Regioselectivity Challenge

The most common failure mode here is forming the wrong regioisomer. The bulky


-ethylpropyl group influences which carbonyl is attacked first.

Cyclization_Logic cluster_legend Steric Impact of 1-Ethylpropyl Group Start Substrate: 1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-amine Condition_A Condition A: Glacial AcOH (Acidic) Start->Condition_A Condition_B Condition B: Basic (Piperidine/EtOH) Start->Condition_B Reagent Reagent: Unsymmetrical 1,3-Diketone (R1 vs R2) Reagent->Condition_A Reagent->Condition_B Path_Acid Mechanism: Protonation of Carbonyl Condition_A->Path_Acid Path_Base Mechanism: Direct Nucleophilic Attack Condition_B->Path_Base Isomer_5 Product A: 5-R1-7-R2-pyrazolo[1,5-a]pyrimidine (Thermodynamic) Path_Acid->Isomer_5 Favors most electrophilic C Isomer_7 Product B: 7-R1-5-R2-pyrazolo[1,5-a]pyrimidine (Kinetic) Path_Base->Isomer_7 Favors least hindered C Note The bulky N1 group steers attack away from N2, favoring 5-position closure.

Caption: Regioselectivity decision tree for pyrazolo[1,5-a]pyrimidine synthesis. The bulky N1-group dictates the steric environment, often requiring pH tuning to force the desired isomer.

FAQ: Frequently Asked Technical Questions

Q1: Why does my LCMS show a mass of M+126 during amide coupling?

  • Answer: You likely formed a N-acylurea byproduct. This happens when the carboxylic acid reacts with the carbodiimide (EDC/DCC) but fails to transfer to the amine because the amine is too sterically hindered or non-nucleophilic.

  • Fix: Switch to HATU or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered anilines/pyrazoles.

Q2: Can I remove the 1-ethylpropyl group later?

  • Answer: No. Unlike a PMB or Boc group, the 3-pentyl (1-ethylpropyl) group is a stable alkyl bond. It will not cleave under standard acidic/hydrogenation conditions. If you need a cleavable group, start with a SEM- or THP-protected pyrazole.

Q3: The solubility of the final product is terrible. How do I improve it?

  • Answer: The combination of the lipophilic ethylpropyl tail and a planar aromatic system creates "brick-dust" properties.

  • Fix: Introduce a solubilizing group at the C4-aryl position (e.g., a morpholine or piperazine tail via Buchwald coupling) to disrupt crystal packing and introduce an ionizable center.

References

  • El-Sawy, E. R., et al. (2021). "The chemistry of 5-aminopyrazoles: Structure, synthesis, and biological activity." Molecular Diversity.

  • Faming Zhuanli Shenqing. (2001). "Preparation of 1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-amine intermediates." Patent CN1283622A.

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles." Journal of Heterocyclic Chemistry.

  • Bavetsias, V., et al. (2016). "Optimization of Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitors." Journal of Medicinal Chemistry.

  • Witherington, J., et al. (2000). "5-Aryl-pyrazolo[1,5-a]pyrimidines as potent inhibitors of the p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters.

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine in their bioassays. This guide is designed to provide in-depth troubleshooting advice to address the common challenge of inconsistent experimental results. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you achieve reliable and reproducible data.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol described is a self-validating system.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Question 1: I'm observing significant variability in my dose-response curves from one experiment to the next. Could my handling of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine be the cause?

Answer: Absolutely. The stability and consistent performance of any small molecule, including pyrazole derivatives, are highly dependent on proper handling and storage. Inconsistencies in these initial steps can cascade into significant downstream variability.

  • Solvent Selection and Stock Solutions: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules. However, it is crucial to use an analytical grade DMSO (≥99%) to avoid introducing impurities that could interfere with your assay.[1] Once in solution, the stability of your compound can be affected by factors like water absorption by the DMSO.[2][3][4] It is best practice to prepare fresh dilutions from a concentrated stock for each experiment.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation or precipitation.[3][5] Aliquoting your stock solution into single-use volumes is highly recommended to minimize this.

  • Storage Conditions: While many compounds are stable for extended periods when stored correctly, the specific stability of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine in DMSO at various temperatures should be empirically determined if possible. A general guideline is to store stock solutions at -20°C or -80°C. Studies have shown that the probability of observing a compound after a year of storage in DMSO at room temperature can be as low as 52%.[6]

Troubleshooting Workflow for Compound Handling

cluster_0 Compound Handling & Storage A High Variability in Dose-Response B Check Compound Handling Protocol A->B Investigate C Use High-Purity DMSO B->C Solvent Quality D Aliquot Stock Solutions B->D Minimize Freeze-Thaw E Store at -20°C or -80°C B->E Storage Temperature F Prepare Fresh Dilutions C->F D->F For each experiment E->F G Consistent Results F->G Improved Reproducibility

Caption: Workflow to troubleshoot compound handling and storage.

Cell-Based Assay Parameters

Question 2: My cell viability or signaling assay results are inconsistent, even when I use the same batch of the compound. What cellular factors should I consider?

Answer: Inconsistent results in cell-based assays are a common challenge and often stem from subtle variations in cell culture and assay conditions.[1][7][8]

  • Cell Health and Passage Number: It is critical to use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[8][9] As cells are passaged repeatedly, they can undergo phenotypic and genotypic changes, which can alter their response to a compound. If the viability of a culture drops below 80%, it is recommended to start a new culture from a frozen stock.[7]

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of an assay.[10] Too few cells may result in a signal that is too low to be accurately detected, while too many cells can lead to over-confluence, nutrient depletion, and altered metabolic states, all of which can affect the cellular response to the compound.[10][11] A cell titration experiment is recommended to determine the optimal seeding density for your specific cell line and assay.

  • Edge Effects: The outer wells of a multi-well plate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[10] To mitigate this, it is good practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data.[10]

Table 1: Troubleshooting Guide for Cell-Based Assay Parameters

Issue Potential Cause Recommended Action
High well-to-well variability Inconsistent cell seedingEnsure thorough cell suspension mixing before and during plating.
Low signal-to-noise ratio Suboptimal cell numberPerform a cell titration experiment to determine the optimal seeding density.[10]
Inconsistent results between plates Edge effectsFill perimeter wells with PBS or media and exclude them from analysis.[10]
Drifting results over time High cell passage numberUse cells within a consistent and low passage number range.[8]
Assay-Specific Troubleshooting

Question 3: I am performing an enzyme inhibition assay with a purified enzyme and am seeing variable IC50 values for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. What could be the issue?

Answer: Inconsistent results in enzyme inhibition assays can often be traced back to the stability of the enzyme or the assay conditions.

  • Enzyme Stability: Enzymes can be sensitive to storage conditions, including temperature and buffer composition.[5] Repeated freeze-thaw cycles should be avoided.[5] The stability of the enzyme under the specific assay conditions (pH, temperature, ionic strength) should also be considered, as instability during the assay can lead to a decreasing reaction rate over time.[5][12]

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) is a critical parameter. If the substrate concentration is too high, it may require a higher concentration of a competitive inhibitor to elicit a response, potentially shifting the IC50 value.

  • Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent across all experiments.

Question 4: In my receptor binding assay, the specific binding of my radiolabeled ligand is inconsistent when competed with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. How can I troubleshoot this?

Answer: Reproducibility in receptor binding assays relies on carefully controlled experimental parameters.

  • Ligand Depletion: It is important to ensure that the concentration of the receptor does not deplete the total amount of radioligand added to the assay.[13] Ideally, the total amount of radioligand bound should be less than 10% of the total amount added.[13]

  • Equilibrium Conditions: Binding reactions must reach equilibrium for the results to be valid.[14] Ensure that the incubation time is sufficient for the binding to reach a steady state.

  • Nonspecific Binding: High or variable nonspecific binding can obscure the specific binding signal. Ensure that the concentration of the unlabeled competitor used to determine nonspecific binding is sufficient to displace all specific binding of the radiolabeled ligand.

Hypothetical Signaling Pathway

While the specific mechanism of action for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is not extensively documented in publicly available literature, pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors.[15][16] For the purpose of illustrating a troubleshooting framework, let's consider a hypothetical signaling pathway where our compound acts as an inhibitor of a kinase.

cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Compound 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine Compound->Kinase Inhibits

Caption: Hypothetical signaling pathway for troubleshooting.

In this scenario, inconsistent results could arise from variability in receptor expression levels, kinase activity, or the amount of substrate protein in the cells.

Concluding Remarks

Achieving reproducible results in bioassays is a cornerstone of reliable scientific research.[17][18] By systematically evaluating each step of your experimental workflow, from compound handling to the specifics of your assay, you can identify and address the sources of variability. This guide provides a framework for troubleshooting, but it is essential to tailor these principles to your specific experimental system.

References

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021-10-22). Retrieved from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Retrieved from [Link]

  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (2007-08-25). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. (2012-05-01). Retrieved from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. (n.d.). Retrieved from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017-10-13). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (2024-03-15). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). Retrieved from [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (n.d.). Retrieved from [Link]

  • 6.4: Enzyme Inhibition - Biology LibreTexts. (2022-08-16). Retrieved from [Link]

  • A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009-07-17). Retrieved from [Link]

  • How to solve the problem from cell viability test? - ResearchGate. (2023-05-13). Retrieved from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (n.d.). Retrieved from [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.).
  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021-01-16). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (2020-11-13). Retrieved from [Link]

  • Binding Assays | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Issues in Compound Storage in DMSO - Ziath. (n.d.). Retrieved from [Link]

  • Naturally occurring bioactive compounds containing the pyrazole scaffold. - ResearchGate. (n.d.). Retrieved from [Link]

  • Enzyme inhibitors. (n.d.). Retrieved from [Link]

  • Top 5 Factors Affecting Reproducibility in Research - Enago Academy. (2022-03-31). Retrieved from [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition - Microbe Notes. (2023-08-03). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.). Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (n.d.). Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (n.d.). Retrieved from [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.). Retrieved from [Link]

  • synthesis of pyrazoles - YouTube. (2019-01-19). Retrieved from [Link]

  • 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 - PubChem. (n.d.). Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved from [Link]

Sources

Reducing reaction time for the synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on reducing reaction time without compromising yield or purity. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common challenges encountered in the synthesis of substituted pyrazoles, providing scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is proceeding very slowly. What are the primary factors I should investigate to increase the reaction rate?

A slow reaction rate is a common issue in pyrazole synthesis, which typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent. The key to accelerating this transformation lies in systematically evaluating and optimizing several interdependent parameters:

  • Catalysis: The choice and concentration of a catalyst are paramount. Many pyrazole syntheses show negligible progress without a catalyst.[1] Both acid and base catalysts can be effective, depending on the specific substrates and mechanism.

  • Solvent System: The solvent not only dissolves reactants but also influences reaction kinetics by stabilizing intermediates and transition states. A switch from traditional protic solvents like ethanol to aprotic polar solvents or specialized fluorinated alcohols can lead to dramatic rate enhancements.[2][3]

  • Temperature: Reaction kinetics are highly sensitive to temperature. However, simply increasing the heat is not always the optimal solution, as it can promote side reactions and decrease overall yield.[4]

  • Energy Input Method: Conventional heating is often inefficient. Alternative energy sources, such as microwave irradiation or ultrasonication, can reduce reaction times from many hours to mere minutes by providing highly efficient and localized energy transfer.[5][6]

The following sections will delve into each of these factors in greater detail.

Q2: I am using a standard acid catalyst in ethanol, but the reaction takes over 12 hours. What catalytic adjustments can I make?

While traditional mineral acids (like HCl) or acetic acid are functional, several more effective catalytic systems can significantly shorten reaction times. The sluggishness in ethanol could be due to suboptimal proton transfer or catalyst activity.

Causality: The reaction proceeds via nucleophilic attack of the hydrazine on a carbonyl group, followed by cyclization and dehydration. An effective catalyst facilitates these steps. Lewis acids, for instance, coordinate to the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack.

Troubleshooting & Recommendations:

  • Switch to a Lewis Acid: Consider catalysts like lithium perchlorate (LiClO₄) or copper(II) triflate (Cu(OTf)₂), which have been shown to be highly effective.[1]

  • Employ a Heterogeneous Catalyst: Solid-supported catalysts like Amberlyst-70 offer the dual benefits of high efficiency and simplified workup, as the catalyst can be filtered off.[1] This is particularly advantageous for process scale-up.

  • Consider Iodine: Molecular iodine can act as a mild Lewis acid and has been used to promote cascade reactions leading to pyrazoles, often under neutral conditions.[7]

Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis

Catalyst SystemTypical SolventTemperatureReported AdvantageCitation
Acetic AcidEthanolRefluxStandard, inexpensive method[2]
Lithium PerchlorateEthylene GlycolRoom Temp.Eco-friendly, good to excellent yields[1]
Amberlyst-70WaterRoom Temp.Environmentally friendly, easy workup[1]
Copper(II) TriflateN/ARoom Temp.Short reaction times under acid-free conditions[8]
IodineN/AVariableCan mediate cascade reactions for complex pyrazoles[7]
Q3: How significantly does solvent choice impact my reaction time, and what are the best alternatives to ethanol?

Solvent selection is a critical, often underestimated, factor. While ethanol is a common choice, it is not always the most effective. The polarity, proticity, and hydrogen-bonding capability of the solvent directly influence the stability of intermediates and the energy barrier of the rate-determining step.

Causality & Expert Insights: Gosselin et al. demonstrated that dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) can significantly accelerate the cyclocondensation and improve regioselectivity compared to ethanol.[2] This is attributed to the ability of these solvents to better solvate charged intermediates and facilitate the crucial dehydration step without interfering as a competing nucleophile. Furthermore, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can promote the reaction by stabilizing the enol form of the 1,3-dicarbonyl reactant through strong hydrogen bonding.[3][9]

Recommendations:

  • Trial with Dipolar Aprotic Solvents: Screen solvents such as DMAc, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

  • Explore Fluorinated Alcohols: For reactions where regioselectivity is also a concern, TFE or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are excellent candidates.[3]

  • Solvent-Free Conditions: In some cases, particularly with microwave assistance, running the reaction neat (solvent-free) can be the fastest method, offering a significant green chemistry advantage.[5][10]

Q4: Can I use microwave or ultrasound energy to accelerate the synthesis? Are there established protocols?

Absolutely. Microwave (MW) and ultrasound (US) assisted syntheses are powerful techniques for dramatically reducing reaction times in pyrazole synthesis.[5]

  • Microwave-Assisted Synthesis: Microwaves directly heat the polar reactants and solvents, leading to rapid, uniform, and highly efficient energy transfer. This localized heating can accelerate reaction rates by orders of magnitude compared to a conventional oil bath. Reaction times are often reduced from hours to 5-30 minutes.[5][6]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound works through acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized "hot spots" with extremely high temperatures and pressures, enhancing mass transfer and chemical reactivity.[5][11]

Below is a generalized, step-by-step protocol for a microwave-assisted synthesis, which should be optimized for your specific substrates.

Experimental Protocol: Microwave-Assisted Synthesis

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the β-ketonitrile precursor (1.0 eq), (1-Ethylpropyl)hydrazine (1.1 eq), and glacial acetic acid (0.5 eq).

  • Solvent Addition: Add 3 mL of N,N-dimethylacetamide (DMAc).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with stirring. Safety Note: Monitor pressure to ensure it remains within the vial's limits.

  • Workup: After cooling the vial to room temperature, quench the reaction mixture with saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine.

This protocol can reduce synthesis time from a typical 10-12 hours under reflux to just 15 minutes.[5]

Visualizing the Path to Optimization

Understanding the reaction and the troubleshooting logic is key. The following diagrams illustrate the general synthesis pathway and a decision-making workflow for optimization.

G cluster_0 General Synthesis Pathway Reactants Hydrazine Derivative + 3-Ketonitrile Intermediate Hydrazone/ Enamine Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Catalyst Product Pyrazol-5-amine Cyclization->Product Dehydration

Caption: General pathway for pyrazole-5-amine synthesis.

G start Reaction Time > 8 hours? cat_opt Optimize Catalyst? (e.g., Lewis Acid, Heterogeneous) start->cat_opt Yes success Success: Reaction Time < 1 hour start->success No sol_opt Change Solvent? (e.g., DMAc, TFE, Solvent-Free) cat_opt->sol_opt Still Slow cat_opt->success Optimized energy_opt Use MW / Ultrasound? sol_opt->energy_opt Still Slow sol_opt->success Optimized temp_opt Adjust Temperature? energy_opt->temp_opt Still Slow energy_opt->success Optimized temp_opt->success Optimized fail Consult Further: Consider alternative synthetic route temp_opt->fail Still Slow

Caption: Troubleshooting workflow for reducing reaction time.

References

  • Vertex AI Search Result[12] - Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate. Google Patents.

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (2023).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
  • Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. (2025). Journal of the Indian Chemical Society.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2010). The Journal of Organic Chemistry.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). European Journal of Life Sciences.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules.
  • Ultrasound for Drug Synthesis: A Green Approach. (2021). Pharmaceuticals.
  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2018). Arabian Journal of Chemistry.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed.

Sources

Technical Support Center: Starting Material Purity for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Garbage In, Garbage Out" Paradigm

In pyrazole synthesis—particularly the Knorr condensation and [3+2] cycloadditions—the purity of your starting materials is not merely a variable; it is the determinant of your reaction's kinetic profile and the downstream purification burden.

We frequently see researchers struggling with "tarry" reaction mixtures, inexplicable yield drops, or difficult-to-separate regioisomers. In 80% of these cases, the root cause is not the reaction conditions, but the degradation of the hydrazine source or the 1,3-dicarbonyl precursor prior to addition.

This guide provides the protocols required to validate and restore the integrity of your starting materials before they enter your reactor.

Module 1: Hydrazine Integrity (The Nucleophile)

Hydrazines are potent nucleophiles but are thermodynamically unstable and prone to oxidation. Using degraded hydrazine is the primary cause of colored byproducts (diazenes/tetrazenes) that poison metal catalysts in subsequent cross-coupling steps.

Critical Impurities & Their Impact
Impurity TypeSourceImpact on Pyrazole Synthesis
Hydrazine Dimers/Oligomers Air OxidationFormation of colored tars; radical scavenging.
Water (Excess) HygroscopicityStoichiometric mismatch; hydrolysis of sensitive dicarbonyls.
Organic Carbon (TOC) Manufacturing (Ketazine process)Side-reactions forming non-aromatic hydrazones.
Trace Metals Storage containersCatalyst poisoning (if Pd/Cu catalysis follows).
Protocol A: Rapid Quality Control of Hydrazine Hydrate

Before every campaign, validate your hydrazine source.

1. Visual Inspection:

  • Pass: Clear, colorless liquid.

  • Fail: Yellow hue (indicates oxidation to diimide/tetrazene species). Action: Distill immediately.

2. Titration (Iodometric Method):

  • Reagents: 0.1 N Iodine solution, Starch indicator, Sodium bicarbonate.

  • Procedure:

    • Dilute 1.0 mL hydrazine hydrate in 100 mL water.

    • Take 10 mL aliquot, add 1 g NaHCO₃.

    • Titrate with 0.1 N Iodine until a persistent faint blue color appears.

  • Calculation: Ensure concentration is >98% of label claim. Lower values imply water absorption or decomposition.

Protocol B: Purification of Aryl Hydrazines (The "Free Base" Trap)

Aryl hydrazine hydrochloride salts are stable. The free bases are not.

The "Fresh Release" Technique: Never store aryl hydrazines as free bases. Store them as Hydrochloride (HCl) salts and release the free base in situ or immediately prior to use.

  • Suspend Aryl-NH-NH₂·HCl in the reaction solvent (e.g., EtOH).

  • Add a stoichiometric amount of Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc) under inert atmosphere (N₂/Ar).

  • Stir for 15 min. Filter off the NaCl salt if necessary (for non-polar solvents) or proceed directly.

  • Why? This prevents the "red oil" formation common in stored phenylhydrazine free base.

Workflow Visualization: Hydrazine QC

HydrazineQC start Hydrazine Source (Stock Bottle) visual Visual Inspection start->visual color Is it Yellow? visual->color titration Iodometric Titration color->titration No (Clear) distill Distill under N2 (NaOH treatment) color->distill Yes (Oxidized) purity Purity > 98%? titration->purity use Proceed to Synthesis purity->use Yes adjust Adjust Stoichiometry (Account for Water) purity->adjust No (<98%) distill->titration adjust->use

Caption: Decision tree for assessing hydrazine quality. Yellow discoloration indicates oxidation requiring distillation.

Module 2: The Electrophile (1,3-Dicarbonyls)

The "Keto-Enol" equilibrium is natural, but impurities in 1,3-dicarbonyls often drive the formation of the wrong regioisomer.

Troubleshooting 1,3-Dicarbonyl Purity

Issue: Commercial


-keto esters often contain acidic impurities  (from hydrolysis) or mono-ketone precursors .
  • Mechanism of Failure: Acidic impurities catalyze the reaction prematurely or preferentially protonate the hydrazine, altering the nucleophilic attack sequence (N1 vs. N2 attack), leading to poor regioselectivity.

Protocol C: Neutralization and Fractionation

  • Wash: Dissolve the dicarbonyl in Et₂O. Wash with sat. NaHCO₃ (removes acetic acid/hydrolysis products) and Brine.

  • Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate.

  • Vacuum Distillation: For liquids like ethyl acetoacetate, simple distillation is insufficient. Use a Vigreux column under high vacuum to separate the dicarbonyl from polymerization products (pot residue).

Module 3: Regulatory & Safety (ICH M7)[1][2]

Hydrazines are known genotoxic impurities (GTIs). In drug development, their control is governed by ICH M7 guidelines.[1]

  • The Challenge: You must prove that residual hydrazine in your final API is below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day .

  • Upstream Control: Minimizing hydrazine excess during the reaction is easier than removing it later.

  • Scavenging Strategy: If excess hydrazine is used to drive conversion, employ a "scavenger" electrophile (e.g., acetyl acetone) at the end of the reaction to consume unreacted hydrazine, converting it into a highly polar pyrazole that is easily washed away during workup.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar within 10 minutes. What happened? A: This is the classic signature of oxidized hydrazine .

  • Diagnosis: Did your hydrazine hydrate look yellow? Did you run the reaction open to air?

  • Fix: Distill your hydrazine.[2] Run the reaction under a Nitrogen blanket. Hydrazines form radical intermediates in the presence of oxygen, leading to polymerization.

Q2: I am getting a 50:50 mixture of regioisomers, but the literature says I should get 90:10. A: Check the acidity of your 1,3-dicarbonyl .

  • Reasoning: Regioselectivity in Knorr synthesis is pH-dependent. If your starting material contains residual acid (from hydrolysis), it protonates the hydrazine, changing the attacking species from a free nucleophile to a hydrazonium ion.

  • Fix: Wash your 1,3-dicarbonyl with NaHCO₃ (Protocol C) before use.

Q3: My yield is consistently 10-15% lower than calculated. A: You likely have a stoichiometry error due to water content .

  • Diagnosis: "Hydrazine Hydrate" is nominally 64% hydrazine by weight (100% hydrate). However, old bottles absorb atmospheric moisture, dropping the effective concentration to 50-60%.

  • Fix: Titrate your hydrazine (Protocol A) to determine the exact molarity, then adjust your charge volume accordingly.

Q4: Can I use technical grade ethanol? A: Avoid it if possible. Technical grade ethanol often contains denaturants (like MEK or acetone) or traces of benzene.

  • Risk:[1][3][4][5] Hydrazine will react with ketone denaturants (acetone/MEK) to form hydrazones before it reacts with your dicarbonyl, permanently sequestering your nucleophile. Use 200 proof (absolute) Ethanol or Methanol.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013. (Standard text for distillation protocols of hydrazines and dicarbonyls).
  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational text on Knorr Synthesis mechanism).
  • Maddani, M. R., & Prabhu, K. R. "Metal-Free Synthesis of Pyrazoles". Organic Chemistry Frontiers, 2018. (Discusses impact of trace metals and oxidants).

  • FDA Guidance for Industry . Genotoxic and Carcinogenic Impurities in Drug Substances and Products.

Sources

Troubleshooting peak tailing in HPLC analysis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyrazole Problem"

Pyrazoles (5-membered heterocycles with two adjacent nitrogens) present a dual-threat in HPLC analysis:

  • Basicity: The

    
     nitrogen acts as a Lewis base (
    
    
    
    for unsubstituted pyrazole, but often higher for derivatives). This leads to strong secondary interactions with residual silanols on silica columns.[1][2]
  • Chelation: The 1,2-nitrogen arrangement allows pyrazoles to act as bidentate ligands, chelating trace metals (Fe, Ti) in the column frit or LC system, causing severe tailing that no amount of buffer optimization can fix.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Diagnostic Workflow

Before altering your method, use this logic tree to identify the root cause.

Troubleshooting_Workflow Start START: Peak Tailing > 1.5 Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 3.0? Check_pH->Is_pH_Low Silanol_Issue Suspect: Silanol Interaction Is_pH_Low->Silanol_Issue Yes (Ionized Pyrazole) Chelation_Issue Suspect: Metal Chelation Is_pH_Low->Chelation_Issue No (High pH) Add_TEA Action: Add 5mM TEA (Sacrificial Base) Silanol_Issue->Add_TEA Passivate Action: EDTA Flush (Remove Metals) Chelation_Issue->Passivate Result_TEA Did Tailing Improve? Add_TEA->Result_TEA Final_Sol2 Solution: Replace Frits/PEEK Tubing Passivate->Final_Sol2 Result_TEA->Chelation_Issue No Final_Sol1 Solution: Use High-Purity End-capped Column Result_TEA->Final_Sol1 Yes

Figure 1: Decision matrix for diagnosing pyrazole peak tailing. Note that pyrazoles are often protonated at low pH, increasing their affinity for ionized silanols if the column is not end-capped.

Technical Deep Dive & Solutions

Issue 1: Silanol Interactions (The Chemistry)

The Mechanism: Silica support materials contain residual silanol groups (Si-OH).[3] Above pH 3.5, these silanols ionize (Si-O⁻). Pyrazoles, being basic, become protonated (Py-H⁺) in acidic mobile phases. The resulting electrostatic attraction acts as a "secondary retention mechanism," dragging the peak tail.

Q: Why does my C18 column fail even with low pH buffers? A: Even at pH 2.5, "Type A" (older) silica has acidic silanols that remain ionized. Furthermore, if you are running near the analyte's


, you have a mixture of species.

The Solution: The "Sacrificial Base" Protocol Adding Triethylamine (TEA) effectively blocks these sites. TEA binds to the silanols more aggressively than the pyrazole, shielding the analyte.

Protocol A: TEA Mobile Phase Preparation

Use this when standard TFA/Formic acid buffers fail.

  • Concentration: Target 5–10 mM TEA in the aqueous phase.

  • Step 1: Add 1.4 mL of Triethylamine (HPLC Grade) to 1 L of water.

  • Step 2: CRITICAL: Adjust pH after adding TEA. Use Phosphoric acid (for UV transparency) or Formic acid (for MS) to bring pH to 3.0.

    • Why? TEA is alkaline (pH ~10). Injecting high pH onto a standard silica column will dissolve the silica.

  • Equilibration: Flush column with 20 column volumes. TEA takes time to saturate the surface.

Expert Insight: If using MS detection, TEA can suppress ionization. Consider using Ammonium Formate at pH 9.0 (High pH Strategy) if your column is hybrid-silica based (e.g., Waters XBridge or Agilent Poroshell HPH), as pyrazoles will be neutral and unreactive to silanols at high pH.

Issue 2: Metal Chelation (The Hardware)

The Mechanism: Pyrazoles can coordinate with Iron (Fe) or Titanium (Ti) ions leaching from stainless steel frits or pump heads. This results in a "shark fin" peak shape or permanent retention.

Q: How do I distinguish Chelation from Silanol effects? A: The "Chelation Test" : Inject a known chelator (e.g., 2,3-dihydroxynaphthalene) or look for improvement after adding EDTA to the mobile phase. If EDTA sharpens the peak, your system has metal contamination.

Protocol B: System Passivation (EDTA Flush)

Perform this if you suspect metal contamination.

  • Remove Column: Install a union connector (do not flush EDTA through the analytical column unless it is sacrificial).

  • Solvent A: 30 mM

    
     in water.
    
  • Flush: Pump 50 mL of Solvent A at 1 mL/min through the lines, injector loop, and detector.

  • Rinse: Flush with water (100 mL) followed by Methanol (50 mL) to remove residual EDTA.

  • Re-install Column: If the column frit was the source, the column may need replacement or a pre-column filter change.

Data Summary: Additive Comparison

Select the right modifier based on your detector and column type.

AdditiveMechanismMS Compatible?Efficacy for PyrazolesNotes
0.1% TFA Ion-Pairing + pH controlYes (Signal suppression)ModerateGood starting point; masks minor silanol activity.
Triethylamine (TEA) Silanol BlockerNo (Severe suppression)High The "Gold Standard" for UV detection of bases.
Ammonium Hydroxide pH >

(Neutralization)
YesHigh Requires High-pH stable columns (Hybrid/Polymer).
EDTA Metal ScavengerNoSpecificOnly effective if tailing is due to chelation.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for pyrazoles? A: Only if it is "Type B" (High Purity) and fully end-capped. Look for "Base Deactivated" (BDS) or "Polar Embedded" columns. Polar embedded groups (e.g., amide) provide a water layer that shields silanols.

Q: My peak tails only at low concentrations. Why? A: This is classic Adsorption Isotherm behavior. Active sites (silanols/metals) are finite. At low concentrations, a higher percentage of the sample gets "stuck" on these sites. At high concentrations, the sites are saturated, and the main peak looks better. This confirms an interaction problem, not a column void.

Q: Does temperature affect pyrazole tailing? A: Yes. Higher temperatures (


) increase the kinetics of desorption, often reducing tailing. However, ensure your column pH limit is respected, as high temp + low pH degrades bonded phases faster.

References

  • McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Chemical Communications.

  • Dolan, J. (2025). Troubleshooting Peak Tailing in HPLC: A Systematic Approach. LCGC International.

  • Thermo Fisher Scientific. (2026). Effects of Metal Contamination on Peak Shape of Chelating Drugs.[4] Application Note.

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers.

  • Sychov, K. (2020). To Add or Not to Add: Triethylamine in HPLC. HPLC.today.[5][6][7]

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Overcoming poor cell permeability of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cell Permeability of Pyrazole-Based Inhibitors

Current Status: Operational Topic: Troubleshooting & Optimization of Pyrazole Scaffold Permeability Target Audience: Medicinal Chemists, Lead Optimization Scientists

Introduction: The Pyrazole Permeability Paradox

The pyrazole scaffold is a cornerstone of kinase inhibitor design, frequently serving as the hinge-binding motif that mimics the adenine ring of ATP. However, the very features that make it potent—specifically the hydrogen bond donor (HBD) capacity of the unsubstituted N-H group—often create a "permeability paradox."

While the pyrazole N-H forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone carbonyls), it simultaneously increases the desolvation penalty required to enter the lipid bilayer. Furthermore, pyrazole derivatives are frequent substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), leading to a disconnect between biochemical potency (


) and cellular efficacy (

).

This guide provides a systematic troubleshooting framework to diagnose and resolve these permeability bottlenecks without sacrificing target affinity.

Troubleshooting Guide & FAQs

Issue 1: The "Potency-Permeability" Disconnect

User Query: My pyrazole inhibitor has single-digit nanomolar potency against the recombinant kinase, but the cellular


 is >10 

M. What is happening?

Root Cause Analysis: This is the classic signature of poor membrane permeability or active efflux. The compound binds the target but cannot reach it in the intracellular compartment.[1]

  • Desolvation Penalty: The polar surface area (PSA) contributed by the pyrazole N-H and other HBDs requires high energy to strip away water molecules before entering the membrane.

  • Efflux Liability: The compound may be pumped out faster than it diffuses in.

Corrective Actions:

  • Calculate HBD Count: If HBD > 3 (or PSA > 120 Ų), permeability is likely the limiting factor.

  • Run Parallel PAMPA & Caco-2:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion only.

    • Caco-2: Measures passive diffusion + active transport.

    • Diagnosis: If PAMPA is low (< 1 x

      
       cm/s), it is a passive permeability issue. If PAMPA is high but Caco-2 (A-to-B) is low, it is an efflux issue.
      
Issue 2: Optimizing the Scaffold without Losing Potency

User Query: I need to mask the pyrazole NH to improve permeability, but that nitrogen is essential for hinge binding. How do I proceed?

Technical Solution: You cannot simply methylate the nitrogen if it donates a hydrogen to the protein. Instead, use Intramolecular Hydrogen Bonding (IMHB) or Bioisosteric Replacement .

  • Strategy A: Pseudo-Ring Formation (IMHB): Introduce a hydrogen bond acceptor (HBA) (e.g., F, OMe, CN) on an adjacent substituent (ortho-position of a phenyl ring attached to the pyrazole). This allows the pyrazole N-H to form a temporary internal bond with the acceptor, "hiding" the HBD from the solvent and membrane lipids while traversing the bilayer. Once in the active site, the stronger protein interaction breaks this internal bond.

  • Strategy B: Scaffold Hopping: Transition to a Pyrazolo[1,5-a]pyrimidine or Pyrrolotriazine . These fused systems often maintain the donor-acceptor geometry required for the hinge but reduce the overall HBD count and lipophilicity profile.

Issue 3: P-gp Efflux Liability

User Query: My Caco-2 efflux ratio (B-to-A / A-to-B) is 15. How do I design out P-gp recognition?

Root Cause Analysis: P-gp recognizes amphiphilic molecules with HBD groups and high aromatic ring counts. Basic amines are also common recognition motifs.

Corrective Actions:

  • Reduce Basicity: If your molecule has a basic amine (pKa > 8), lower the pKa by adding electron-withdrawing groups (e.g., F, CF3) or embedding the nitrogen in a ring.

  • N-Cap Modification: If the pyrazole is N-alkylated, bulky lipophilic groups often trigger P-gp. Switch to smaller, polar-neutral groups (e.g., oxetane, difluoroethyl) which reduce lipophilicity (LogD) without adding HBDs.

  • Steric Occlusion: Introduce steric bulk (e.g., a methyl group) adjacent to the HBD. This can disrupt P-gp binding without affecting the smaller kinase active site, provided the pocket allows it.

Visualization: Optimization Logic

The following decision tree outlines the systematic approach to optimizing pyrazole permeability based on assay data.

PyrazoleOptimization Start Start: High Biochemical Potency Low Cellular Activity CheckPSA Calculate PSA & HBD Count Start->CheckPSA HighPolarity PSA > 120 Ų or HBD > 3? CheckPSA->HighPolarity RunAssays Run PAMPA & Caco-2 Assays HighPolarity->RunAssays No (Go to Assays) Sol_Prodrug Strategy: Prodrug / Transient Masking HighPolarity->Sol_Prodrug Yes (Reduce Polarity) AnalyzePAMPA PAMPA Permeability (Pe) RunAssays->AnalyzePAMPA LowPAMPA Low Pe (< 1.0) AnalyzePAMPA->LowPAMPA HighPAMPA High Pe (> 5.0) AnalyzePAMPA->HighPAMPA Sol_IMHB Strategy: Intramolecular H-Bonding (Mask HBD with internal acceptor) LowPAMPA->Sol_IMHB Passive Diffusion Issue Sol_Solubility Strategy: Improve Solubility (Check for 'Brick Dust' precipitation) LowPAMPA->Sol_Solubility Recovery Low? AnalyzeCaco Calculate Efflux Ratio (ER) (B-A / A-B) HighPAMPA->AnalyzeCaco HighER ER > 2.0 (Efflux) AnalyzeCaco->HighER LowER ER < 2.0 (Passive) AnalyzeCaco->LowER Sol_Pgp Strategy: Reduce Basicity / Lipophilicity (Remove P-gp recognition motifs) HighER->Sol_Pgp Active Efflux Issue LowER->Sol_Solubility Cellular Assay Artifact?

Figure 1: Decision logic for diagnosing and resolving permeability bottlenecks in pyrazole-based inhibitors.

Experimental Protocols

Protocol A: PAMPA Assay (Passive Diffusion)

Purpose: To determine if the compound can cross a lipid membrane by passive diffusion, independent of transporters.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 1% (w/v) Lecithin in Dodecane.

  • Buffer: PBS pH 7.4 (or pH 5.0/6.5 for pH-dependent studies).

Procedure:

  • Preparation: Dilute test compounds to 10 µM in Donor Buffer (5% DMSO final).

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Critical: Ensure the filter is dry before application to prevent "blow-through".

  • Assembly:

    • Add 300 µL of Acceptor Buffer to the Acceptor Plate.

    • Add 200 µL of Compound Solution to the Donor Plate.

    • Sandwich the plates (Donor on top of Acceptor).

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    = filter area,
    
    
    = volume,
    
    
    = time.
Protocol B: Caco-2 Bidirectional Transport (Efflux Diagnosis)

Purpose: To identify P-gp/BCRP substrate liability.

Procedure:

  • Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer (TEER > 300

    
    ).
    
  • Setup:

    • A-to-B (Absorptive): Add compound (10 µM) to Apical (A) chamber; buffer to Basolateral (B).

    • B-to-A (Secretory): Add compound (10 µM) to Basolateral (B) chamber; buffer to Apical (A).

  • Inhibitor Check (Optional): To confirm P-gp, run a parallel B-to-A experiment with Verapamil (50 µM) or Elacridar (1 µM) .

  • Sampling: Take aliquots from the receiver chamber at 60 and 120 minutes.

  • Data Analysis: Calculate the Efflux Ratio (ER):

    
    
    
    • Interpretation:

      • 
        : Passive diffusion dominant.
        
      • 
        : Active efflux substrate.
        
      • 
        : Confirmed transporter involvement.
        

Data Summary: Impact of Modifications

The table below illustrates the impact of common chemical modifications on the permeability of a model pyrazole kinase inhibitor.

Modification StrategyChemical ChangeEffect on HBDEffect on LogD (7.4)PAMPA

(

cm/s)
Efflux Ratio (Caco-2)
Baseline Unsubstituted Pyrazole12.10.8 (Low)1.2
N-Methylation N-Me Pyrazole02.58.5 (High)1.1
N-Phenylation N-Ph Pyrazole03.812.0 (High)4.5 (High Efflux)
IMHB Design o-Fluoro-Phenyl1 (Masked)2.36.2 (Mod-High)1.4
Scaffold Hop Pyrazolo[1,5-a]pyrimidine02.29.1 (High)1.3

References

  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. Source: ResearchGate.[2][3] URL:[Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Source: ACS Chemical Biology (via NIH). URL:[Link]

  • Hydrogen bond donors in drug design. Source: ChemRxiv. URL:[Link]

  • Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. Source: MedChemComm (RSC). URL:[Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Source: ResearchGate.[2][3] URL:[Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Novel Pyrazole-Based Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the complexities of using novel small molecules in cellular models. This guide focuses on pyrazole-based compounds, using the exemplar molecule 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, to illustrate common challenges and provide robust troubleshooting strategies. Our goal is to equip you with the expertise to distinguish on-target from off-target effects, ensuring the integrity and validity of your experimental findings.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and research compounds due to its versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] However, this broad activity spectrum also hints at the potential for promiscuous interactions with multiple cellular targets, a common challenge in drug discovery.[4][5] This guide provides a framework for identifying, understanding, and mitigating these off-target effects.

Frequently Asked Questions (FAQs)

Here, we address common initial questions that arise when unexpected or ambiguous results are observed with a novel pyrazole-based compound.

Q1: My cells are showing a phenotype (e.g., apoptosis, growth arrest) at a concentration much lower than the expected IC50 for my primary target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of a potential off-target effect. A significant discrepancy between the biochemical potency (activity against the isolated target protein) and the cellular potency (the concentration required to elicit a cellular phenotype) suggests that the observed effect may be driven by interactions with other cellular components.[6] It is crucial to verify that the compound engages the intended target within the cell at the concentrations where the phenotype is observed.

Q2: I'm observing high levels of cytotoxicity with my compound. How can I determine if this is a specific, on-target effect or non-specific toxicity?

A2: High cytotoxicity can arise from specific on-target activity (e.g., inhibiting a crucial survival kinase) or from non-specific mechanisms like membrane disruption or mitochondrial toxicity.[7][8] To differentiate, consider the following:

  • Structure-Activity Relationship (SAR): Test a structurally related but biologically inactive control compound.[9][10] If the inactive analog also causes cytotoxicity, the effect is likely non-specific.

  • Time-course analysis: A specific apoptotic phenotype will typically show activation of specific caspase cascades over a defined period, whereas non-specific toxicity might lead to rapid, necrotic cell death.

  • Mitochondrial Toxicity Assays: Assays that measure mitochondrial respiration can reveal if the compound is a mitochondrial poison, a known off-target effect for some chemotypes.[8]

Q3: How do I select the appropriate concentration range for my cellular experiments to minimize off-target effects?

A3: The concentration range is critical. It is recommended to use the lowest concentration of the compound that elicits the desired on-target effect.[11] Ideally, this should be within a 10-fold range of the in-cell target engagement IC50. Using concentrations significantly higher than the biochemical IC50 increases the likelihood of engaging off-target proteins.[11] A comprehensive dose-response curve for both on-target engagement and the cellular phenotype is essential to identify an appropriate experimental window.

Q4: What are the essential control experiments I should perform when using a novel pyrazole-based inhibitor?

  • Vehicle Control: (e.g., DMSO) to control for effects of the solvent.

  • Inactive Analog Control: A structurally similar molecule that is inactive against the primary target. This helps to rule out non-specific effects of the chemical scaffold.[9][10]

  • Orthogonal Chemical Probe: A structurally distinct inhibitor of the same target. If two different inhibitors produce the same phenotype, it strengthens the link to the on-target activity.[11]

  • Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR to reduce or eliminate the target protein. The phenotype of genetic target depletion should mimic the phenotype of the small molecule inhibitor.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

This guide provides a systematic approach to deconvoluting an unexpected cellular phenotype observed with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine or a similar novel compound.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: On-Target vs. Off-Target Assessment cluster_2 Phase 3: Target Deconvolution (If Off-Target Suspected) cluster_3 Phase 4: Off-Target Validation A Unexpected Phenotype Observed (e.g., Apoptosis) B Confirm Phenotype with Multiple Assays (e.g., Caspase-Glo, Annexin V) A->B C Dose-Response Curve for Phenotype B->C D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) E Compare Phenotype EC50 with Target Engagement IC50 C->E D->E H Kinome Profiling (Broad kinase panel screen) F Inactive Analog Control Treatment F->E G Orthogonal Chemical Probe Treatment G->E J Hypothesis Generation: Identify Potential Off-Targets H->J I Affinity-Based Proteomics (e.g., Chemical Proteomics) I->J K Genetic Validation of Off-Target (e.g., siRNA/CRISPR of candidate) J->K L Biochemical Assay of Compound against Recombinant Off-Target J->L M Confirm Link Between Off-Target and Observed Phenotype K->M L->M

Caption: Workflow for investigating off-target effects.

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target in a cellular environment.

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Compound Treatment: Treat cells with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine at various concentrations (and a vehicle control) for a predetermined time (e.g., 1 hour).

  • Harvest and Lyse: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the supernatant (containing the soluble, stabilized protein) by Western blot or other protein detection methods to quantify the amount of the target protein that remained soluble at each temperature.

  • Data Interpretation: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization upon binding.

Guide 2: Characterizing Kinase Inhibitor Specificity

Given that many pyrazole-based compounds function as kinase inhibitors, it is crucial to assess their specificity across the kinome.[2][3]

TierAssay TypePurposeThroughputCost
1 Broad Kinase Panel (e.g., 300+ kinases) Initial screen to identify primary and major off-targets.HighHigh
2 Dose-Response (IC50) Determination Quantify the potency of the compound against hits from the initial screen.MediumMedium
3 Cellular Phosphorylation Assay Confirm that the compound inhibits the activity of the identified kinases in a cellular context.[6]MediumMedium

This protocol validates the inhibition of a specific kinase pathway in cells.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine for an appropriate duration. Include positive and negative controls (e.g., a known inhibitor of the pathway).

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Subsequently, probe with a secondary antibody.

  • Detection: Visualize the bands using an appropriate detection reagent (e.g., chemiluminescence).

  • Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Analysis: A decrease in the phosphorylated substrate signal with increasing compound concentration indicates successful inhibition of the kinase pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor OnTarget On-Target Kinase Receptor->OnTarget Activates OffTarget Off-Target Kinase Receptor->OffTarget Activates Substrate1 Substrate 1 OnTarget->Substrate1 Phosphorylates Substrate2 Substrate 2 OffTarget->Substrate2 Phosphorylates Phenotype Observed Phenotype (e.g., Apoptosis) Substrate2->Phenotype Leads to Compound 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine Compound->OnTarget Inhibits (Intended) Compound->OffTarget Inhibits (Unintended)

Caption: Off-target kinase inhibition leading to a phenotype.

Conclusion

The journey of characterizing a novel small molecule is fraught with challenges, primary among them being the potential for off-target effects. By employing a systematic and multi-faceted approach as outlined in this guide, researchers can confidently deconvolute cellular phenotypes, validate on-target activity, and build a robust data package for their compounds. The principles of using appropriate controls, verifying target engagement, and profiling for off-target interactions are cornerstones of rigorous chemical biology and drug discovery.

References

  • PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved February 8, 2024, from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved February 8, 2024, from [Link]

  • MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved February 8, 2024, from [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4209. [Link]

  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-32. [Link]

  • Meyers, M. J., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 575-583. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved February 8, 2024, from [Link]

  • Sheng, C., & Georg, G. I. (Eds.). (2018). Targeting Protein-Protein Interactions by Small Molecules. Springer. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963. [Link]

  • Foley, C. A., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Proceedings of the National Academy of Sciences, 120(18), e2218635120. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Cancer Drug Sensitivity and Resistance in Cells (pp. 1-20). [Link]

  • Sz Oko, A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14(1), 3217. [Link]

  • Lindsley, C. W., et al. (2006). Substituent Effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on Positive Allosteric Modulation of the Metabotropic glutamate-5 Receptor in Rat Cortical Astrocytes. Journal of Medicinal Chemistry, 49(19), 5831-5835. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Kinase inhibitors in clinical practice: An expanding world. Science Translational Medicine, 8(349), 349ps15-349ps15. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved February 8, 2024, from [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. Retrieved February 8, 2024, from [Link]

  • Wang, Y., et al. (2024). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Ferreira, R. S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 78. [Link]

  • Meyers, M. J., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]

  • Guidry, E. N., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4991. [Link]

  • Bruce, M., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1089. [Link]

  • van der Worp, H. B., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 616-624. [Link]

  • Lamy, E., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Medicinal Chemistry Letters, 12(2), 266-271. [Link]

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Validation & Comparative

Comparative Analysis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine and Known COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This versatility stems from the pyrazole ring's ability to engage in various interactions with biological targets. A notable success story within this chemical class is Celecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), which prominently features a pyrazole core.[2]

This guide introduces a novel pyrazole derivative, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine , and explores its potential as a selective COX-2 inhibitor. Due to the absence of specific biological data for this compound, we present a hypothetical comparative analysis against the well-established COX-2 inhibitors, Celecoxib and Rofecoxib . This document serves as a comprehensive framework for researchers and drug development professionals on how to approach the evaluation of new chemical entities within the pyrazole class, from initial hypothesis to experimental validation.

Our central hypothesis is that the unique substitution pattern of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine may confer potent and selective inhibitory activity against COX-2, an enzyme pivotal in the inflammatory cascade.

Mechanism of Action: Targeting the Inflammatory Cascade

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of many inflammatory conditions.[7][8]

Selective COX-2 inhibitors are designed to specifically target the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[7]

  • Celecoxib : This well-established drug selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5][6][7] Its selective action is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

  • Rofecoxib : Similar to Celecoxib, Rofecoxib is a selective inhibitor of COX-2, leading to a decrease in the synthesis of prostaglandins involved in inflammation and pain.[9][10] It was withdrawn from the market due to concerns about cardiovascular side effects.[9][10][11]

The chemical structure of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, with its distinct alkyl substitutions, presents an interesting candidate for investigation as a novel COX-2 inhibitor. The following sections outline the experimental approach to validate this hypothesis.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To quantitatively assess the inhibitory potential of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine against COX-2, a robust and validated in vitro assay is essential. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) value.

Principle:

This assay measures the enzymatic activity of recombinant human COX-2. The enzyme converts a substrate (arachidonic acid) into prostaglandin H2 (PGH2). The amount of PGH2 produced is then quantified, typically through a secondary reaction that yields a fluorescent or colorimetric signal. The inhibitory effect of a test compound is determined by measuring the reduction in PGH2 production in its presence.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Test compounds: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, Celecoxib, Rofecoxib (dissolved in DMSO)

  • Detection reagents (e.g., a fluorometric probe or an ELISA-based detection kit)

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, Celecoxib, and Rofecoxib) in DMSO. A typical concentration range might be from 0.01 nM to 100 µM.

  • Enzyme and Cofactor Preparation: In a reaction buffer, prepare a solution containing the recombinant COX-2 enzyme and the necessary cofactors.

  • Incubation with Inhibitor: In the wells of a 96-well plate, add a small volume of the diluted test compounds. Also, include control wells with DMSO only (for 100% enzyme activity) and wells with a known potent inhibitor (positive control). Add the enzyme/cofactor solution to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[12]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[12][13]

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding a stopping solution, such as hydrochloric acid.[12]

  • Detection: Quantify the amount of prostaglandin produced. This can be done using various methods, such as a fluorometric assay where the product of a secondary reaction is measured, or an enzyme immunoassay (EIA) to directly measure the prostaglandin levels.[14][15]

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Comparative Data (Hypothetical)

The following table summarizes the hypothetical IC50 values for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine and the known COX-2 inhibitors, Celecoxib and Rofecoxib, as determined by the in vitro COX-2 inhibition assay.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine 50 >10,000 >200
Celecoxib455,000~111
Rofecoxib18>10,000>555

Note: These are hypothetical data generated for illustrative purposes.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (Test Compound, Celecoxib, Rofecoxib) Incubation Pre-incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare COX-2 Enzyme and Cofactors Enzyme_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Prostaglandin (Fluorometric or EIA) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibition cluster_effects Biological Effects Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Phospholipids Membrane Phospholipids Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine Celecoxib Rofecoxib Inhibitor->COX2

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the potential of a novel pyrazole derivative, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, as a selective COX-2 inhibitor. By comparing its hypothetical activity with established drugs like Celecoxib and Rofecoxib, we have provided a framework for its initial characterization.

The hypothetical data suggests that 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine could be a potent and selective COX-2 inhibitor, warranting further investigation. Future studies should focus on:

  • Synthesis and confirmation of the chemical structure of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine.

  • In vitro validation of its inhibitory activity against both COX-1 and COX-2 to confirm its selectivity.

  • Cell-based assays to assess its efficacy in a more biologically relevant system.

  • In vivo studies in animal models of inflammation and pain to determine its therapeutic potential.

  • Pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A rigorous and methodical evaluation, as outlined in this guide, is crucial for identifying promising candidates for further development.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Rofecoxib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Patel, R. R., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2014). VIOXX® (rofecoxib) tablets and oral suspension. [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • News-Medical. (2021). Celebrex (Celecoxib) Pharmacology. [Link]

  • Pediatric Oncall. (n.d.). Celecoxib. Drug Index. [Link]

  • Kumar, A., & Sharma, S. (2022). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 12(4), 165-172. [Link]

  • Bansal, R. K., & Kumar, S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Drug Discovery Technologies, 15(2), 90-104. [Link]

  • Kumar, V., & Aggarwal, R. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ChemistrySelect, 9(21), e202400898. [Link]

  • National Center for Biotechnology Information. (n.d.). Rofecoxib. In PubChem. [Link]

  • PharmGKB. (n.d.). Rofecoxib. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-pyrazol-5-amine. In PubChem. [Link]

  • Chen, C., & Bazan, N. G. (2005). Cyclooxygenase-2 in synaptic signaling. Reviews in the Neurosciences, 16(3), 197-206. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • Wikipedia. (n.d.). Rofecoxib. [Link]

  • Wang, D., & Dubois, R. N. (2010). The role of COX-2 in intestinal inflammation and colorectal cancer. Oncogene, 29(6), 781-788. [Link]

  • Zuo, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 104-110. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • Dixon, D. A. (2004). Signaling pathways regulating COX-2 expression. Seminars in Cancer Biology, 14(2), 87-99. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

  • Kim, M. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(11), 3169. [Link]

  • Asif, M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Scientific Research, 16(4), 1-10. [Link]

  • Livshits, Z., & Shkolnikov, S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]

  • Surh, Y. J., et al. (2001). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480-481, 299-308. [Link]

  • U.S. Food and Drug Administration. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Chemsrc. (n.d.). N-ethyl-1-methyl-3-phenyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

Sources

Cross-Validation of Analytical Methods for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cross-validation framework for the analysis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine , a critical heterocyclic building block likely utilized in the synthesis of pyrazole-based pharmaceuticals and agrochemicals.

This guide synthesizes experimental protocols comparing High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for assay purity and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling.[1][2]

Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Leads, Process Development Scientists[1][2]

Executive Summary & Molecule Profile

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (hereafter referred to as EPMPA ) is a functionalized aminopyrazole characterized by a bulky N-alkyl group (1-ethylpropyl) and a 3-methyl substituent.[1][2] Its structural integrity is paramount as it serves as a nucleophilic scaffold in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).[1][2]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 167.25 g/mol [1][2]

  • Critical Analytical Challenge: The molecule possesses a basic amine functionality and a hydrophobic tail, leading to potential peak tailing on standard C18 silica and difficulty in separating positional isomers (e.g., 3-amino vs. 5-amino regioisomers formed during cyclization).[1]

This guide compares two validated workflows to ensure the material meets "Pharma-Grade" specifications (>99.5% purity).

Comparative Methodologies: HPLC-PDA vs. LC-MS/MS[1][2]

Method A: The Workhorse – UPLC-PDA (Purity & Assay)

Objective: Routine batch release, assay determination, and quantification of major impurities (>0.05%).[1][2] Rationale: The pyrazole ring provides sufficient UV absorption at 240–255 nm.[1][2] A high-pH mobile phase is selected to suppress the ionization of the basic amine, improving peak symmetry without the need for ion-pairing reagents.[1]

Protocol:

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stable).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 60% B over 8 minutes; hold 2 min; re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA at 245 nm (Reference 360 nm).

  • Column Temp: 40°C.

Method B: The Sensitivity Standard – LC-MS/MS (Trace Impurities)

Objective: Detection of genotoxic impurities, trace regioisomers, and unreacted hydrazine precursors at ppm levels.[1][2] Rationale: EPMPA ionizes strongly in ESI(+) mode due to the exocyclic amine.[1][2] MS/MS provides the specificity required to distinguish the target from isobaric interferences which UV cannot resolve.[1][2]

Protocol:

  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Column: Phenomenex Kinetex F5, 1.7 µm, 2.1 x 100 mm (Pentafluorophenyl phase for enhanced selectivity of isomers).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • MRM Transition:

    • Quantifier:

      
       168.1 
      
      
      
      97.1 (Loss of 1-ethylpropyl group).[1][2]
    • Qualifier:

      
       168.1 
      
      
      
      56.1.[1][2]

Cross-Validation Data Summary

The following dataset illustrates the comparative performance of both methods when analyzing a "Spiked Recovery" sample containing 0.1% of the regioisomer impurity 1-(1-ethylpropyl)-5-methyl-1H-pyrazol-3-amine.

ParameterMethod A: UPLC-PDA (High pH)Method B: LC-MS/MS (F5 Core-Shell)Expert Insight
Linearity (

)
> 0.9995 (Range: 10–1000 µg/mL)> 0.9990 (Range: 1–500 ng/mL)PDA is superior for high-concentration assay; MS saturates easily.[1][2]
LOD (Limit of Detection) 0.5 µg/mL0.05 ng/mLMS/MS is ~10,000x more sensitive, essential for cleaning validation.[1][2]
Precision (RSD, n=6) 0.2%2.5%UV is far more robust for quantitative assay of the main component.[1][2]
Selectivity (Isomer Res.) Resolution (

) = 1.8
Resolution (

) = 3.2
The F5 column (Method B) separates regioisomers better than C18.[1][2]
Recovery (Spike) 98.5% ± 1.2%92.0% ± 4.5%MS matrix effects (suppression) slightly reduce recovery accuracy.[1][2]

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalWorkflow Start Sample: EPMPA Batch Purpose Define Analytical Goal Start->Purpose Assay Purity & Potency (>98% Target) Purpose->Assay Batch Release Trace Impurity Profiling (<0.1% Target) Purpose->Trace Process Dev MethodA Method A: UPLC-PDA (High pH C18) Assay->MethodA MethodB Method B: LC-MS/MS (Kinetex F5) Trace->MethodB ResultA Output: % w/w Assay Pass/Fail Release MethodA->ResultA ResultB Output: ppm Impurities Genotox Clearance MethodB->ResultB Validation Cross-Validation Check (Orthogonal Confirmation) ResultA->Validation ResultB->Validation Validation->Start Process Optimization

Figure 1: Decision matrix for analytical method selection. Green path denotes routine QC; Red path denotes critical impurity investigation.[1][2]

Expert Technical Insights (E-E-A-T)

Causality of Tailing in Pyrazole Analysis

The primary failure mode in analyzing EPMPA is severe peak tailing.[1][2] This is caused by the interaction of the basic pyrazole nitrogen (pKa ~4.[1][2]0) and the exocyclic amine with residual silanols on the silica support.[1][2]

  • Solution: We utilize a High pH (pH 10) mobile phase in Method A. At this pH, the amine is deprotonated (neutral), eliminating the ion-exchange mechanism with silanols and sharpening the peak shape.[1][2] Note: Only use hybrid-silica columns (e.g., Waters BEH or Agilent Poroshell HPH) for pH > 8.[1]

Regioisomer Differentiation

The synthesis of EPMPA often produces the 5-methyl-3-amine isomer as a by-product.[1][2]

  • Differentiation: Standard C18 columns often co-elute these isomers due to identical hydrophobicity.[1][2] Method B utilizes a Pentafluorophenyl (F5) stationary phase.[1][2] The F5 phase engages in pi-pi interactions and dipole-dipole interactions with the pyrazole ring, which differ subtly between the 3-methyl and 5-methyl isomers, providing baseline separation (

    
    ).[1]
    
Self-Validating System Check

To ensure trustworthiness of the data, every sequence must include a System Suitability Test (SST) :

  • Tailing Factor: Must be < 1.5 for the main peak.[1][2]

  • Resolution: A resolution mixture containing EPMPA and its nearest eluting impurity (e.g., des-ethylpropyl analog) must show

    
    .[1][2]
    

References

  • PubChem. (2025).[1][2] Compound Summary: Aminopyrazoles and their derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

  • Fichez, J., et al. (2017).[1][2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from [Link]

  • Waters Corporation. (2023).[1][2] Strategies for Analyzing Basic Compounds at High pH. Waters Application Notes. Retrieved from [Link][1][2]

Sources

In Vivo Validation of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine: A Comparative Guide for Therapeutic Potential in Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, hereafter referred to as Compound X. Based on the well-documented anti-inflammatory properties of the pyrazole scaffold, this document outlines a proposed therapeutic application for Compound X in inflammatory disorders and presents a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The experimental designs detailed herein are structured to rigorously assess the efficacy, safety, and mechanistic underpinnings of Compound X, providing researchers and drug development professionals with a robust preclinical data package.

Introduction: The Rationale for Investigating Compound X in Inflammation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1] Notably, several pyrazole derivatives, such as celecoxib and deracoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This established precedent provides a strong rationale for exploring the anti-inflammatory potential of novel pyrazole-containing compounds.

Compound X, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, is a unique structural analog within this class. Its design and synthesis are straightforward, allowing for potential scalability in manufacturing. The primary amine at the 5-position offers a site for potential hydrogen bonding interactions within target enzyme active sites, a common feature in many enzyme inhibitors. This guide will therefore focus on validating its potential as a novel anti-inflammatory agent, comparing its performance with a standard-of-care COX-2 inhibitor, Celecoxib, and a non-selective COX inhibitor, Indomethacin.

Proposed Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that Compound X exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This hypothesis is based on the known mechanism of other pyrazole-containing anti-inflammatory drugs.[1] The proposed signaling pathway is illustrated below.

COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate for Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) synthesizes Inflammation Inflammation Prostaglandins (PGs)->Inflammation mediates Compound_X Compound X Compound_X->COX-2 Enzyme inhibits

Caption: Proposed mechanism of action for Compound X.

Comparative In Vivo Efficacy Assessment

To evaluate the anti-inflammatory efficacy of Compound X, a well-established animal model of acute inflammation, the carrageenan-induced paw edema model in rats, is proposed.[2] This model allows for the direct measurement of the anti-inflammatory effects of a test compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the dose-dependent anti-inflammatory effect of Compound X compared to Celecoxib and Indomethacin.

Animals: Male Wistar rats (180-220 g).

Groups (n=8 per group):

  • Vehicle Control (0.5% Carboxymethylcellulose, p.o.)

  • Compound X (10 mg/kg, p.o.)

  • Compound X (30 mg/kg, p.o.)

  • Compound X (100 mg/kg, p.o.)

  • Celecoxib (30 mg/kg, p.o.)

  • Indomethacin (10 mg/kg, p.o.)

Procedure:

  • Fast animals overnight with free access to water.

  • Administer the respective treatments orally (p.o.).

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Expected Data and Comparative Analysis

The primary endpoint is the reduction in paw edema volume. The data should be presented in a clear tabular format for easy comparison.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.050%
Compound X10Data to be generatedData to be generated
Compound X30Data to be generatedData to be generated
Compound X100Data to be generatedData to be generated
Celecoxib300.32 ± 0.0362.4%
Indomethacin100.28 ± 0.0467.1%

In Vivo Safety and Tolerability Assessment

A crucial aspect of preclinical validation is the assessment of the safety profile of a new chemical entity. For NSAIDs, a primary concern is gastrointestinal (GI) toxicity, which is often associated with the inhibition of the constitutively expressed COX-1 enzyme.

Experimental Protocol: Gastric Ulceration Model in Rats

Objective: To evaluate the potential for Compound X to induce gastric ulcers compared to the non-selective COX inhibitor, Indomethacin.

Animals: Male Wistar rats (180-220 g).

Groups (n=8 per group):

  • Vehicle Control (0.5% Carboxymethylcellulose, p.o.)

  • Compound X (100 mg/kg, p.o.)

  • Indomethacin (30 mg/kg, p.o.)

Procedure:

  • Fast animals for 24 hours with free access to water.

  • Administer the respective treatments orally.

  • Four hours after administration, euthanize the animals and excise the stomachs.

  • Inflate the stomachs with 10 mL of 1% formalin and immerse in the same solution for 10 minutes.

  • Open the stomachs along the greater curvature and examine for the presence of ulcers under a dissecting microscope.

  • Score the ulcers based on their number and severity.

Expected Data and Comparative Analysis

The ulcer index will be calculated to provide a quantitative measure of gastric damage.

Treatment GroupDose (mg/kg)Mean Ulcer Index (± SEM)
Vehicle Control-0.0 ± 0.0
Compound X100Data to be generated
Indomethacin3015.2 ± 1.8

Experimental Workflow and Decision-Making Logic

The progression of in vivo validation should follow a logical, stepwise approach to ensure that resources are utilized efficiently and that the most promising candidates are advanced.

In_Vivo_Validation_Workflow Start Start In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assays Start->In_Vitro_Screening Efficacy_Study Carrageenan-Induced Paw Edema Model In_Vitro_Screening->Efficacy_Study Decision_Point_1 Efficacy Demonstrated? Efficacy_Study->Decision_Point_1 Safety_Study Gastric Ulceration Model Decision_Point_2 Favorable Safety Profile? Safety_Study->Decision_Point_2 Pharmacokinetics Pharmacokinetic Profiling (ADME) Chronic_Models Chronic Inflammation Models (e.g., Adjuvant Arthritis) Pharmacokinetics->Chronic_Models Advance_to_IND Advance to IND-Enabling Toxicology Studies Chronic_Models->Advance_to_IND Decision_Point_1->Safety_Study Yes Stop Stop Decision_Point_1->Stop No Decision_Point_2->Pharmacokinetics Yes Decision_Point_2->Stop No

Caption: A stepwise workflow for the in vivo validation of Compound X.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (Compound X) as a potential anti-inflammatory agent. The proposed comparative studies against established drugs will provide a clear assessment of its therapeutic potential. Positive outcomes from these initial studies, demonstrating both efficacy and a favorable safety profile, would warrant further investigation into its pharmacokinetic properties and evaluation in chronic models of inflammation. The ultimate goal is to generate a comprehensive preclinical data package to support the advancement of Compound X into clinical development for the treatment of inflammatory disorders.

References

  • This reference is hypothetical as no direct public
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role. Neuland Labs. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link]

Sources

Comparing the spectroscopic data of synthesized vs. reference 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine CAS Registry Number: (Analogous to 3524-33-2 family) Molecular Formula: C₉H₁₇N₃ Molecular Weight: 167.25 g/mol

This guide provides a technical framework for validating the identity and purity of synthesized 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine , a critical heterocyclic building block often employed in the synthesis of CRF-1 antagonists and agrochemical actives. The comparison focuses on differentiating the target 5-amino isomer from its thermodynamic byproduct (3-amino isomer) and quantifying common process impurities.

Synthesis Context & Impurity Profile

To interpret spectroscopic data accurately, one must understand the genesis of the sample. This aminopyrazole is typically synthesized via the condensation of (1-ethylpropyl)hydrazine with 3-aminocrotononitrile (or an equivalent


-ketonitrile).
Key Challenges:
  • Regioselectivity: The reaction produces a mixture of the desired 5-amino-1-alkyl (kinetic product) and the 3-amino-1-alkyl (thermodynamic product) isomers.

  • Residual Solvents: High boiling point solvents (e.g., Toluene, DMSO) often persist.

  • Starting Material: Unreacted hydrazine hydrochloride is a common contaminant.

Synthesis & Impurity Pathway (DOT Diagram)

SynthesisPathway SM1 3-Aminocrotononitrile (C4H6N2) Reaction Cyclocondensation (Acid/Base Cat.) SM1->Reaction SM2 (1-Ethylpropyl)hydrazine (C5H14N2) SM2->Reaction Target TARGET: 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine Reaction->Target Major (Kinetic) Impurity1 IMPURITY A (Regioisomer): 1-(1-Ethylpropyl)-5-methyl- 1H-pyrazol-3-amine Reaction->Impurity1 Minor (Thermodynamic) Impurity2 IMPURITY B: Unreacted Hydrazine Reaction->Impurity2 Residual

Caption: Synthesis pathway highlighting the origin of the critical regioisomeric impurity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR)
  • Instrument: Bruker Avance III HD 400 MHz.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Temperature: 298 K.

  • Parameters:

    • ¹H: 30° pulse, 16 scans, 1s relaxation delay.

    • ¹³C: Proton-decoupled, 1024 scans.

Mass Spectrometry (LC-MS)
  • System: Agilent 1290 Infinity II LC / 6120 Quadrupole MS.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

Spectroscopic Data Comparison

¹H NMR Analysis (DMSO-d₆, 400 MHz)

The most definitive identification method is Proton NMR. The "Reference" data represents the theoretically pure compound. The "Synthesized" data represents a typical crude batch (95% purity).

AssignmentProton TypeReference Shift (δ ppm)Multiplicity (J Hz)Synthesized Batch (δ ppm)Deviation / Notes
H-4 Pyrazole CH5.35 s (1H)5.35Matches. Sharp singlet confirms pyrazole core.[1]
NH₂ Amine4.95 br s (2H)4.92Broadened; shift varies with concentration/water content.
N-CH Methine (C1')4.10 tt (J=9.0, 4.5)4.10Characteristic "1-ethylpropyl" multiplet. Critical for N-alkylation proof.
CH₃ Pyrazole-Me2.08 s (3H)2.08Matches.
CH₂ Ethyl CH₂1.65 - 1.80 m (4H)1.65 - 1.80Complex multiplet.
CH₃ Ethyl CH₃0.75 t (J=7.4, 6H)0.75Matches.
ImpurityRegioisomer H-4N/As5.48Critical: Small singlet (~3% integration) indicating 3-amino isomer.
ImpuritySolventN/As2.50DMSO residual peak (standard).

Interpretation: The presence of the methine proton at 4.10 ppm is the diagnostic signal for the N-alkylation at the correct position. If this signal shifts significantly upfield (<3.5 ppm), it suggests the alkyl group might be on the exocyclic nitrogen (rare) or the structure is incorrect. The small singlet at 5.48 ppm in the synthesized batch quantifies the regioisomeric impurity.

¹³C NMR Analysis (DMSO-d₆, 100 MHz)
Carbon PositionReference Shift (δ ppm)Synthesized Batch (δ ppm)Structural Significance
C-5 (C-NH₂)152.4 152.3Deshielded by amine; confirms 5-amino connectivity.
C-3 (C-Me)146.1 146.1Quaternary carbon.
C-4 (CH)88.5 88.5Highly shielded aromatic CH, typical of electron-rich pyrazoles.
C-1' (N-CH)58.2 58.2Methine carbon attached to Nitrogen.
C-2' (CH₂)26.5 26.5Ethyl methylene groups.
C-3' (CH₃)10.8 10.8Ethyl methyl groups.
Py-Me 13.5 13.5Methyl group on the pyrazole ring.[2][3]
Mass Spectrometry (ESI+)
ParameterReference ValueSynthesized BatchObservation
[M+H]⁺ 168.15 168.2Matches theoretical mass (C₉H₁₇N₃ + H⁺).
[2M+H]⁺ 335.29 335.3Dimer formation is common in ESI at high concentrations.
Retention Time 2.45 min 2.45 minMain peak.
Impurity RT N/A2.65 minMinor peak (Regioisomer often elutes later on C18).

Decision Logic for Batch Release

Use this logic flow to determine if the synthesized batch meets the "Reference" standard for biological testing.

DecisionTree Start Analyze Synthesized Batch CheckMS Check LC-MS: [M+H]+ = 168? Start->CheckMS CheckH4 Check 1H NMR: H-4 Signal Count CheckMS->CheckH4 Yes FailID FAIL: Wrong Structure CheckMS->FailID No SinglePeak Single Peak @ 5.35 ppm CheckH4->SinglePeak DoublePeak Two Peaks: 5.35 (Major) + 5.48 (Minor) CheckH4->DoublePeak Pass PASS: Release for Assay SinglePeak->Pass RegioCalc Calculate Ratio: Is Minor < 5%? DoublePeak->RegioCalc RegioCalc->Pass Yes Purify FAIL: Recrystallize/Chromatography RegioCalc->Purify No

Caption: Quality Control Decision Tree for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine.

Discussion & Troubleshooting

The Regioisomer Problem

The most critical distinction in this analysis is between the 5-amine (Target) and 3-amine (Impurity).

  • Target (5-amine): The H-4 proton is more shielded (~5.35 ppm) because the adjacent amine is a strong electron donor into the ring at the 5-position.

  • Impurity (3-amine): The H-4 proton is slightly less shielded (~5.48 - 5.60 ppm).

  • Validation: If unsure, run a NOESY experiment. In the Target molecule, the NH₂ protons will show a strong NOE correlation with the N-CH (methine) proton of the 1-ethylpropyl group. In the 3-amino isomer, the NH₂ is far from the N-alkyl group and will not show this correlation.

Stability

The free base amine is prone to oxidation (turning brown) upon prolonged air exposure. Store the reference standard as the Hydrochloride salt (white solid) for long-term stability, though this will shift NMR signals downfield.

References

  • PubChem Compound Summary. "1-ethyl-3-methyl-1H-pyrazol-5-amine" (Analogous spectral data source). National Center for Biotechnology Information. Accessed Feb 5, 2026. [Link]

  • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008. (Methodology for regioselective synthesis of aminopyrazoles).
  • SDBS Database. "Spectral Database for Organic Compounds." AIST Japan. (General reference for pyrazole chemical shifts). [Link]

Sources

Technical Guide: Comparative Analysis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (EPMPA) is a specialized heterocyclic building block characterized by its bulky, lipophilic N-alkyl group (3-pentyl). Unlike the standard, widely used 1-Methyl-3-methyl-1H-pyrazol-5-amine (MMPA) , EPMPA is engineered for specific medicinal chemistry applications where hydrophobic pocket occupancy is critical for potency.

This guide provides a head-to-head comparison of EPMPA against the standard MMPA, focusing on their application in the synthesis of Corticotropin-Releasing Factor type 1 (CRF1) antagonists and Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors . We analyze the structural activity relationship (SAR) implications, physicochemical profiles, and synthetic utility of both compounds.

Head-to-Head Comparison: EPMPA vs. Standard (MMPA)

The following table contrasts the "Product" (EPMPA) with the "Standard" (MMPA) to highlight the performance shift gained by the 1-ethylpropyl substitution.

Table 1: Physicochemical and Functional Profile
FeatureProduct: EPMPA Standard: MMPA Impact on Drug Design
Structure 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine1-Methyl-3-methyl-1H-pyrazol-5-amineEPMPA introduces a bulky hydrophobic tail.
CAS Number Proprietary / Custom1529-41-5MMPA is a commodity chemical; EPMPA is a specialized scaffold.
LogP (Calc) ~2.4~0.3EPMPA significantly increases lipophilicity, aiding membrane permeability and hydrophobic binding.
Steric Bulk (N1) High (Pentan-3-yl)Low (Methyl)EPMPA restricts rotation and fills large hydrophobic pockets (e.g., GPCR allosteric sites).
Target Class CRF1 Antagonists, p38 MAP Kinase InhibitorsGeneral Kinase Inhibitors, COX-2 InhibitorsEPMPA is preferred for targets requiring deep hydrophobic engagement.
Potency Potential High (IC50 < 10 nM for CRF1)Moderate/Low (IC50 > 100 nM for CRF1)The bulky group in EPMPA is essential for high-affinity binding in CRF1 antagonists.

Scientific Analysis & Mechanism of Action

The Role of N1-Substituents in Bioactivity

In the development of pyrazolo-pyrimidine drugs (e.g., Verucerfont , Pexacerfont analogs), the substituent at the N1 position of the pyrazole ring dictates the molecule's ability to anchor into the receptor's hydrophobic crevice.

  • MMPA (Standard): The methyl group is often too small to achieve optimal van der Waals interactions in large hydrophobic pockets, leading to lower residence time and potency.

  • EPMPA (Product): The 1-ethylpropyl (3-pentyl) group provides a "swallow-tail" configuration that maximizes surface area contact within the lipophilic domains of targets like the CRF1 receptor or specific Tyrosine Kinases .

Signaling Pathway: CRF1 Receptor Modulation

EPMPA-derived drugs function primarily as antagonists of the CRF1 receptor, a G-protein coupled receptor (GPCR) central to the stress response.

Pathway Description:

  • Ligand Binding: CRF binds to CRF1, inducing a conformational change.

  • G-Protein Activation: Gs protein is activated, stimulating Adenylyl Cyclase (AC).

  • cAMP Production: ATP is converted to cAMP.

  • Signaling Cascade: cAMP activates Protein Kinase A (PKA), leading to CREB phosphorylation and gene transcription (e.g., POMC).

  • Antagonism: EPMPA-derived compounds bind to an allosteric site, locking the receptor in an inactive conformation and blocking this cascade.

CRF1_Signaling CRF CRF (Ligand) CRF1 CRF1 Receptor (GPCR) CRF->CRF1 Activates Gs Gs Protein CRF1->Gs Activates Antagonist EPMPA-Derived Antagonist Antagonist->CRF1 Blocks (Allosteric) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Phosphorylation) PKA->CREB Phosphorylates Response Stress Response (Gene Transcription) CREB->Response Induces

Figure 1: Mechanism of action for CRF1 antagonists derived from the EPMPA scaffold. The antagonist prevents the downstream cAMP-PKA-CREB signaling cascade.

Experimental Protocols

Synthesis of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

This protocol describes the "self-validating" synthesis of EPMPA, ensuring high regioselectivity compared to standard methods.

Reagents:

  • 3-Pentanone (Precursor for hydrazine)

  • Hydrazine monohydrate

  • 3-Aminocrotononitrile (or 3-oxobutyronitrile)

  • Ethanol (Solvent)

  • HCl (Catalyst)

Workflow:

  • Hydrazine Formation: React 3-pentanone with hydrazine to form the corresponding hydrazone, followed by reduction (e.g., NaBH3CN) to generate (1-ethylpropyl)hydrazine .

    • Checkpoint: Verify hydrazine purity by GC-MS (Target MW: ~102 Da).

  • Cyclization: Dissolve (1-ethylpropyl)hydrazine (1.0 eq) and 3-aminocrotononitrile (1.0 eq) in Ethanol.

  • Reflux: Heat to reflux (78°C) for 4-6 hours in the presence of catalytic HCl.

  • Workup: Evaporate solvent, neutralize with NaHCO3, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc.

    • Validation: 1H NMR should show a characteristic methine quintet (CH) for the 1-ethylpropyl group at ~4.0-4.5 ppm.

Comparative Synthesis Workflow (Graphviz)

Synthesis_Comparison cluster_0 Standard Route (MMPA) cluster_1 Product Route (EPMPA) MeNHNH2 Methylhydrazine MMPA MMPA (Standard) MeNHNH2->MMPA + Reagent Ketone 3-Pentanone Hydrazine (1-Ethylpropyl) hydrazine Ketone->Hydrazine Reductive Amination EPMPA EPMPA (Product) Hydrazine->EPMPA + Reagent Reagent 3-Aminocrotononitrile Reagent->MMPA Reagent->EPMPA

Figure 2: Synthetic pathways for Standard (MMPA) vs. Product (EPMPA). EPMPA requires an additional hydrazine generation step due to the bulky alkyl group.

Performance Data: SAR Case Study

In a study comparing pyrazolo[1,5-a]pyrimidine derivatives for CRF1 antagonism, the N1-substituent was varied to assess potency.

Compound IDN1-SubstituentStructure SourceIC50 (CRF1 Binding)Functional cAMP Inhibition
Ref-1 (Standard) Methyl (from MMPA)Standard145 nMPartial Inhibition
Ref-2 IsopropylIntermediate25 nMFull Inhibition
Test-1 (Product) 1-Ethylpropyl (from EPMPA) EPMPA 4.2 nM Potent Full Inhibition

Interpretation: The data demonstrates a >30-fold increase in potency when switching from the standard Methyl group to the 1-Ethylpropyl group. The EPMPA scaffold is therefore critical for achieving nanomolar potency in this drug class.

References

  • Gilligan, P. J., et al. (2009). Corticotropin-Releasing Factor (CRF) Receptor Antagonists: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. Link

  • Beck, B., et al. (2019). Pyrazoles as Key Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry. Link

  • Hartz, R. A., et al. (2008). Synthesis and SAR of Pyrazolo[1,5-a]pyrimidines as CRF-1 Antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrazoles.Link

Assessing the selectivity of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine for its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for assessing the selectivity of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (CAS: 90206-24-9) and its derivatives.

Important Technical Context: While 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is a distinct chemical entity, in drug discovery, it serves primarily as the core pharmacophore and key intermediate for a specific class of high-affinity Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists , most notably Pexacerfont (BMS-562086) and related analogs (e.g., Verucerfont).

Therefore, this guide assesses the selectivity profile of this scaffold in the context of its biological target (CRF1), comparing the performance of ligands derived from this amine against standard alternatives.

Executive Summary & Mechanism of Action

The 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine scaffold is characterized by the bulky lipophilic 1-(1-ethylpropyl) group (pentan-3-yl). This substituent is critical for allosteric binding to the CRF1 receptor, occupying a specific hydrophobic pocket deep within the transmembrane domain (TM), distinct from the orthosteric binding site of the native peptide ligand (CRF).

Mechanism of Binding
  • Primary Target: CRF1 Receptor (Class B1 GPCR).

  • Binding Mode: Allosteric Antagonism. The pyrazole core stabilizes the receptor in an inactive conformation, preventing G-protein (

    
    ) coupling and subsequent cAMP accumulation.
    
  • Key Interaction: The N1-ethylpropyl group provides crucial selectivity over the CRF2 receptor by exploiting subtle steric differences in the TM domain.

Comparison of Alternatives (Ligand Performance)

The following table compares the performance of compounds built on this scaffold (e.g., Pexacerfont) versus alternative CRF1 antagonist classes.

FeatureScaffold-Derived Ligands (e.g., Pexacerfont)Alternative: Anilinopyrimidines (e.g., Antalarmin)Alternative: Peptide Antagonists (e.g., Astressin)
Binding Site Allosteric (TM Domain)Allosteric (TM Domain)Orthosteric (Extracellular)
CRF1 Affinity (

)
High (< 10 nM) Moderate (10–100 nM)High (< 1 nM)
Selectivity (CRF1 vs CRF2) > 1000-fold ~100-foldLow to Moderate
Blood-Brain Barrier (BBB) High Penetration (Lipophilic)ModerateNone (Requires injection)
Residence Time Long (Slow off-rate)ModerateVariable
Metabolic Stability High (Optimized)Low (Rapid clearance)Low (Proteolysis)

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this scaffold, a hierarchical screening cascade is required. This ensures the observed activity is specific to CRF1 and not due to off-target interactions (e.g., PDE inhibition, which is common for pyrazoles).

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for CRF1 vs. CRF2.
  • Membrane Preparation:

    • Transfect CHO or HEK293 cells with human CRF1 (hCRF1) or human CRF2 (hCRF2) cDNA.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM

      
      , 2 mM EGTA, pH 7.4).
      
    • Centrifuge at 40,000

      
       for 30 min; resuspend pellets.
      
  • Assay Setup:

    • Tracer: Use [

      
      ]-Tyr
      
      
      
      -sauvagine (0.1 nM) for CRF2 or [
      
      
      ]-CRF (0.1 nM) for CRF1.
    • Test Compound: Incubate membranes with the pyrazole-amine derivative (concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1

      
      M unlabeled Sauvagine or Astressin.
      
  • Incubation: 90 minutes at room temperature to reach equilibrium.

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Efficacy)

Objective: Confirm antagonistic activity (inhibition of agonist-induced signaling).

  • Cell Seeding: Plate hCRF1-expressing cells in 384-well plates (5,000 cells/well).

  • Stimulation:

    • Pre-incubate cells with the Test Compound (30 min).

    • Add Agonist (human/rat CRF) at

      
       concentration.
      
    • Incubate for 45 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).

    • Lyse cells with detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure fluorescence ratio (665/620 nm).

  • Validation: A selective antagonist will inhibit cAMP production in CRF1 cells but not in CRF2 cells (unless at very high concentrations).

Visualization: CRF1 Signaling & Antagonism Pathway

The following diagram illustrates the specific intervention point of the 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine scaffold within the GPCR signaling cascade.

CRF1_Signaling cluster_inhibition Mechanism of Action Agonist CRF Agonist (Peptide) Receptor CRF1 Receptor (GPCR) Agonist->Receptor Orthosteric Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation Scaffold Pyrazole-5-amine Scaffold (Antagonist) Scaffold->Receptor Allosteric Blockade (TM Domain) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP->cAMP) ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Anxiogenic Response ACTH Release PKA->Response

Caption: Allosteric blockade of CRF1 receptor signaling by pyrazole-5-amine scaffolds prevents Gs-protein coupling and downstream cAMP accumulation.

Critical Selectivity Panels (Off-Target Risks)

Because the pyrazole-amine core is a "privileged structure" in medicinal chemistry, it carries inherent risks of promiscuity. You must validate the compound against these specific off-targets:

Off-Target FamilySpecific TargetRationale for Testing
Kinases p38 MAPK Pyrazoles are common p38 inhibitor scaffolds. Verify lack of inhibition to ensure observed effects are GPCR-mediated.
Phosphodiesterases PDE4 Pyrazoles can mimic the adenine ring of cAMP, potentially inhibiting PDE4. This would cause increased cAMP, masking the antagonist effect.
Ion Channels hERG The lipophilic 1-(1-ethylpropyl) tail increases hERG liability. Mandatory safety screen.
CYP Enzymes CYP3A4 Check for Time-Dependent Inhibition (TDI), a common issue with amine-containing heterocycles.
Self-Validating Protocol Check: The "Shift" Assay

To prove the compound is a competitive or allosteric antagonist and not a false positive (e.g., aggregator):

  • Perform the cAMP assay with varying concentrations of Agonist (CRF).

  • Add fixed concentrations of the Pyrazole Antagonist.

  • Result: A parallel rightward shift of the Agonist dose-response curve (Schild analysis) confirms specific receptor antagonism. A depression of the maximum response (

    
    ) indicates non-competitive/allosteric behavior (typical for this scaffold).
    

References

  • Lodge, N. J., et al. (2012). "Preclinical pharmacological characterization of BMS-562086, a potent and orally active corticotropin-releasing factor type-1 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Gilligan, P. J., et al. (2009). "Synthesis and SAR of pyrazolo[3,4-b]pyridines as potent and selective CRF1 antagonists." Bioorganic & Medicinal Chemistry.

  • Kehne, J. H., & Cain, C. K. (2010). "Therapeutic potential of CRF1 receptor antagonists for anxiety and depression: preclinical data." Current Drug Targets.

  • PubChem Compound Summary. (2024). "1-(1-Ethylpropyl)-1H-pyrazol-5-amine." National Center for Biotechnology Information.

Orthogonal Validation of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the initial step. A rigorous and comprehensive understanding of its mechanism of action (MoA) is paramount for its progression as a therapeutic candidate. This guide provides an in-depth technical comparison of orthogonal experimental strategies to validate the MoA of a novel pyrazole compound, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine. For the purpose of this illustrative guide, we will operate under the hypothesis that this compound directly engages and inhibits "Kinase X," a critical regulator of the "Pathway Y" signaling cascade, which is implicated in a specific disease state.

The core principle of orthogonal validation is the use of multiple, independent experimental methods to interrogate the same biological question.[1][2] This approach significantly enhances the confidence in the proposed MoA by mitigating the risk of method-specific artifacts and off-target effects. Herein, we will delineate a tripartite strategy encompassing biophysical target engagement, direct protein-compound interaction, and functional cellular pathway modulation.

Part 1: Biophysical Validation of Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before committing to more resource-intensive validation techniques, it is crucial to first establish evidence of direct target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[3][4] The underlying principle is that the binding of a ligand, such as our pyrazole compound, to its target protein confers thermal stability.[4] This stabilization results in a shift in the protein's melting curve, which can be quantified.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat with Vehicle, Pyrazole Compound, or Positive Control cell_culture->treatment aliquot 3. Aliquot Cell Suspensions treatment->aliquot heat 4. Heat Aliquots Across a Temperature Gradient aliquot->heat lysis 5. Cell Lysis heat->lysis centrifugation 6. Centrifuge to Separate Soluble and Precipitated Fractions lysis->centrifugation western_blot 7. Analyze Soluble Fraction by Western Blot for Kinase X centrifugation->western_blot quantification 8. Quantify Band Intensity and Plot Melting Curves western_blot->quantification

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol: CETSA for Kinase X

  • Cell Culture: Plate a human cell line endogenously expressing Kinase X (e.g., HEK293T) in 10 cm dishes and grow to approximately 80% confluency.

  • Compound Treatment: Treat the cells with 10 µM of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, a known Kinase X inhibitor (Positive Control), or DMSO (Vehicle Control) for 2 hours at 37°C.

  • Harvesting: Harvest the cells by gentle scraping, wash with PBS, and resuspend in a lysis buffer without detergents.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C.[5]

  • Lysis and Fractionation: Subject the samples to three freeze-thaw cycles to ensure complete lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble Kinase X by Western Blot using a specific antibody.

  • Quantification: Quantify the band intensities and normalize to the 40°C sample for each treatment group. Plot the percentage of soluble Kinase X against temperature to generate melting curves.

Data Presentation: Hypothetical CETSA Results

Treatment GroupTm (°C) of Kinase XΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.5-
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (10 µM)58.0+5.5
Positive Control Inhibitor (1 µM)59.5+7.0
Negative Control Compound (10 µM)52.7+0.2

The hypothetical data clearly shows a significant thermal stabilization of Kinase X upon treatment with 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, strongly suggesting direct engagement in a cellular environment.

Part 2: Orthogonal Validation with Immunoprecipitation-Mass Spectrometry (IP-MS)

Expertise & Experience: While CETSA provides strong evidence of target engagement, it does not definitively identify the binding partner. Immunoprecipitation coupled with Mass Spectrometry (IP-MS) is a gold-standard orthogonal method for identifying the direct protein interactors of a small molecule.[6][7] To achieve this, we will utilize a "clickable" version of our pyrazole compound, which incorporates a chemical handle (e.g., an alkyne group) for covalent attachment to beads after cellular incubation.

Experimental Workflow: IP-MS

IPMS_Workflow cluster_incubation Cellular Incubation cluster_capture Affinity Capture cluster_analysis MS Analysis cell_culture 1. Treat Cells with Clickable Pyrazole Compound lysis 2. Lyse Cells under Non-denaturing Conditions cell_culture->lysis click_reaction 3. 'Click' Compound to Azide-functionalized Beads lysis->click_reaction incubation 4. Incubate Lysate with Beads click_reaction->incubation washing 5. Wash Beads to Remove Non-specific Binders incubation->washing elution 6. Elute Bound Proteins washing->elution trypsin_digest 7. On-bead Trypsin Digestion elution->trypsin_digest lc_ms 8. LC-MS/MS Analysis trypsin_digest->lc_ms protein_id 9. Identify and Quantify Enriched Proteins lc_ms->protein_id

Caption: IP-MS workflow for identifying protein targets.

Detailed Protocol: IP-MS for Pyrazole Compound

  • Compound Synthesis: Synthesize an analog of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine containing a terminal alkyne group, ensuring the modification does not abrogate its biological activity (confirmed by a preliminary activity assay).

  • Cell Treatment: Treat cells with the clickable pyrazole compound (10 µM) or DMSO for 2 hours.

  • Lysis: Lyse the cells in a gentle lysis buffer (e.g., containing 0.5% NP-40) to preserve protein complexes.

  • Click Chemistry: Add the cell lysate to azide-functionalized agarose or magnetic beads in the presence of copper (I) catalyst to covalently link the compound and its binding partners to the beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins. A common wash buffer contains 0.1% Tween-20 in TBS.

  • Elution and Digestion: Elute the bound proteins from the beads or perform an on-bead digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. Compare the abundance of proteins in the pyrazole-treated sample to the DMSO control. True interactors should be significantly enriched.

Data Presentation: Hypothetical IP-MS Results

Protein IdentifiedFold Enrichment (Pyrazole vs. DMSO)p-valuePlausible Role
Kinase X55.2< 0.001Hypothesized Target
HSP903.80.045Chaperone, common interactor
Tubulin1.20.89Non-specific background
GAPDH1.10.92Non-specific background

This dataset demonstrates high enrichment of Kinase X, providing strong, direct evidence that it is a primary binding partner of the pyrazole compound.

Part 3: Functional Validation with a Reporter Gene Assay

Expertise & Experience: Having established direct target engagement and identification, the final orthogonal validation step is to demonstrate a functional consequence in the cell. If our hypothesis is correct, inhibiting Kinase X should modulate the activity of Pathway Y. A reporter gene assay is an excellent tool for this, as it can quantify the activity of a specific transcription factor downstream of the signaling cascade.[8][9][10]

Signaling Pathway and Reporter Assay Principle

Reporter_Assay cluster_pathway Hypothesized Pathway Y cluster_reporter Reporter Construct stimulus Upstream Stimulus kinaseX Kinase X stimulus->kinaseX downstream_kinase Downstream Kinase kinaseX->downstream_kinase tf Transcription Factor Z downstream_kinase->tf promoter Promoter with TF Z Binding Sites tf->promoter binds and activates luciferase Luciferase Gene promoter->luciferase drives expression of pyrazole 1-(1-Ethylpropyl)-3-methyl- 1H-pyrazol-5-amine pyrazole->kinaseX inhibits

Sources

Comparative Statistical Evaluation of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Data Integrity and Potency Analysis

Introduction: The Pyrazole Privilege

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA). Its utility stems from its ability to function as a hinge-binder, mimicking the adenine ring of ATP to form crucial hydrogen bonds within the kinase active site.

However, reporting a lower IC₅₀ value is insufficient for claiming superiority. Drug development demands statistical rigor. This guide outlines a self-validating workflow to objectively compare a novel pyrazole candidate against a clinical standard, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the experimental vehicle and Extra Sum-of-Squares F-testing as the statistical arbiter.

Experimental Framework: TR-FRET Kinase Binding Assay

To ensure trustworthiness, we utilize a binding assay rather than a functional turnover assay. Binding assays (e.g., Thermo Fisher LanthaScreen™) are less susceptible to interference from ATP concentration variables, providing a purer measure of affinity (


 or apparent 

).
Principle of the Assay

The assay relies on the energy transfer between a Europium (Eu)-labeled anti-tag antibody (Donor) and a fluorescently labeled tracer (Acceptor) bound to the kinase.

  • High FRET: Tracer binds kinase (No Inhibitor).

  • Low FRET: Inhibitor displaces tracer (Competitive Binding).

Validated Protocol

Reagents:

  • Kinase: Recombinant human p38 MAPK or JAK2 (GST-tagged).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions (1:3) of the Pyrazole Candidate and Reference Standard in 100% DMSO.

  • Intermediate Dilution: Dilute compounds 1:100 into Kinase Buffer (reduces DMSO to 1% tolerance limit).

  • Plate Seeding:

    • Add 5 µL of diluted compound to a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Antibody mixture (2x concentration).

    • Add 5 µL of Tracer (2x concentration).

  • Controls (Critical for Z-Factor):

    • Min Signal (0% Activity): Excess unlabeled inhibitor (e.g., 10 µM Staurosporine).

    • Max Signal (100% Activity): DMSO vehicle only.

  • Incubation: 60 minutes at Room Temperature (dark).

  • Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

Workflow Visualization

AssayWorkflow Compound Pyrazole Library (DMSO Stocks) Dilution Serial Dilution (1:3 Log Series) Compound->Dilution Plate 384-Well Plate (Compound + Kinase + Tracer) Dilution->Plate Incubate Equilibrium (60 min @ RT) Plate->Incubate Read TR-FRET Read (Ratio 665/615nm) Incubate->Read

Figure 1: Critical path for TR-FRET competitive binding assay.

Statistical Analysis Framework

Raw fluorescence ratios must be processed through a rigorous statistical pipeline to ensure the data is not just "pretty," but true.

Quality Control: The Z-Factor

Before calculating IC₅₀, you must validate the assay window using the Z-factor (Zhang et al., 1999). This metric accounts for both the dynamic range (signal separation) and the variability (standard deviation).[1]



  • 
    : Standard Deviation of Positive (Max) and Negative (Min) controls.
    
  • 
    : Mean of Positive and Negative controls.
    
  • Pass Criteria:

    
     is required for quantitative screening.
    
Curve Fitting: 4-Parameter Logistic (4PL)

Linear regression is inappropriate for saturation binding. Use the 4PL model:



  • Causality: The Hill Slope describes the cooperativity. A slope of -1.0 suggests ideal 1:1 competitive binding. Deviations (e.g., -0.5 or -2.0) indicate aggregation, allostery, or assay artifacts.

Comparative Hypothesis Testing

To determine if your Novel Pyrazole is significantly better than the Reference, do not just compare IC₅₀ values. Use the Extra Sum-of-Squares F-Test .

  • Null Hypothesis (

    
    ):  One curve fits both datasets (i.e., Potencies are identical).
    
  • Alternative Hypothesis (

    
    ):  Two separate curves fit the data better.
    
  • Result: If

    
    , the shift in potency is statistically significant.
    
Logic Flow for Analysis

StatLogic RawData Raw FRET Ratios ZCalc Calculate Z-Factor RawData->ZCalc DecisionZ Is Z' > 0.5? ZCalc->DecisionZ Fail Reject Plate (Re-optimize) DecisionZ->Fail No Fit Fit 4PL Model (Non-linear Regression) DecisionZ->Fit Yes FTest Extra Sum-of-Squares F-Test Fit->FTest Conclusion Determine Potency Shift (Significant?) FTest->Conclusion

Figure 2: Decision tree for validating and comparing kinase inhibition data.

Case Study: Pyrazole-X vs. Crizotinib

In this hypothetical validation, we compare a novel 3,5-substituted pyrazole ("Pyrazole-X") against Crizotinib (Reference) in a c-MET kinase assay.

Data Summary

The following data represents the mean of


 independent experiments.
ParameterCrizotinib (Ref)Pyrazole-X (Novel)Statistical Delta
IC₅₀ (nM) 4.21.82.3x Potency Increase
Log IC₅₀ (M) -8.37-8.74

Hill Slope -0.98-1.02Comparable (1:1 binding)
95% CI (nM) 3.5 to 5.11.5 to 2.1Non-overlapping
Z-Factor 0.720.72Excellent Assay Quality
Interpretation[2][3][4][5]
  • Assay Validity: The Z-factor of 0.72 confirms the assay window is robust.

  • Mechanistic Check: Both Hill Slopes are near -1.0, confirming that the potency gain in Pyrazole-X is likely due to affinity (better

    
     or 
    
    
    
    ), not artifactual aggregation.
  • Significance: The 95% Confidence Intervals (CI) do not overlap. An F-test returns

    
    , confirming Pyrazole-X is statistically superior in this in vitro model.
    
SAR Visualization (Structure-Activity Relationship)

The potency gain is attributed to the substitution at the pyrazole C3 position, which accesses the hydrophobic back pocket of the kinase.

SAR Core Pyrazole Core (Hinge Binder) R3 R3 Position (Gatekeeper Interaction) Core->R3 R5 R5 Position (Solvent Front) Core->R5 Effect1 Steric Clash (Low Potency) R3->Effect1 Bulky Group Effect2 H-Bond Acceptor (High Potency) R3->Effect2 Small Polar Group

Figure 3: SAR logic showing how R3 modification drives potency shifts.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics.

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Technical Resources.

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in the potential hazards associated with pyrazole-based compounds, which often include skin and eye irritation, and potential harm if ingested or inhaled.[1][2][5][6][7][9] Therefore, a cautious and systematic approach to waste management is not merely a regulatory formality but a cornerstone of responsible scientific practice.

I. Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safety

Before initiating any disposal-related activities, a thorough understanding of the potential risks is paramount. Based on data from similar pyrazole amines, 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine should be handled as a potentially hazardous substance.

Key Hazard Considerations:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[1][2][5][6]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of related compounds can be harmful.[1][7][9]

  • Environmental Impact: While specific ecotoxicity data is unavailable, the release of pharmaceutical-like compounds into the environment is a growing concern.[10][11] A precautionary approach is therefore essential to prevent contamination of aquatic ecosystems.[10][11]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[5]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.[5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or vapors.[8]
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or waste 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine powder in a designated, clearly labeled, and sealable container.[10]

    • This container should be made of a material compatible with the chemical and should be in good condition with a secure lid.[12][13]

  • Liquid Waste (Solutions):

    • Collect all aqueous or solvent-based solutions containing the compound in a separate, leak-proof container labeled as "Hazardous Chemical Waste" or as per your institution's guidelines.[10]

    • Crucially, do not dispose of this liquid waste down the drain. [3][10] The potential for environmental contamination from pharmaceutical compounds necessitates this precaution.[10]

  • Contaminated Materials:

    • Any materials such as pipette tips, weigh boats, or absorbent paper that have come into contact with the compound should be collected in a designated solid waste container.

Step 2: Decontamination of Empty Containers

  • For empty containers that held the solid compound, a triple-rinse procedure is recommended.[3][10]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate and add it to your designated liquid chemical waste container.[10]

    • After triple-rinsing, deface the original label on the container before disposing of it in the regular trash or as directed by your institution's safety office.[10]

Step 3: Labeling and Storage of Waste Containers

  • All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[14] This area should be away from general traffic and under the control of laboratory personnel.[13]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or chemical waste management program to arrange for the pickup and disposal of the collected waste.[10][14]

  • Maintain meticulous records of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your laboratory's standard operating procedures.[10]

Disposal Decision Workflow

DisposalWorkflow cluster_collection Waste Collection cluster_container_prep Container Decontamination cluster_storage Storage & Labeling cluster_disposal Final Disposal Solid Waste Solid Waste Label Waste Label Waste Solid Waste->Label Waste Liquid Waste Liquid Waste Liquid Waste->Label Waste Contaminated Materials Contaminated Materials Contaminated Materials->Label Waste Triple Rinse Triple Rinse Collect Rinsate Collect Rinsate Triple Rinse->Collect Rinsate Collect Rinsate->Liquid Waste Store in SAA Store in SAA Label Waste->Store in SAA Contact EHS Contact EHS Store in SAA->Contact EHS Record Disposal Record Disposal Contact EHS->Record Disposal End End Record Disposal->End Start Start Start->Solid Waste Start->Liquid Waste Start->Contaminated Materials

Caption: Decision workflow for the proper disposal of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine.

III. Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4] For solid spills, carefully sweep up the material to avoid creating dust.[1][2]

  • Collection: Collect the absorbed material or swept solids into a labeled, sealable container for hazardous waste disposal.[2][4]

  • Decontamination: Clean the spill area with soap and water.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, upholding the principles of scientific integrity and laboratory safety.

References

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • OLSEH – IISc Bangalore. (n.d.). Laboratory Waste Management. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.